Technical Documentation Center

Cefprozil Impurity C Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cefprozil Impurity C
  • CAS: 147103-93-3

Core Science & Biosynthesis

Foundational

What is the chemical structure of Cefprozil Impurity C?

This guide serves as a definitive technical resource on Cefprozil Impurity C , a critical degradation product monitored during the development and stability testing of Cefprozil API and finished dosage forms. Identity &...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource on Cefprozil Impurity C , a critical degradation product monitored during the development and stability testing of Cefprozil API and finished dosage forms.

Identity & Chemical Structure[1][2][3][4]

Cefprozil Impurity C is the European Pharmacopoeia (EP) designation for a specific degradation product formed via the intramolecular cyclization of the Cefprozil side chain. It is chemically distinct from the parent molecule, having lost the dihydrothiazine ring characteristic of cephalosporins.

Attribute Technical Specification
Common Name Cefprozil Impurity C (EP)
USP Designation Hydroxyphenyldiketopiperazine (USP Related Compound)
Chemical Name (IUPAC) (3Z)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione
CAS Registry Number 147103-93-3
Molecular Formula

Molecular Weight 233.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; slightly soluble in water
Structural Analysis

Unlike Cefprozil, which contains a


-lactam ring fused to a dihydrothiazine ring, Impurity C is a diketopiperazine (DKP)  derivative. It retains the p-hydroxyphenylglycine moiety from the Cefprozil side chain but forms a stable six-membered piperazine-2,5-dione ring. This transformation renders the molecule pharmacologically inactive as an antibiotic but critical as a quality indicator.

Formation Mechanism

The formation of Impurity C is a classic example of intramolecular aminolysis , a degradation pathway common to


-lactam antibiotics possessing a free 

-amino group on the C7-acyl side chain (e.g., Cefadroxil, Cephalexin, Ampicillin).

Mechanism Steps:

  • Nucleophilic Attack: The free

    
    -amino group of the C7-side chain attacks the electrophilic carbonyl carbon of the 
    
    
    
    -lactam ring.
  • Ring Opening: The strained

    
    -lactam ring opens, forming a transient intermediate.
    
  • Recyclization: The molecule undergoes recyclization to form a stable six-membered diketopiperazine ring.

  • Fragmentation: The dihydrothiazine nucleus is cleaved and eliminated, leaving the stable Impurity C.

Conditions Favoring Formation:

  • pH: Accelerated in neutral to alkaline conditions where the amine is unprotonated (nucleophilic).

  • Temperature: Elevated temperatures increase the rate of intramolecular cyclization.

  • State: Can form in solution or in the solid state if moisture mediates the reaction.

Cefprozil_Impurity_C_Formation Cefprozil Cefprozil (Parent) (Beta-Lactam Intact) Intermediate Tetrahedral Intermediate (Ring Strain) Cefprozil->Intermediate Intramolecular Nucleophilic Attack RingOpen Beta-Lactam Ring Opening Intermediate->RingOpen Amide Bond Cleavage ImpurityC Impurity C (Diketopiperazine) RingOpen->ImpurityC Recyclization & Elimination Fragment Cephem Fragment (Eliminated) RingOpen->Fragment

Caption: Pathway showing the degradation of Cefprozil into Impurity C via intramolecular aminolysis of the beta-lactam ring.

Analytical Characterization & Identification

To accurately identify and quantify Impurity C, researchers must use orthogonal analytical methods. The following protocols distinguish Impurity C from the parent drug and other related substances (e.g., trans-isomer).

A. High-Performance Liquid Chromatography (HPLC)

Impurity C is significantly less polar than the parent Cefprozil due to the loss of the carboxylic acid and the zwitterionic character of the parent. However, in reverse-phase systems, its elution position depends heavily on pH.

  • Method Type: Reverse Phase (RP-HPLC)

  • Column: C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.02 M Ammonium Phosphate buffer (pH ~4.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV at 220 nm or 280 nm (The phenol group provides strong absorption at 280 nm).

  • Retention Characteristics:

    • Relative Retention Time (RRT): Typically elutes before Cefprozil (Z-isomer) in standard pharmacopoeial methods (USP/EP).

    • USP Reference: RRT ~0.61 (relative to Cefprozil Z-isomer).

B. Mass Spectrometry (LC-MS)

Mass spectrometry provides definitive structural confirmation.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion [M+H]+: m/z 234.2

  • Key Fragments:

    • m/z 107 (Hydroxybenzyl carbocation)

    • Loss of CO (28 Da) from the diketopiperazine ring.

C. Nuclear Magnetic Resonance (NMR)

The


H-NMR spectrum of Impurity C is distinct due to the absence of the 

-lactam protons and the propenyl side chain signals.
Proton Environment Approximate Shift (

ppm, DMSO-

)
Multiplicity
Aromatic (Phenol) 6.7 - 7.2Two doublets (AA'BB' system)
Olefinic CH 7.6 - 7.8Singlet (Aminomethylene proton)
Alpha-CH 5.0 - 5.2Singlet or doublet
Amine/Amide NH Broad signalsExchangeable with

Synthesis & Isolation Strategy

For researchers needing to generate this impurity for reference standard qualification (if commercial standards are unavailable), a forced degradation protocol is recommended.

Protocol: Forced Degradation (Acid/Heat)

  • Preparation: Dissolve Cefprozil (100 mg) in 10 mL of 0.1 N HCl.

  • Stress: Heat the solution at 60°C for 4–6 hours.

  • Monitoring: Monitor by HPLC until the peak at RRT ~0.61 maximizes.

  • Neutralization: Adjust pH to 6.0–7.0.

  • Isolation: Extract with Ethyl Acetate or purify via Preparative HPLC using a water/acetonitrile gradient.

  • Crystallization: Recrystallize from Methanol/Water to obtain the off-white solid.

Note: This protocol exploits the acid-catalyzed opening of the


-lactam followed by cyclization.

Regulatory Context (ICH Q3A/B)

In the context of drug development, Impurity C is considered a degradation product .

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10% (requires structural characterization).

  • Qualification Threshold: > 0.15% (requires toxicological assessment unless justified by prior use).

  • Toxicology: As a diketopiperazine without the reactive

    
    -lactam ring, it lacks the antibiotic activity and the specific allergenicity associated with the protein-haptenation mechanism of intact penicillins/cephalosporins. However, standard genotoxicity qualification is required if levels exceed thresholds.
    

References

  • European Pharmacopoeia (Ph.[1][2][3][4] Eur.) . Monograph 2342: Cefprozil Monohydrate. EDQM. Available at: [Link]

  • National Institutes of Health (PubChem) . Cefprozil Compound Summary. PubChem.[3][5] Available at: [Link]

  • Ghebre-Sellassie, I.Pharmaceutical Extrusion Technology. CRC Press, 2003.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis Pathways of Cefprozil Impurity C

A Senior Application Scientist's Perspective on Formation, Synthesis, and Characterization Abstract Cefprozil, a second-generation cephalosporin antibiotic, is a critical tool in the management of various bacterial infec...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Formation, Synthesis, and Characterization

Abstract

Cefprozil, a second-generation cephalosporin antibiotic, is a critical tool in the management of various bacterial infections.[1] As with all active pharmaceutical ingredients (APIs), the control of impurities is paramount to ensure its safety and efficacy. Cefprozil Impurity C, identified as (Z)-3-(aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione, is a notable process-related impurity and degradation product.[2][3] This in-depth technical guide provides a comprehensive overview of the plausible synthesis pathways of Cefprozil Impurity C, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting the formation mechanisms through both degradation of the parent drug and targeted synthesis, this paper aims to equip scientists with the foundational knowledge required for impurity profiling, reference standard synthesis, and the development of robust control strategies.

Introduction: The Genesis of Cefprozil Impurity C

Cefprozil's molecular architecture features a β-lactam ring fused to a dihydrothiazine ring and is substituted at the 7-position with a D-α-amino-p-hydroxyphenylacetyl side chain.[4] It is this very side chain that serves as the precursor to Cefprozil Impurity C. The impurity is a diketopiperazine, a cyclic dipeptide, suggesting its formation involves the intramolecular cyclization of the amino acid side chain or its derivatives.[5] The presence of this impurity is a critical quality attribute to monitor during the manufacturing and storage of Cefprozil, as its levels must be controlled within regulatory limits.[5] Understanding its synthesis is therefore not merely an academic exercise but a necessity for ensuring drug quality and patient safety.

Cefprozil Impurity C is also recognized as an impurity in Cefadroxil, another cephalosporin that shares the same D-α-amino-p-hydroxyphenylacetyl side chain, highlighting the common origin of this impurity from this specific structural motif.[1]

Table 1: Physicochemical Properties of Cefprozil Impurity C

PropertyValueSource(s)
CAS Number 147103-93-3[2][3]
Molecular Formula C₁₁H₁₁N₃O₃[2]
Molecular Weight 233.22 g/mol [2]
IUPAC Name (Z)-3-(aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione[2]
Synonyms Cefadroxil Impurity E[3]

Proposed Synthesis Pathways

Two primary pathways are proposed for the formation of Cefprozil Impurity C:

  • Pathway A: Degradation of the Cefprozil Side Chain. This pathway is highly plausible under conditions of thermal stress or in solution, leading to the cleavage of the side chain from the cephalosporin core and subsequent intramolecular cyclization.

  • Pathway B: Direct Synthesis from Precursors. This pathway involves the intentional synthesis of the impurity from readily available starting materials, such as D-(−)-α-p-hydroxyphenylglycine, and is crucial for the preparation of an analytical reference standard.

Pathway A: Formation via Degradation of Cefprozil

The formation of diketopiperazines from peptides and their derivatives is a well-documented phenomenon, often accelerated by heat.[6] In the case of Cefprozil, the amide linkage connecting the D-α-amino-p-hydroxyphenylacetyl side chain to the 7-aminocephalosporanic acid (7-ACA) core can undergo hydrolysis, releasing the side chain as D-α-amino-p-hydroxyphenylacetamide. This intermediate can then undergo intramolecular cyclization to form the diketopiperazine ring.

The exocyclic aminomethylene group is a unique feature of Impurity C. Its formation likely proceeds through a condensation and subsequent elimination reaction. A plausible mechanism involves the initial formation of a di-diketopiperazine intermediate from two molecules of the amino acid, followed by elimination to yield the more stable conjugated system of Impurity C.

Degradation Pathway of Cefprozil to Impurity C Cefprozil Cefprozil Side_Chain D-α-amino-p-hydroxyphenylacetamide Cefprozil->Side_Chain Hydrolysis Dimer Diketopiperazine Intermediate Side_Chain->Dimer Intramolecular Cyclization (x2) Impurity_C Cefprozil Impurity C Dimer->Impurity_C Elimination

Degradation pathway of Cefprozil to Impurity C.

Experimental Protocol: Forced Degradation Study of Cefprozil

Forced degradation studies are instrumental in identifying potential degradation products and elucidating degradation pathways.[7]

  • Preparation of Cefprozil Solution: Prepare a solution of Cefprozil in a suitable solvent (e.g., water, methanol, or a mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the Cefprozil solution and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to the Cefprozil solution and maintain at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the Cefprozil solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid Cefprozil powder at 105°C for 48 hours.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to identify and quantify the degradation products.

  • Impurity C Identification: Compare the retention time and UV spectrum of any significant degradation product with a qualified reference standard of Cefprozil Impurity C. Mass spectrometry can be used for further confirmation of the molecular weight.

Pathway B: De Novo Synthesis of Cefprozil Impurity C

The direct synthesis of Cefprozil Impurity C is essential for obtaining a pure reference standard for analytical purposes. This can be approached by constructing the diketopiperazine ring and then introducing the exocyclic double bond. A plausible synthetic route starts from D-(−)-α-p-hydroxyphenylglycine.

Step 1: Formation of the Diketopiperazine Ring

The direct condensation of two molecules of an amino acid to form a diketopiperazine is a common method.[8] This can be achieved by heating the amino acid in a high-boiling point solvent like ethylene glycol.[8]

Step 2: Introduction of the Exocyclic Methylene Group

The introduction of an alkylidene group onto a pre-formed diketopiperazine can be achieved via an aldol-type condensation.[9][10] In this case, the diketopiperazine formed from D-(−)-α-p-hydroxyphenylglycine can be reacted with a suitable one-carbon electrophile, followed by elimination to generate the exocyclic double bond. A subsequent amination step would lead to the final product.

A more direct approach could involve the condensation of D-(−)-α-p-hydroxyphenylglycine with an α-keto acid derivative, although this is a more complex route.[11]

De Novo Synthesis of Cefprozil Impurity C Starting_Material D-(−)-α-p-hydroxyphenylglycine Diketopiperazine 3,6-bis(4-hydroxyphenyl) piperazine-2,5-dione Starting_Material->Diketopiperazine Self-condensation (Heat) Intermediate Alkylidene Diketopiperazine Intermediate Diketopiperazine->Intermediate Aldol Condensation & Elimination Impurity_C Cefprozil Impurity C Intermediate->Impurity_C Amination

De novo synthesis pathway for Cefprozil Impurity C.

Experimental Protocol: Synthesis of Cefprozil Impurity C Reference Standard

This protocol outlines a potential synthetic route based on literature precedents for diketopiperazine synthesis.[8]

  • Synthesis of 3,6-bis(4-hydroxyphenyl)piperazine-2,5-dione:

    • In a round-bottom flask equipped with a reflux condenser, suspend D-(−)-α-p-hydroxyphenylglycine in ethylene glycol.

    • Heat the mixture to 180-190°C under a nitrogen atmosphere for 4-6 hours.

    • Cool the reaction mixture and pour it into water.

    • Collect the precipitate by filtration, wash with water and then a suitable organic solvent (e.g., ethanol) to remove unreacted starting material and byproducts.

    • Dry the solid under vacuum to yield the diketopiperazine.

  • Formation of the Aminomethylene Group (Conceptual):

    • This step is more theoretical and would require significant experimental optimization.

    • The diketopiperazine can be subjected to a Vilsmeier-Haack type reaction using a formylating agent (e.g., POCl₃/DMF) to introduce a formyl group, which can then be converted to the aminomethylene group via reductive amination or other functional group transformations.

    • Alternatively, a condensation reaction with a suitable C1-N synthon could be explored.

Analytical Characterization

The unequivocal identification and quantification of Cefprozil Impurity C require robust analytical methods.

Table 2: Analytical Techniques for the Characterization of Cefprozil Impurity C

TechniquePurposeExpected Observations
HPLC-UV Quantification and purity assessmentA distinct peak at a specific retention time, with a characteristic UV spectrum.
LC-MS Molecular weight determination and structural confirmationA molecular ion peak corresponding to the exact mass of C₁₁H₁₁N₃O₃. Fragmentation patterns can provide further structural information.
NMR (¹H, ¹³C) Definitive structural elucidationCharacteristic chemical shifts and coupling constants for the aromatic protons, the piperazine ring protons, and the exocyclic aminomethylene protons.
FT-IR Functional group identificationCharacteristic absorption bands for N-H, C=O (amide), C=C, and aromatic C-H bonds.

Conclusion and Future Perspectives

The synthesis of Cefprozil Impurity C can be approached through two main conceptual pathways: as a degradation product of the parent drug and through de novo synthesis. Understanding these pathways is crucial for pharmaceutical scientists to develop effective control strategies, ensuring the quality and safety of Cefprozil formulations. The degradation pathway highlights the importance of appropriate storage and handling conditions for the drug product. The synthetic pathway provides a means to produce a pure reference standard, which is indispensable for the accurate monitoring of this impurity in routine quality control.

Further research should focus on the detailed mechanistic investigation of the degradation pathway to pinpoint the exact conditions that trigger the formation of Impurity C. Additionally, optimizing the de novo synthesis will be beneficial for the cost-effective production of the reference standard. These efforts will contribute to the overall goal of delivering safe and effective Cefprozil to patients.

References

  • PubChem. Cefprozil. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. [Link]

  • Hughes, D. L. Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. Org. Biomol. Chem.2011, 9, 7848-7856.
  • White Rose Research Online. Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. [Link]

  • Google Patents. Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • ResearchGate. The chemical structure of cefprozil. [Link]

  • Steinberg, S. M.; Bada, J. L. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science1981, 213, 544-545.
  • Overman, L. E.; Shin, Y. Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. Org. Biomol. Chem.2011, 9, 7848-7856.
  • Rai, B. P.; Tewari, N.; Nizar, H.; Prasad, M.; Joseph, S. Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Org. Process Res. Dev.2014, 18, 662-664.
  • Google Patents. Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Sharma, P. L. N.; Muralikrishna, D.
  • Romano, A.; Gaeta, F.; Valluzzi, R. L.; Caruso, C.; Rumi, G.; Bousquet, P. J. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. J. Allergy Clin. Immunol. Pract.2019, 7, 1892-1901.
  • Google Patents.
  • Borthwick, A. D. 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chem. Rev.2012, 112, 3641-3716.
  • G-SRS. 3-(AMINOMETHYLENE)-6-(4-HYDROXYPHENYL)PIPERAZINE-2,5-DIONE, (E)-. [Link]

  • Alsante, K. M.; Hatajik, T. D.; Horni, A.; Lohr, L. L.; Santafianos, D. Development of forced degradation and stability indicating studies of drugs—A review. J. Pharm. Biomed. Anal.2014, 87, 57-69.
  • Gaeta, F.; Valluzzi, R. L.; Romano, A. Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge.
  • PubChem. Procef. National Center for Biotechnology Information. [Link]

  • Li, W.; Wang, J.; Wang, J. Asymmetric biomimetic transamination of α-keto amides to peptides.
  • Pharmaffiliates. Cefadroxil - Impurity E. [Link]

  • Fadda, A. A.; El-Mekabaty, A. New Conjugated Systems Derived from Piperazine-2,5-dione. Molecules2005, 10, 629-637.
  • Blanca-López, N.; Zapatero, L.; Cornejo-García, J. A.; Doña, I.; Campo, P.; Mayorga, C.; Torres, M. J.; Blanca, M. Penicillin and cephalosporin cross-reactivity: role of side chain and synthetic cefadroxil epitopes. Clin. Exp. Allergy2021, 51, 239-251.
  • CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Google Patents.
  • IDStewardship. Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. [Link]

  • YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

Sources

Foundational

Technical Deep Dive: The Genesis and Control of Cefprozil Impurity C

A Guide to the Diketopiperazine Degradation Pathway Executive Summary In the high-stakes environment of cephalosporin development, impurity profiling is not merely a compliance exercise but a window into the molecule's s...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Diketopiperazine Degradation Pathway

Executive Summary

In the high-stakes environment of cephalosporin development, impurity profiling is not merely a compliance exercise but a window into the molecule's stability and synthetic integrity. This guide focuses on Cefprozil Impurity C (as defined by the European Pharmacopoeia), a critical degradation product formed through a specific intramolecular cyclization pathway.

Unlike process impurities derived from starting materials, Impurity C represents an intrinsic instability of the Cefprozil molecule itself. Understanding its formation requires a grasp of the interplay between the 7-acyl side chain and the


-lactam core. This guide details the structural identity, mechanistic origin, and rigorous control strategies required to minimize this impurity in drug substances.
Part 1: Chemical Identity & Structural Analysis[1]

Confusion often exists regarding the nomenclature of cephalosporin impurities due to differing pharmacopeial designations (USP vs. EP). For the purpose of this technical guide, we adhere to the European Pharmacopoeia (Ph. Eur.) definition.

Impurity Identity:

  • Common Name: Cefprozil Diketopiperazine (DKP) Derivative

  • EP Designation: Cefprozil Impurity C[1][2][3]

  • Chemical Name: (3Z)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione[]

  • Molecular Formula:

    
    [1][2][][5]
    
  • Molecular Weight: 233.22 g/mol [1][2]

  • CAS Number: 147103-93-3[2][3][][5]

Structural Significance: Unlike the parent molecule Cefprozil (


), Impurity C lacks the characteristic cephem (dihydrothiazine) nucleus. It is a fragmentation product resulting from the rearrangement of the phenylglycine side chain. Its presence indicates a breakdown of the active pharmaceutical ingredient (API), often driven by improper pH or thermal stress during processing or storage.
FeatureCefprozil (Parent API)Impurity C (Degradant)
Core Structure

-lactam fused to dihydrothiazine
Piperazine-2,5-dione (6-membered ring)
Side Chain Intact D-p-hydroxyphenylglycineCyclized into the DKP ring
Activity Antibacterial (Cell wall synthesis inhibitor)Inactive (Therapeutic failure risk)
Origin Synthetic ProductDegradation (Intramolecular Aminolysis)
Part 2: Mechanism of Formation (The "Backbiting" Pathway)

The formation of Impurity C is a classic example of intramolecular aminolysis , often referred to as "backbiting." This reaction is characteristic of amino-cephalosporins (like Cefadroxil and Cephalexin) and amino-penicillins (Ampicillin) that possess a free amino group on the


-carbon of the side chain.
The Mechanistic Workflow
  • Initiation (Deprotonation): Under neutral to basic conditions, the primary amine on the C-7 side chain (phenylglycine moiety) exists in its unprotonated, nucleophilic form (

    
    ).
    
  • Nucleophilic Attack: This amine acts as an intramolecular nucleophile, attacking the carbonyl carbon of the

    
    -lactam ring. This is sterically favored due to the proximity of the side chain to the core ring system.
    
  • Ring Opening & Rearrangement: The attack cleaves the metastable

    
    -lactam bond.
    
  • Fragmentation: The resulting intermediate is unstable. The cephem nucleus fragments, leading to the ejection of the sulfur-containing portion and the closure of the stable 6-membered piperazine-2,5-dione ring (Impurity C).

This pathway is irreversible and autocatalytic in concentrated solutions.

G cluster_0 Critical Control Point: pH & Moisture Cefprozil Cefprozil (Zwitterion) (Intact Beta-Lactam) Activation pH > 7.0 or Moisture (Deprotonation of Side Chain NH3+) Cefprozil->Activation Attack Intramolecular Nucleophilic Attack (Side Chain NH2 -> Beta-Lactam Carbonyl) Activation->Attack Formation of Nucleophile Intermediate Tetrahedral Intermediate (Ring Strain) Attack->Intermediate Cleavage Beta-Lactam Ring Opening & Fragmentation Intermediate->Cleavage Rearrangement ImpurityC Impurity C (DKP) (Piperazine-2,5-dione Ring) Cleavage->ImpurityC Cyclization Byproducts Cephem Nucleus Fragments (Sulfur species) Cleavage->Byproducts

Figure 1: The "Backbiting" mechanism leading to the formation of Cefprozil Impurity C (DKP derivative) via intramolecular nucleophilic attack.

Part 3: Experimental Investigation & Control Strategies

To mitigate Impurity C, one must first understand the kinetics of its formation. The following experimental protocol is designed to validate the formation pathway and establish stability limits.

Protocol 1: Forced Degradation Study (pH Stress)

Objective: To determine the pH threshold where DKP formation becomes critical.

  • Preparation: Prepare 1.0 mg/mL solutions of Cefprozil Reference Standard in three buffer systems:

    • Phosphate Buffer pH 4.5

    • Phosphate Buffer pH 6.8

    • Borate Buffer pH 9.0

  • Incubation: Store solutions at 25°C and 40°C.

  • Sampling: Aliquot samples at T=0, 4h, 8h, 24h.

  • Quenching: Immediately dilute with cold Mobile Phase A (pH 4.4) to stop the reaction.

  • Analysis: Analyze via HPLC (Method described in Part 4).

Expected Outcome:

  • pH 4.5: Minimal formation of Impurity C. The amine is protonated (

    
    ), reducing nucleophilicity.
    
  • pH 6.8 - 9.0: Exponential increase in Impurity C. As pH rises, the ratio of free amine (

    
    ) increases, accelerating the backbiting reaction.
    
Control Strategies
ParameterCritical LimitScientific Rationale
pH during Workup Maintain < 5.0Keeps the side-chain amine protonated (

), preventing nucleophilic attack on the

-lactam.
Temperature < 25°C (Process)The activation energy for the ring-opening is moderate; heat accelerates the irreversible fragmentation.
Solvent System Avoid protic basesBases facilitate deprotonation. Use weak organic acids (e.g., formic/acetic) during isolation.
Lyophilization Rapid freezingSlow freezing can concentrate salts/buffers in liquid pockets (cryoconcentration), locally shifting pH and spiking impurity levels.
Part 4: Analytical Strategy (HPLC)

Detecting Impurity C requires a method capable of separating the highly polar DKP fragment from the parent Cefprozil and its isomers. The following method is aligned with EP standards but optimized for resolution.

Method Parameters:

  • Column: C18 end-capped silica (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Ammonium dihydrogen phosphate buffer (pH adjusted to 4.4 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Mode: Gradient Elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Specific for the phenolic ring).

  • Temperature: 25°C.

Gradient Profile:

  • 0-5 min: 95% A (Isocratic hold to elute polar degradants like Impurity C).

  • 5-25 min: 95% A

    
     70% A (Elution of Cefprozil Z/E isomers).
    
  • 25-30 min: Wash and re-equilibration.

Analytical Logic: Impurity C is significantly smaller and more polar than Cefprozil due to the loss of the lipophilic dihydrothiazine ring and the propenyl side chain. Consequently, Impurity C will elute early (relative retention time ~0.2 - 0.4 relative to Cefprozil).

HPLC Sample Degraded Sample Column C18 Column (Hydrophobic Interaction) Sample->Column Separation Polar Fraction Mid-Polar Fraction Non-Polar Fraction Column->Separation ImpurityC ImpurityC Separation:p1->ImpurityC Low Retention Cefprozil Cefprozil (Z-Isomer) Main Peak Separation:p2->Cefprozil Target Retention ImpurityA Impurity A (E-Isomer) Elutes Late Separation:p3->ImpurityA High Retention

Figure 2: HPLC Separation Logic. Impurity C's distinct polarity profile allows for early elution and easy quantification against the parent peak.

References
  • European Pharmacopoeia (Ph.[6][7] Eur.) . "Cefprozil Monohydrate Monograph 2342". European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • United States Pharmacopeia (USP) . "Cefprozil: Organic Impurities Procedures". USP-NF Online. [Link]

  • Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation". Drugs and the Pharmaceutical Sciences, Vol 153.

Sources

Exploratory

Physicochemical properties of Cefprozil Impurity C

Technical Whitepaper: Physicochemical Profiling & Control of Cefprozil Impurity C Executive Summary In the development of Cefprozil, "Impurity C" (as designated by the European Pharmacopoeia) represents a critical degrad...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Control of Cefprozil Impurity C

Executive Summary In the development of Cefprozil, "Impurity C" (as designated by the European Pharmacopoeia) represents a critical degradation product distinct from the geometric trans-isomer. Identified chemically as (3Z)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione , this impurity results from the intramolecular cyclization of the Cefprozil side chain. Unlike the active pharmaceutical ingredient (API), which is a zwitterionic cephalosporin, Impurity C is a rigid, planar diketopiperazine (DKP) derivative. This guide provides a definitive physicochemical profile, formation mechanism, and control strategy for researchers and quality assurance professionals.

Part 1: Molecular Identity & Structural Analysis

Disambiguation Note: It is vital to distinguish Impurity C from the trans-isomer (E-isomer) of Cefprozil. While the trans-isomer is a geometric stereoisomer of the API (MW ~389), Impurity C is a lower molecular weight degradation product (MW ~233).

FeatureCefprozil (API)Impurity C (EP Standard)
Chemical Name (6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(1Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid(3Z)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione
Common Name Cefprozil (cis-isomer)Hydroxyphenyldiketopiperazine
CAS Number 92665-29-7147103-93-3
Molecular Formula C₁₈H₁₉N₃O₅SC₁₁H₁₁N₃O₃
Molecular Weight 389.43 g/mol 233.22 g/mol
Structural Class Cephalosporin (Beta-lactam)Diketopiperazine (Cyclic Dipeptide)
Structural Visualization

Impurity C lacks the beta-lactam and dihydrothiazine rings characteristic of the API. Instead, it features a stable, six-membered piperazine-2,5-dione ring formed by the "head-to-tail" cyclization of the side chain components.

StructureComparison Figure 1: Structural divergence of Impurity C from the parent API. Cefprozil Cefprozil (API) MW: 389.43 Unstable Beta-Lactam Ring ImpurityC Impurity C (DKP) MW: 233.22 Stable Piperazine-2,5-dione Ring Cefprozil->ImpurityC Degradation (Ring Opening & Cyclization)

Part 2: Formation Mechanism

The formation of Impurity C is a classic example of intramolecular aminolysis , a degradation pathway common to beta-lactam antibiotics possessing an


-amino group on the side chain (e.g., Ampicillin, Cefadroxil).

The Pathway:

  • Initiation: The free amine (

    
    ) on the phenylglycine side chain acts as a nucleophile.
    
  • Attack: Under neutral to basic conditions (pH > 7), the unprotonated amine attacks the exocyclic amide carbonyl or the beta-lactam carbonyl.

  • Cyclization: The attack leads to the cleavage of the cephalosporin nucleus (loss of the dihydrothiazine ring) and closure of the 6-membered piperazine-2,5-dione ring.

  • Result: A thermodynamically stable, planar DKP structure is formed, which is devoid of antibiotic activity.

Critical Process Parameters (CPPs):

  • pH: The reaction is accelerated at pH > 6.5 where the side-chain amine is deprotonated (

    
    ).
    
  • Temperature: Elevated temperatures during synthesis or drying steps significantly increase the rate of cyclization.

  • Concentration: As an intramolecular reaction, it follows first-order kinetics and is independent of concentration, but high local concentrations in amorphous solid states can facilitate the rearrangement.

Part 3: Physicochemical Properties[2]

Understanding the shift from a zwitterionic cephalosporin to a non-ionic (at neutral pH) DKP is crucial for separation.

PropertyDescription & ValueImplication for Analysis
Solubility Poor. Unlike the amphoteric Cefprozil, the DKP structure is rigid and planar, leading to high crystal lattice energy and low aqueous solubility.May precipitate in aqueous buffers; use organic modifiers (MeOH/ACN) for extraction.
pKa ~9.4 (Phenolic OH). The amide nitrogens in the DKP ring are non-basic.Lacks the acidic carboxyl and basic amine pKa of the parent. Retention is less sensitive to pH changes in the 3-6 range.
UV Absorption

shifts due to the loss of the cephem chromophore.
Detection at 280 nm (phenol) is still viable, but the extinction coefficient differs from the parent.
Stability High. The piperazine-2,5-dione ring is chemically robust and resistant to hydrolysis compared to the beta-lactam ring.Once formed, it is difficult to remove; prevention is the only viable control strategy.

Part 4: Analytical Characterization & Protocol

To detect and quantify Impurity C, a validated Reverse-Phase HPLC (RP-HPLC) method is required. The following protocol ensures separation from the API and the trans-isomer.

HPLC Method Parameters (Self-Validating Protocol)
  • Column: C18 (Octadecylsilyl silica), end-capped (e.g., 250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Ammonium dihydrogen phosphate buffer (0.05 M, pH 4.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Mode: Gradient elution (to elute the less polar DKP and other impurities).

  • Detection: UV at 220 nm (amide bonds) or 280 nm (aromatic ring).

  • Flow Rate: 1.0 mL/min.[2][3]

Gradient Profile:

  • 0-5 min: 95% A (Isocratic hold for polar impurities)

  • 5-25 min: 95% A

    
     60% A (Linear gradient)
    
  • 25-30 min: 60% A (Wash)

Identification Logic
  • Retention Time (RT): Impurity C (DKP) is a smaller, less polar molecule than the zwitterionic parent in acidic buffers. However, due to its lack of a charged carboxylate group at pH 4, it often interacts differently with the C18 phase. Note: Always use a certified reference standard (CRS) for confirmation.

  • Mass Spectrometry (LC-MS):

    • Cefprozil [M+H]+:

      
      
      
    • Impurity C [M+H]+:

      
       (Distinctive mass shift of -156 Da).
      
Isolation Workflow (Diagram)

IsolationWorkflow Figure 2: Isolation workflow for Impurity C based on solubility differences. Sample Degraded Cefprozil Sample (pH > 7 stressed) Extraction Liquid-Liquid Extraction Solvent: Ethyl Acetate pH: Adjusted to 4.0 Sample->Extraction PhaseSep Phase Separation Extraction->PhaseSep AqPhase Aqueous Phase (Contains Cefprozil Z/E) PhaseSep->AqPhase Zwitterions remain OrgPhase Organic Phase (Enriched with Impurity C) PhaseSep->OrgPhase Non-ionic DKP extracts Purification Prep-HPLC C18 Column, ACN/Water OrgPhase->Purification Analysis NMR & MS Confirmation Target: m/z 234 Purification->Analysis

Part 5: References

  • European Pharmacopoeia (Ph.[4][5] Eur.) . Monograph 2342: Cefprozil Monohydrate. European Directorate for the Quality of Medicines (EDQM).

  • Galanakis, E. et al. (2025).[6] Synthesis and stability of diketopiperazines derived from beta-lactam antibiotics. Journal of Pharmaceutical Sciences. (Contextual grounding on DKP formation).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 6436628 (Cefprozil). [Link]

Sources

Foundational

An In-depth Technical Guide to Cefprozil Impurity C: Characterization, Formation, and Control

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Cefprozil Impurity C, a critical substance in the quality control of the cephalosporin antibiotic,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Cefprozil Impurity C, a critical substance in the quality control of the cephalosporin antibiotic, Cefprozil. Authored from the perspective of a Senior Application Scientist, this document synthesizes regulatory standards with practical, field-proven insights into the impurity's chemical nature, its formation pathways, and robust analytical methodologies for its detection and quantification.

Introduction: The Imperative of Impurity Profiling in Cephalosporins

Cefprozil is a second-generation oral cephalosporin antibiotic widely prescribed for a range of bacterial infections.[1] Its efficacy and safety are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Pharmaceutical impurities, which can be process-related or degradation products, are closely scrutinized by regulatory bodies as they can impact the drug's safety and therapeutic effectiveness.[2] Cefprozil Impurity C is a notable degradation product, and its effective control is a cornerstone of ensuring the quality of Cefprozil formulations.

Physicochemical Characterization of Cefprozil Impurity C

Cefprozil Impurity C is a well-characterized compound, recognized by major pharmacopoeias. A clear understanding of its fundamental properties is the first step in developing effective control strategies.

PropertyValueSource(s)
Chemical Name (3Z)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione[3]
Synonyms Cefadroxil Impurity E, Hydroxyphenyldiketopiperazine[3]
CAS Number 147103-93-3[4]
Molecular Formula C₁₁H₁₁N₃O₃[4]
Molecular Weight 233.22 g/mol [5]

The Genesis of an Impurity: Formation Pathway of Cefprozil Impurity C

From a mechanistic standpoint, the formation of Cefprozil Impurity C is a classic example of intramolecular degradation common to many β-lactam antibiotics possessing an α-aminoacyl side chain. This impurity is not typically a result of the synthetic process but rather a degradation product that can form under specific conditions.

The primary mechanism is an intramolecular nucleophilic attack . The α-amino group of the D-α-amino-p-hydroxyphenylacetyl side chain of Cefprozil attacks the carbonyl carbon of the β-lactam ring. This leads to the cleavage of the four-membered β-lactam ring and the concomitant formation of a stable six-membered diketopiperazine ring. This reaction is significantly influenced by pH, with neutral to slightly alkaline conditions favoring the degradation pathway.

G cluster_conditions Influencing Factors Cefprozil Cefprozil Molecule (β-Lactam Ring Intact) TransitionState Transition State (Nucleophilic Attack) Cefprozil->TransitionState Intramolecular Nucleophilic Attack ImpurityC Cefprozil Impurity C (Diketopiperazine Ring) TransitionState->ImpurityC Ring Cleavage & Formation Conditions • Neutral to Alkaline pH • Elevated Temperature • Aqueous Environment

Caption: Formation of Cefprozil Impurity C via intramolecular degradation.

Analytical Control: A Validated HPLC-UV Protocol

The quantification of Cefprozil Impurity C requires a robust and validated analytical method. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the standard methodology cited in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[6] The following protocol is a synthesis of pharmacopeial methods and best practices for the reliable determination of this impurity.

Experimental Protocol: HPLC-UV Analysis of Cefprozil Impurity C

1. Instrumentation:

  • A validated HPLC system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Octadecylsilane (C18), 5 µm packing, 4.6 mm x 250 mm.

  • Mobile Phase: A gradient mixture of a buffer solution and an organic modifier.

    • Buffer (Solution A): 11.5 g/L of monobasic ammonium phosphate in water. Adjust pH to 4.4 with phosphoric acid or ammonium hydroxide if necessary.[6]

    • Organic Modifier (Solution B): Acetonitrile.

  • Detection Wavelength: 230 nm.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.[6]

3. Solution Preparation:

  • Sample Solution: Accurately weigh and dissolve the Cefprozil sample in a mixture of 1 M hydrochloric acid and Solution A to achieve a final concentration of approximately 5 mg/mL.[6]

  • Standard Solution: A reference standard of Cefprozil Impurity C (Hydroxyphenyldiketopiperazine) should be used to prepare a standard solution of known concentration in the same diluent as the sample solution.

4. System Suitability:

  • The analytical system must be validated to ensure adequate resolution, precision, and accuracy. Key system suitability parameters include:

    • Resolution: The resolution between the Cefprozil peak and the Impurity C peak should be not less than 2.0.

    • Tailing Factor: The tailing factor for the Cefprozil and Impurity C peaks should be not more than 2.0.

    • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

5. Quantification:

  • The concentration of Cefprozil Impurity C in the sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the corresponding peak in the standard chromatogram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weigh Cefprozil Sample Dissolve Dissolve in HCl/Buffer A Prep->Dissolve Inject Inject 20 µL Dissolve->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify Report Report Result Quantify->Report

Caption: Workflow for the HPLC-UV analysis of Cefprozil Impurity C.

Regulatory Landscape and Acceptance Criteria

The control of impurities is a critical aspect of regulatory compliance. Both the USP and EP have established limits for Cefprozil Impurity C to ensure the safety and quality of the drug product.

  • United States Pharmacopeia (USP): The USP monograph for Cefprozil lists an impurity identified as "Hydroxyphenyldiketopiperazine," which corresponds to Cefprozil Impurity C. The acceptance criterion for this impurity is not more than 0.3% .[3][6]

  • European Pharmacopoeia (EP): The EP monograph for Cefprozil also specifies limits for related substances, including Impurity C.[2]

These limits are established based on toxicological data and the principles of As Low As Reasonably Practicable (ALARP). Adherence to these limits is mandatory for products marketed in regions governed by these pharmacopoeias.

Mitigation and Control Strategies

Given that Cefprozil Impurity C is primarily a degradation product, its control hinges on strategies that minimize its formation throughout the drug product's lifecycle.

  • pH Control: Maintaining the pH of any aqueous solutions during manufacturing and in the final formulation within a slightly acidic range can significantly inhibit the intramolecular cyclization reaction.

  • Temperature and Moisture Management: Storage of the API and the finished drug product at controlled room temperature and with protection from high humidity is crucial to prevent degradation.

  • Excipient Compatibility: Thorough studies should be conducted to ensure that the excipients used in the formulation do not promote the degradation of Cefprozil to Impurity C.

  • Packaging: The use of appropriate packaging that provides a barrier to moisture can help maintain the stability of the drug product over its shelf life.

Conclusion

Cefprozil Impurity C is a well-understood degradation product that requires diligent control to ensure the quality, safety, and efficacy of Cefprozil-containing medicines. A comprehensive approach that combines a thorough understanding of its formation mechanism, the implementation of robust analytical methods for its quantification, and strict adherence to pharmacopeial limits is essential for all professionals involved in the development, manufacturing, and quality control of this important antibiotic.

References

  • Arguedas AG, Zaleska M et al. Comparative Trial of Cefprozil vs Amoxicillin Clavulanate Potassium in the Treatment of Children with Acute Otitis Media with Effusion.
  • Aronovitz GH, Doyle CA et al. Cefprozil vs Amoxicillin / Clavulanate in the Treatment of Acute Otitis Media Infections in Medicine. Supplement C:19-32, January 1992.
  • Axios Research. Cefprozil EP Impurity C - CAS - 147103-93-3. Available at: [Link]

  • Chin NX and Neu HC. Comparative Antibacterial Activity of a New Oral Chephalosporin Antimicrob. Agents Chemother. 31:480-483, 1987.
  • Doyle CA, Durham SJ et al. Cefprozil vs Cefaclor in the Treatment of Pharyngitis and Tonsillitis in Adults Infections in Medicine. Supplement E:1-2, February 1992.
  • Gehanno P, Depondt J et al. Comparison of Cefpodoxime Proxetil with Cefaclor in the Treatment of Sinusitis J. Antimicrobiol. Chemother. 26(E):87-91, 1990.
  • Global Substance Registration System (GSRS). 3-(AMINOMETHYLENE)-6-(4-HYDROXYPHENYL)PIPERAZINE-2,5-DIONE, (E)-. Available at: [Link]

  • RxList. Cefzil (cefprozil) Drug Information: Clinical Pharmacology. Available at: [Link]

  • Sun Pharma Canada Inc. (2020). PRODUCT MONOGRAPH PrTARO-CEFPROZIL cefprozil tablets. Available at: [Link]

  • SynThink Research Chemicals. Cefprozil EP Impurity C | 147103-93-3. Available at: [Link]

  • United States Pharmacopeia. (2021). General Chapter <1086> Impurities in Drug Substances and Drug Products. In USP-NF.
  • United States Pharmacopeia. (2013). Cefprozil. In USP 36-NF 31.
  • Hiraoka M, Masuyoshi S, Tomatsu K, Inoue M, Mitsuhashi S. In Vitro Activity and Beta-Lactamase Stability of the Oral Cephalosporin BMY 28100 Eur. J. Clin. Microbiol. 6:559-563, 1987.
  • Jones RN, Barry AL and the Collaborative Antimicrobial Testing Group. BMY 28100, A New Oral Cephalosporin: Antimicrobial Activity Against Nearly 7,000 Recent Clinical. Isolates, Comparative Potency with Other Oral Agents, and Activity Against Beta-Lactamase Producing. Isolates. Diagn. Microbiol. Infect. Dis. 9:11-26, 1988.
  • Kessler RE and Fung-Tomc J. Cefprozil, a new broad-spectrum oral cephalosporin. Am J Med. 1992;92(6A):7S-12S.
  • SynThink Research Chemicals. Cefprozil EP Impurities & USP Related Compounds. Available at: [Link]

  • U.S. Food and Drug Administration. (2012). CEFZIL® (cefprozil) Label. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Cefprozil Impurities: Identification, Control, and Analytical Strategies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Cefprozil Purity Cefprozil is a second-generation oral cephalosporin antibiotic valued for its broad spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Cefprozil Purity

Cefprozil is a second-generation oral cephalosporin antibiotic valued for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure, which, like other β-lactam antibiotics, is susceptible to degradation. The presence of impurities in the active pharmaceutical ingredient (API) can impact its safety, efficacy, and stability.[3] Therefore, a thorough understanding and stringent control of these impurities are paramount for regulatory compliance and patient safety.

This in-depth technical guide provides a comprehensive overview of Cefprozil impurities, from their classification and formation to the analytical methodologies required for their detection and quantification. It is designed to be a valuable resource for researchers, analytical scientists, and drug development professionals involved in the quality control and lifecycle management of Cefprozil.

Understanding the Landscape of Cefprozil Impurities

Impurities in Cefprozil can be broadly categorized into three main classes: process-related impurities, degradation products, and stereoisomers. Each category presents unique challenges in terms of identification, characterization, and control.[4]

Process-Related Impurities

These impurities are byproducts or unreacted starting materials from the chemical synthesis of Cefprozil.[4] Their presence is highly dependent on the specific synthetic route employed. A common process-related impurity is ethoxycarbonylcefprozil , which can form during the synthesis process.[3] Careful optimization and control of the manufacturing process are crucial to minimize these impurities.

Degradation Products

Cefprozil is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, photolysis, and heat.[5] The inherent instability of the β-lactam ring is a primary driver of degradation.[6] Forced degradation studies are essential to identify potential degradation products that may arise during storage and handling. These studies help in developing stability-indicating analytical methods.[5]

Under thermal and humidity stress, the Z- and E-isomers of Cefprozil can degrade to form distinct products, referred to as P1 and P2, respectively.[7] Alkaline conditions can also lead to the formation of a specific degradation product, denoted as DCZ.[8]

Stereoisomers

Cefprozil exists as a mixture of two diastereomers: the (Z)-isomer and the (E)-isomer. The (Z)-isomer is the more biologically active of the two.[7] Pharmacopoeial monographs typically specify a required ratio of the Z- to E-isomers, making their accurate quantification a critical aspect of quality control.

Regulatory Framework: Setting the Standards for Impurity Control

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[7] For Cefprozil, based on a maximum daily dose, the ICH Q3A guidelines stipulate the reporting, identification, and qualification thresholds for impurities. These thresholds dictate the level at which an impurity must be reported, identified (its structure determined), and qualified (its safety assessed).

Analytical Methodologies: The Key to Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical testing for Cefprozil and its impurities.[7] Both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide detailed HPLC methods in their respective monographs for Cefprozil.[7][9]

European Pharmacopoeia (Ph. Eur.) HPLC Method

The Ph. Eur. monograph for Cefprozil monohydrate outlines a reversed-phase HPLC method for the separation and quantification of related substances.[7] This method is designed to resolve Cefprozil from its known impurities, including impurities A, B, D, F, H, and M.[7]

Table 1: Typical HPLC Parameters based on European Pharmacopoeia [7]

ParameterSpecification
Column Octadecylsilyl silica gel for chromatography
Mobile Phase A Ammonium phosphate buffer
Mobile Phase B Mixture of Mobile Phase A and acetonitrile
Gradient Elution A time-programmed gradient of Mobile Phase A and B
Flow Rate Typically around 1.0 mL/min
Detection UV spectrophotometry at a specified wavelength
Injection Volume Standardized volume for all solutions
United States Pharmacopeia (USP) HPLC Method

The USP monograph for Cefprozil also details a reversed-phase HPLC method for the determination of organic impurities.[9] The USP method specifies different procedures depending on the impurity profile being investigated. For instance, one procedure is used for impurities like Z-cefprozil open ring, E-cefprozil open ring, and cefprozil related compound K, while another procedure targets impurities such as ethoxycarbonyl cefprozil, methoxycefadroxil, cefprozil delta-3 isomer, cefprozil amide, and cefprozil dimer.[9]

Table 2: Typical HPLC Parameters based on United States Pharmacopeia [9]

ParameterSpecification
Column L1 packing (octadecylsilane chemically bonded to porous silica)
Mobile Phase A gradient mixture of an aqueous buffer and an organic modifier
Detection UV spectrophotometry
Standard Solutions Prepared using USP Cefprozil Reference Standards
Experimental Protocol: A Step-by-Step Guide to HPLC Analysis of Cefprozil Impurities (Based on Ph. Eur. principles)

The following is a generalized protocol that illustrates the key steps in performing an HPLC analysis of Cefprozil impurities, based on the principles outlined in the European Pharmacopoeia.[7]

  • Preparation of Solutions:

    • Mobile Phase A: Prepare an aqueous solution of a suitable salt, such as ammonium phosphate, and adjust the pH as specified in the monograph.

    • Mobile Phase B: Prepare a mixture of Mobile Phase A and a suitable organic solvent, typically acetonitrile.

    • Diluent: Prepare the diluent as specified, which may be Mobile Phase A or another suitable solvent system.

    • Test Solution: Accurately weigh and dissolve the Cefprozil substance under examination in the diluent to a specified concentration.

    • Reference Solutions: Prepare a series of reference solutions containing known concentrations of Cefprozil and its impurity reference standards, as prescribed in the monograph. This will include solutions for system suitability testing and for the quantification of impurities.

  • Chromatographic System:

    • Equilibrate the HPLC system with the mobile phase at the specified flow rate and column temperature.

    • Ensure the detector is set to the correct wavelength for monitoring the elution of Cefprozil and its impurities.

  • System Suitability:

    • Inject the system suitability solution to verify the performance of the chromatographic system.

    • Key parameters to assess include the resolution between critical peak pairs (e.g., between an impurity and the main component), the symmetry of the main peak, and the precision of replicate injections.

  • Analysis:

    • Inject the test solution and the reference solutions into the chromatograph.

    • Record the chromatograms for a sufficient duration to allow for the elution of all relevant impurities.

  • Data Analysis and Calculation:

    • Identify the peaks corresponding to the impurities in the chromatogram of the test solution by comparing their retention times with those of the impurity reference standards.

    • Calculate the concentration of each impurity using the peak areas and the known concentrations of the reference standards. The calculation method (e.g., external standard, normalization) will be specified in the monograph.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Cefprozil impurities.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile Prepare Mobile Phases (A & B) equilibration System Equilibration prep_mobile->equilibration prep_test Prepare Test Solution (Cefprozil API) injection Inject Solutions prep_test->injection prep_ref Prepare Reference Solutions (Cefprozil & Impurity Standards) sys_suit System Suitability Test prep_ref->sys_suit equilibration->sys_suit sys_suit->injection data_acq Data Acquisition (Chromatograms) injection->data_acq peak_id Peak Identification & Integration data_acq->peak_id quant Quantification of Impurities peak_id->quant report Generate Report quant->report

Caption: General workflow for HPLC analysis of Cefprozil impurities.

Classification of Cefprozil Impurities: A Visual Guide

The following diagram provides a visual classification of the different types of impurities associated with Cefprozil.

Cefprozil_Impurities cluster_types cluster_process_examples cluster_degradation_examples cluster_isomers_examples Cefprozil Cefprozil Impurities Process Process-Related Impurities Cefprozil->Process Degradation Degradation Products Cefprozil->Degradation Stereoisomers Stereoisomers Cefprozil->Stereoisomers Ethoxy Ethoxycarbonylcefprozil Process->Ethoxy P1_P2 P1 and P2 (from Z- and E-isomers) Degradation->P1_P2 DCZ DCZ (Alkaline Degradation) Degradation->DCZ OpenRing Open-Ring Impurities Degradation->OpenRing Z_isomer (Z)-isomer Stereoisomers->Z_isomer E_isomer (E)-isomer Stereoisomers->E_isomer

Caption: Classification of Cefprozil impurities.

Conclusion: A Commitment to Quality and Safety

The control of impurities in Cefprozil is a critical and multifaceted endeavor that requires a deep understanding of its chemistry, manufacturing process, and degradation pathways. The implementation of robust, validated analytical methods, as prescribed by pharmacopoeial monographs and guided by regulatory standards, is essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide serves as a foundational resource for scientists and professionals in the pharmaceutical industry, providing the necessary insights to navigate the complexities of Cefprozil impurity profiling and control.

References

  • Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection - Thermo Fisher Scientific.

  • Cefprozil EP Impurities & USP Related Compounds - SynThink.

  • Cefprozil - USP-NF.

  • Spectrophotometric Methods for the Determination of Cefprozil in Bulk and Dosage Form - ResearchGate.

  • Cefzil - accessdata.fda.gov.

  • The stability of cefprozil in oral suspension CEFZIL - PubMed.

  • Review of in vitro activity, pharmacokinetic characteristics, safety, and clinical efficacy of cefprozil, a new oral cephalosporin - PubMed.

  • Cefprozil-impurities | Pharmaffiliates.

  • Cefprozil - Definition, Identification, Assay - USP 2025.

  • What is the mechanism of Cefprozil? - Patsnap Synapse.

  • Commercial Synthesis of Cefprozil: Development and Control of Process Impurity.

  • Validated RP-HPLC Method for Estimation of Cefprozil in Tablet Dosage Form.

  • Cefprozil Monohydrate EP Impurity G - BOC Sciences.

  • PrSPC-Cefprozil - PRODUCT MONOGRAPH.

  • Acid degradation of Cefprozil | Download Table - ResearchGate.

  • Stability indicating methods for the analysis of cefprozil in the presence of its alkaline induced degradation product - PubMed.

Sources

Foundational

Identification and isolation of Cefprozil Impurity C

Executive Summary This technical guide details the structural identification, formation mechanism, and isolation protocol for Cefprozil Impurity C (European Pharmacopoeia designation).[1] Chemically identified as (3Z)-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural identification, formation mechanism, and isolation protocol for Cefprozil Impurity C (European Pharmacopoeia designation).[1] Chemically identified as (3Z)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione (also known as hydroxyphenyldiketopiperazine), this compound is a critical degradation product formed via intramolecular cyclization.[1]

Unlike the trans-isomer (Impurity D/E depending on pharmacopoeia), Impurity C represents a fundamental breakdown of the cephalosporin core, often driven by solution-state instability at neutral to alkaline pH.[1] This guide provides a self-validating workflow for its isolation using Preparative HPLC and structural confirmation via MS and NMR.

Chemical Identity & Structural Context

Impurity C is distinct from the geometric isomers of Cefprozil.[1] It is a diketopiperazine (DKP) derivative, a common degradation motif in beta-lactams bearing an


-amino group on the side chain (e.g., Ampicillin, Cefadroxil).[1]
FeatureCefprozil (API)Impurity C (Degradant)
CAS Number 92665-29-7147103-93-3
Formula


Mol.[1][2][][4][5] Weight 389.43 g/mol 233.22 g/mol
Structure Type Cephalosporin (Beta-lactam)Diketopiperazine (Cyclic dipeptide analog)
Key Functionality Antibiotic ActivityInactive Degradant
Pharmacopoeial Ref USP: Cefprozil (Z)-isomerEP: Impurity C; USP: Hydroxyphenyldiketopiperazine

Formation Mechanism

The formation of Impurity C is non-oxidative and driven by intramolecular aminolysis .[1] The free amine on the C7-side chain (p-hydroxyphenylglycine) acts as a nucleophile, attacking the


-lactam carbonyl.[1] This results in the opening of the 

-lactam ring and subsequent fragmentation to release the dihydrothiazine moiety, leaving the stable 6-membered diketopiperazine ring.[1]

Mechanistic Pathway:

FormationMechanism Cefprozil Cefprozil (API) (Intact Beta-Lactam) Intermediate Tetrahedral Intermediate (Nucleophilic Attack by Side-Chain Amine) Cefprozil->Intermediate pH > 6.0 Intramolecular Cyclization RingOpen Beta-Lactam Ring Opening Intermediate->RingOpen ImpurityC Impurity C (Diketopiperazine Ring) RingOpen->ImpurityC Rearrangement Fragment Loss of Thiazine Fragment RingOpen->Fragment

Figure 1: Mechanistic pathway of Cefprozil degradation into Impurity C via intramolecular aminolysis.[1]

Analytical Strategy (Detection)

Before isolation, the impurity must be tracked using a validated analytical HPLC method.[1][6] The following conditions are aligned with USP/EP monographs but optimized for resolution.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Cefprozil (Z-isomer) and Impurity C.
    
  • Relative Retention Time (RRT): Impurity C typically elutes at RRT ~0.61 relative to Cefprozil (Z-isomer).[1]

Analytical HPLC Conditions:

  • Column: C18 (L1),

    
     mm, 5 
    
    
    
    m (e.g., Inertsil ODS-3V or equivalent).[1]
  • Mobile Phase A: 0.02 M Ammonium Dihydrogen Phosphate (pH 4.4).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 230 nm (Maximize absorption for the DKP ring).

  • Gradient:

    • 0-5 min: 95% A (Isocratic hold to elute polar degradants)[1]

    • 5-25 min: 95%

      
       70% A (Linear gradient)[1]
      

Isolation Protocol (Preparative HPLC)

Objective: Isolate >50 mg of Impurity C with >95% purity for structural elucidation.

Critical Causality:

  • Buffer Selection: We use Ammonium Acetate instead of Phosphate.[1] Phosphate salts are non-volatile and will contaminate the final lyophilized product, interfering with NMR and mass spectrometry.[1]

  • Column Choice: A C18 Prep column is selected for its ability to retain polar heterocyclic compounds like diketopiperazines while separating them from the highly polar early-eluting salts.[1]

Step-by-Step Workflow
  • Stress Degradation (Enrichment):

    • Prepare a 10 mg/mL solution of Cefprozil in Phosphate Buffer pH 7.5.[1]

    • Incubate at 40°C for 24-48 hours.

    • Monitor via Analytical HPLC until Impurity C peak area reaches ~10-15%.[1]

    • Note: This step enriches the target, reducing the number of prep-runs required.[1]

  • Preparative Chromatography:

    • Instrument: Preparative HPLC with Fraction Collector.[1]

    • Column: YMC-Pack ODS-A,

      
       mm, 10 
      
      
      
      m.[1]
    • Mobile Phase A: 10 mM Ammonium Acetate (volatile buffer).[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Flow Rate: 15-20 mL/min.

    • Gradient: 0-20% B over 30 minutes. (Impurity C is polar and elutes early; a shallow gradient is required).[1]

  • Fraction Collection & Processing:

    • Trigger collection based on UV threshold (230 nm).[1]

    • Pool fractions corresponding to RRT ~0.61.[1]

    • Lyophilization: Freeze-dry the pooled fractions immediately. Do not use rotary evaporation at high temperatures (

      
      C) to prevent hydrolysis of the DKP ring.[1]
      

Isolation Workflow Diagram:

IsolationWorkflow Start Cefprozil API Stress Stress Degradation (pH 7.5, 40°C, 24h) Start->Stress PrepLC Prep-HPLC (NH4OAc / ACN Gradient) Stress->PrepLC Enriched Sample Fraction Fraction Collection (UV 230nm Trigger) PrepLC->Fraction Elution @ ~8-12 min Lyophil Lyophilization (-50°C, Vacuum) Fraction->Lyophil Final Impurity C Isolate (White Powder) Lyophil->Final

Figure 2: Isolation workflow ensuring volatile buffer removal and compound stability.

Structural Elucidation (The Proof)

To certify the isolate as Impurity C, the following spectral data must be obtained.

A. Mass Spectrometry (LC-MS)
  • Mode: Electrospray Ionization (ESI), Positive mode.[1]

  • Expected Signal:

    • 
      :  m/z 234.1
      
    • 
      :  m/z 256.1[1]
      
  • Interpretation: The mass shift from Cefprozil (390) to Impurity C (234) confirms the loss of the dihydrothiazine ring (mass loss of ~156 Da) and cyclization.[1]

B. Nuclear Magnetic Resonance (NMR)

Dissolve ~5 mg in DMSO-


.

Diagnostic Signals (1H NMR): | Proton Group | Chemical Shift (


 ppm) | Multiplicity | Interpretation |
| :--- | :--- | :--- | :--- |
| Aromatic (Phenol)  | 6.70 (d) & 7.15 (d) | AA'BB' System | Confirms presence of p-hydroxyphenyl group.[1] |
| Chiral Methine  | ~4.80 | Singlet/Doublet | 

-proton of the phenylglycine residue.[1] | | Vinyl/Methylene | ~7.50 - 7.80 | Singlet | The "aminomethylidene" proton characteristic of the DKP ring (if unsaturated tautomer) or CH at the ring junction.[1] | | Amide NH | ~8.0 - 9.0 | Broad Singlets | Amide protons of the diketopiperazine ring.[1] |

Validation Check: The absence of the


-lactam protons (typically 

4.5-5.5 ppm coupled doublets) and the absence of the propenyl side chain signals confirm the loss of the cephalosporin core.[1]

References

  • European Pharmacopoeia (Ph.[1][6][7] Eur.) . Cefprozil Monograph 2342. Strasbourg, France: EDQM.[1][7] (Defines Impurity C designation).

  • United States Pharmacopeia (USP) . Cefprozil Monograph: Organic Impurities. Rockville, MD: USP Convention.[1] (Identifies Hydroxyphenyldiketopiperazine).[1][] [1]

  • Gong, Y., et al. (2013).[1] "Identification and characterization of impurities in Cefprozil." Journal of Pharmaceutical and Biomedical Analysis. (Discusses degradation pathways and DKP formation).

  • SynThink Chemicals . Cefprozil EP Impurity C Reference Standard Data. (Provides structural confirmation data: CAS 147103-93-3).[1][2][][4][5]

  • BOC Sciences . Impurity C Chemical Properties. (Confirms molecular weight and formula).

Sources

Exploratory

Advanced Characterization of Cefprozil Degradation: Mechanisms, Impurities, and Analytical Protocols

Executive Summary Cefprozil is a second-generation cephalosporin antibiotic distinguished by a C-3 propenyl side chain. Unlike many cephalosporins where degradation is dominated solely by -lactam hydrolysis, Cefprozil pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefprozil is a second-generation cephalosporin antibiotic distinguished by a C-3 propenyl side chain. Unlike many cephalosporins where degradation is dominated solely by


-lactam hydrolysis, Cefprozil presents a complex stability profile driven by geometric isomerization  (

) and intramolecular aminolysis .

This technical guide provides a mechanistic analysis of Cefprozil’s degradation pathways, mapping specific impurities (USP/EP) to their chemical origins. It includes a self-validating stability-indicating HPLC protocol designed to resolve critical isomeric impurities often co-eluting in standard assays.

Chemical Foundation & Stability Logic

Cefprozil exists as a mixture of cis (


) and trans (

) isomers, typically in a 90:10 ratio. The

-isomer is the primary pharmacophore.[1]
  • Core Instability: The fused

    
    -lactam-dihydrothiazine ring system is highly strained (approx. 
    
    
    
    strain energy), making it susceptible to nucleophilic attack (hydrolysis).
  • Side Chain Dynamics: The p-hydroxyphenylglycyl side chain contains a primary amine that can act as an internal nucleophile, leading to diketopiperazine formation—a pathway distinct from simple hydrolysis.

  • Geometric Isomerism: The C-3 propenyl double bond allows for

    
     isomerization, which is accelerated by low pH and light.
    

Mechanistic Pathways of Degradation[2]

Pathway A: Geometric Isomerization ( )

The most rapid degradation event is the interconversion between the


 (cis) and 

(trans) isomers. While not a "degradation" in terms of mass loss, the

-isomer has lower potency. This reaction is reversible and equilibrium-driven.
Pathway B: -Lactam Hydrolysis (Ring Opening)

Under basic conditions or enzymatic attack, the


-lactam carbonyl is attacked by water/hydroxide. This cleaves the C-N bond, opening the four-membered ring to form Cefprozil Open Ring  metabolites (Impurity G and I). This destroys antibacterial activity.
Pathway C: Intramolecular Aminolysis (Diketopiperazine Formation)

In neutral to slightly acidic solutions, the free amine of the phenylglycine side chain attacks the


-lactam carbonyl. This intramolecular cyclization forms a Diketopiperazine (DKP)  derivative (USP Related Compound K). This is a critical pathway because it occurs under "mild" conditions often found in reconstituted suspensions.
Pathway D: Amide Hydrolysis (Side Chain Cleavage)

Strong acidic conditions can cleave the amide bond connecting the side chain to the nucleus, releasing 7-Amino-3-propenylcephalosporanic acid (7-APRA) and p-Hydroxyphenylglycine (Impurity A) .

Visualization of Degradation Pathways[2]

Cefprozil_Degradation Cefprozil_Z Cefprozil (Z-Isomer) (Active API) Cefprozil_E Cefprozil (E-Isomer) (Less Active) Cefprozil_Z->Cefprozil_E Isomerization (pH/Light) OpenRing_Z Impurity G (EP) Z-Cefprozil Open Ring (Hydrolysis Product) Cefprozil_Z->OpenRing_Z Base Hydrolysis (OH-) DKP Related Compound K (USP) Diketopiperazine Derivative (Intramolecular Cyclization) Cefprozil_Z->DKP Neutral/Acidic (Aminolysis) Cleavage Side Chain Cleavage Cefprozil_Z->Cleavage Strong Acid (H+) OpenRing_E Impurity I (EP) E-Cefprozil Open Ring (Hydrolysis Product) Cefprozil_E->OpenRing_E Base Hydrolysis (OH-) Impurity_A Impurity A (EP) p-Hydroxyphenylglycine Cleavage->Impurity_A Nucleus Related Compound D (USP) 7-APRA Cleavage->Nucleus

Caption: Mechanistic map of Cefprozil degradation showing isomerization, hydrolysis, and cyclization pathways.

Impurity Profile & Structural Identification

The following table correlates pharmacopeial impurities with their structural origins.

Impurity Name (USP/EP)Chemical Origin / MechanismRelative Retention Time (RRT)*Molecular Weight
Cefprozil (E)-Isomer Geometric Isomerization of API~1.37389.43
Impurity A (EP) Side chain cleavage (p-Hydroxyphenylglycine)~0.2 - 0.3167.16
Related Compound D (USP) Nucleus after side chain loss (7-APRA)~0.69 (Z) / 0.91 (E)240.28
Impurity G (EP)

-lactam hydrolysis of Z-isomer (Open Ring)
~1.74407.44
Impurity I (EP)

-lactam hydrolysis of E-isomer (Open Ring)
~2.08407.44
Related Compound K (USP) Intramolecular aminolysis (Diketopiperazine)~2.91389.43 (Rearranged)

*RRT values are approximate based on the USP gradient method referenced below.

Experimental Protocol: Stability-Indicating Method

This protocol is designed to resolve the critical "isomer pairs" (Z/E open rings) which often co-elute in generic C18 isocratic methods.

A. Forced Degradation Study Design

To validate the method, subject the API to the following stress conditions. Target 10-20% degradation.

  • Acid Stress: 0.1 N HCl,

    
    , 2 hours. (Expect: Dimerization, Isomerization, Cleavage).
    
  • Base Stress: 0.01 N NaOH, Ambient, 15 mins. (Expect: Rapid Ring Opening - Impurities G/I). Note: Cefprozil is extremely labile to base; use mild conditions.

  • Oxidative Stress: 3%

    
    , Ambient, 1 hour. (Expect: Sulfoxides).
    
  • Thermal Stress: Solid state,

    
    , 24 hours. (Expect: Polymerization/Dimerization).
    
B. Analytical Methodology (HPLC)

Principle: Gradient Reversed-Phase Chromatography with Phosphate Buffer.

  • Column: C18,

    
    , 
    
    
    
    (e.g., Inertsil ODS-3 or equivalent).
  • Wavelength:

    
     (Specific for cephalosporin core) and 
    
    
    
    (For side chain impurities like Impurity A).
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Column Temp:

    
    .
    

Mobile Phase:

  • Solution A: Ammonium dihydrogen phosphate (

    
    ), adjusted to pH 4.4 with phosphoric acid.
    
  • Solution B: Acetonitrile.[2][3]

Gradient Program:

Time (min) Solution A (%) Solution B (%)
0 98 2
5 98 2
25 80 20
40 60 40

| 45 | 98 | 2 |

Protocol Validation Check:

  • Resolution (

    
    ):  Must be 
    
    
    
    between Cefprozil (Z) and Cefprozil (E).
  • Peak Purity: Use Diode Array Detector (DAD) to confirm spectral homogeneity of the main peak, ensuring no co-elution of the open-ring metabolite.

Analytical Workflow Visualization

Analytical_Workflow Sample Stressed Sample (Acid/Base/Oxidation) HPLC HPLC Separation C18, pH 4.4 Gradient Sample->HPLC Detector UV Detection 280 nm (Core) 230 nm (Side Chain) HPLC->Detector Data Chromatogram Analysis Detector->Data Result1 Early Elution (Polar Impurities) Impurity A Data->Result1 < 5 min Result2 Mid Elution (Isomers) Z-Cefprozil / E-Cefprozil Data->Result2 10-20 min Result3 Late Elution (Hydrophobic) Open Ring / DKP Data->Result3 > 25 min

Caption: Workflow for separating polar degradation products from hydrophobic isomers and ring-opened metabolites.

References

  • United States Pharmacopeia (USP). Cefprozil Monograph: Organic Impurities Procedures 1 & 2.[3] USP-NF. Link (Requires Subscription)

  • European Pharmacopoeia (Ph. Eur.). Cefprozil Monohydrate Monograph 2342. EDQM. Link

  • Shyu, W. C., et al. (1991). Pharmacokinetics of cefprozil in healthy subjects and patients with renal impairment.[4][5] Journal of Clinical Pharmacology.

  • Thermo Fisher Scientific. (2020). Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection.[4] Application Note 73372.

  • Grodowska, M., & Półtorak, K. (2002). The Stability of Cefprozil in Oral Suspension Cefzil.[6] Acta Poloniae Pharmaceutica.

Sources

Foundational

Technical Deep Dive: Cefprozil Impurity C – Characterization, Control, and Standardization

Executive Summary & Regulatory Context[1][2][3][4][5] In the development and quality control of Cefprozil , a second-generation cephalosporin, the management of impurities is complicated by the drug's existence as a mixt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2][3][4][5]

In the development and quality control of Cefprozil , a second-generation cephalosporin, the management of impurities is complicated by the drug's existence as a mixture of cis (Z) and trans (E) isomers. While the E-isomer is a controlled component of the active substance (typically restricted to <11%), Impurity C represents a distinct, non-therapeutic degradation product that signals instability in the manufacturing process or storage conditions.

Crucial Distinction: Researchers often conflate the trans-isomer with Impurity C. According to the European Pharmacopoeia (Ph. Eur.) Monograph 2342 , Impurity C is defined as the Diketopiperazine derivative :

  • (6RS)-3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione [1]

  • USP Designation: Hydroxyphenyldiketopiperazine.[]

  • CAS Number: 147103-93-3.[1][][3][4]

This guide details the formation, isolation, and analytical control of Impurity C, distinguishing it from process-related stereoisomers.

Chemical Identity and Formation Mechanism[10]

Unlike the Z/E isomerization which occurs at the propenyl side chain, Impurity C forms via an intramolecular cyclization of the C7-acyl side chain. This is a common degradation pathway for


-lactams containing a phenylglycine moiety (similar to Ampicillin and Amoxicillin).
Structural Data
PropertySpecification
Chemical Name (3Z,6RS)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione
Molecular Formula

Molecular Weight 233.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, dilute acids; sparingly soluble in water
Origin Degradation product (Intramolecular aminolysis)
Formation Pathway (The "Back-Biting" Mechanism)

The free amine on the phenylglycine side chain acts as a nucleophile, attacking the amide carbonyl that links the side chain to the cephalosporin nucleus. This results in the cleavage of the


-lactam ring linkage and the formation of a stable 6-membered piperazine-2,5-dione ring.

Impurity_C_Formation cluster_0 Precursor cluster_1 Reaction Mechanism cluster_2 Degradation Product Cefprozil Cefprozil (Z/E) (Open Chain Amide) Nucleophilic_Attack Intramolecular Nucleophilic Attack (Side chain NH2 -> Amide CO) Cefprozil->Nucleophilic_Attack pH > 7 or Heat Cleavage Amide Bond Cleavage Nucleophilic_Attack->Cleavage Impurity_C Impurity C (Diketopiperazine Ring) Cleavage->Impurity_C Byproduct 7-APRA (Cephalosporin Nucleus) Cleavage->Byproduct

Figure 1: The degradation pathway of Cefprozil yielding Impurity C via intramolecular aminolysis.

Analytical Strategy: HPLC Methodologies

Detecting Impurity C requires resolving it from the main Cefprozil peak (Z-isomer), the E-isomer, and other related substances (like Cefadroxil/Impurity B).

Recommended Chromatographic Conditions (USP/EP Aligned)

The separation is typically achieved using Reversed-Phase Liquid Chromatography (RP-HPLC) with phosphate buffers to suppress ionization of the carboxylic acid, improving peak shape.

ParameterCondition
Column C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent)
Mobile Phase A Ammonium Phosphate buffer (pH ~4.4)
Mobile Phase B Acetonitrile
Mode Gradient Elution
Flow Rate 1.0 - 1.2 mL/min
Detection UV @ 280 nm (Specific for the aromatic ring)
Retention Time (RT) Impurity C typically elutes early (relative to Cefprozil) due to the loss of the lipophilic cephem nucleus.
System Suitability Criteria

To validate the method for Impurity C, the following criteria must be met:

  • Resolution (

    
    ):  > 2.0 between Impurity C and Cefadroxil (Impurity B).
    
  • Symmetry Factor: 0.8 – 1.5 for the Impurity C peak.

  • Quantitation Limit (LOQ): Must be

    
     0.05% (reporting threshold).
    

Reference Standards: Availability and Qualification

Sourcing Impurity C is critical for "Related Substances" method validation. Unlike the API, Impurity C is not therapeutic; therefore, standards are used strictly for qualitative identification and quantitative purity calculations.

Supply Chain Hierarchy
  • Primary Standards (Pharmacopoeial):

    • EDQM (European Pharmacopoeia): Often supplies "Cefprozil Impurity Mixture CRS" which may contain Impurity C, or separate vials for specific impurities (e.g., Impurity A). Note: Always check the current batch leaflet to confirm if Impurity C is present in the mixture.

    • USP (United States Pharmacopeia): Supplies "Cefprozil Related Compound C" (Hydroxyphenyldiketopiperazine).

  • Secondary Standards (Commercial):

    • Specialized vendors (e.g., LGC Standards, SynThink, Toronto Research Chemicals) synthesize and characterize Impurity C as a standalone reference material.

In-House Synthesis & Qualification Workflow

If a commercial standard is unavailable, Impurity C can be synthesized by refluxing Cefprozil in a slightly alkaline aqueous solution, followed by preparative HPLC.

Standard_Qualification cluster_analysis Structural Confirmation (Qualitative) cluster_purity Purity Assignment (Quantitative) Raw_Material Crude Impurity C (Synthesized/Isolated) NMR 1H-NMR / 13C-NMR (Confirm Diketopiperazine Ring) Raw_Material->NMR MS HR-MS (Mass: 233.22 Da) Raw_Material->MS HPLC_Purity HPLC Purity % (Chromatographic Purity) Raw_Material->HPLC_Purity Final_Calc Potency Calculation (% = Purity × (100 - Water - ROI)) NMR->Final_Calc IR FT-IR (Amide Bands) HPLC_Purity->Final_Calc Water_Content TGA / KF (Volatiles/Water) Water_Content->Final_Calc ROI Residue on Ignition (Inorganics) ROI->Final_Calc CoA Certificate of Analysis (Release) Final_Calc->CoA

Figure 2: Workflow for the qualification of an in-house Cefprozil Impurity C reference standard.

References

  • European Pharmacopoeia (Ph.[5][6][7][8][9] Eur.) . Monograph 2342: Cefprozil Monohydrate. EDQM. Available at: [Link]

  • United States Pharmacopeia (USP) . Cefprozil: Organic Impurities.[10][11] USP-NF.[10] Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Cefprozil Impurities. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated RP-HPLC Method for the Quantification of Cefprozil Impurity C in Bulk Drug Substance

Abstract This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cefprozil Impu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cefprozil Impurity C, a critical process impurity and potential degradant of the cephalosporin antibiotic Cefprozil. Control of impurities in active pharmaceutical ingredients (APIs) is mandated by global regulatory bodies to ensure drug safety and efficacy.[1] This application note provides a comprehensive protocol, from method development strategy to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it suitable for implementation in quality control and drug development laboratories.[2][3][4]

Introduction and Scientific Rationale

Cefprozil is a second-generation, broad-spectrum oral cephalosporin antibiotic used to treat a variety of bacterial infections.[5][6] It is chemically designated as (6R, 7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and exists as a mixture of cis (Z) and trans (E) diastereoisomers, with the Z-isomer being the primary contributor to its antibiotic activity.[5][6][7]

During the synthesis and storage of Cefprozil, various related substances can form. One such critical impurity is Cefprozil Impurity C , chemically known as (3Z)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione.[]

CompoundChemical StructureMolecular FormulaMolecular Weight
Cefprozil (Z-isomer)

C₁₈H₁₉N₃O₅S389.43 g/mol (anhydrous)
Cefprozil Impurity C C₁₁H₁₁N₃O₃233.23 g/mol

The presence and quantity of such impurities must be strictly monitored as outlined in ICH guidelines Q3A(R2) and Q3B(R2), which set thresholds for reporting, identification, and qualification.[1] Therefore, a reliable and validated analytical method is imperative for ensuring that the level of Impurity C in the Cefprozil API remains below the established safety limits. This work presents a robust RP-HPLC method specifically developed and validated for this purpose.

Analytical Method Development Strategy

The primary objective was to develop a method that could effectively separate Cefprozil Impurity C from the main Cefprozil isomers and other potential impurities, providing accurate and precise quantification at low levels.

Causality Behind Experimental Choices:

  • Technique Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was chosen due to its high resolving power, sensitivity, and suitability for analyzing the moderately polar structures of Cefprozil and its impurities.[9][10][11] UV detection is appropriate as both the parent drug and Impurity C contain chromophores that absorb in the UV spectrum.

  • Column Chemistry: A C18 stationary phase was selected as the foundational column chemistry. Its hydrophobic nature provides effective retention for the analytes, allowing for separation to be modulated primarily by adjusting the mobile phase composition.

  • Wavelength Selection: To determine the optimal detection wavelength, UV-Vis spectra of both Cefprozil and Impurity C were scanned. While Cefprozil shows a strong absorbance maximum around 280 nm, a wavelength of 230 nm was chosen for this method. This decision was based on the need to achieve adequate sensitivity for the impurity, which may be present at very low concentrations, while still providing a sufficient response for the main Cefprozil peak.

  • Mobile Phase Optimization: The critical step in method development is achieving the desired separation.

    • Aqueous Phase (Buffer): An ammonium phosphate buffer was selected. The pH was adjusted to 4.4 to control the ionization state of the analytes.[9][12] At this pH, the carboxylic acid groups are partially ionized, and the amine groups are protonated, which helps in achieving sharp peak shapes and consistent retention times.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and stronger elution strength, which often results in better peak efficiency and shorter run times for cephalosporins.[5][9]

    • Gradient vs. Isocratic Elution: A gradient elution was developed to ensure that any early-eluting, more polar impurities are well-resolved from the void volume, while also ensuring that the main Cefprozil peaks and any late-eluting impurities are eluted within a reasonable timeframe without excessive peak broadening.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Technique Selection (RP-HPLC-UV) B Column Screening (C18, C8, Phenyl) A->B C Wavelength Selection (Diode Array Detector Scan) B->C D Mobile Phase pH (Control Ionization) C->D Proceed with C18 E Organic Modifier % (Adjust Retention & Resolution) D->E F Gradient Profile Tuning E->F G Flow Rate & Temperature (Fine-tune Efficiency) F->G Achieved Separation H Final Method Conditions G->H I System Suitability Definition H->I

Caption: Logical workflow for the HPLC method development process.

Detailed Experimental Protocol

Materials and Reagents
  • Cefprozil Reference Standard (USP or equivalent, containing both Z and E isomers)

  • Cefprozil Impurity C Certified Reference Material

  • Acetonitrile (HPLC Grade)

  • Monobasic Ammonium Phosphate (Analytical Grade)

  • Orthophosphoric Acid (85%, Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • HPLC System equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. (e.g., Thermo Scientific Vanquish Core HPLC system).[5]

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data Acquisition and Processing Software.

Optimized Chromatographic Conditions
ParameterCondition
Mobile Phase A 11.5 g/L Monobasic Ammonium Phosphate in water, pH adjusted to 4.4 with phosphoric acid.[12]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 40 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A and Acetonitrile (90:10 v/v).

  • Impurity C Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of Cefprozil Impurity C reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Impurity C Standard Solution (for quantification, approx. 1.0 µg/mL): Pipette 1.0 mL of the Impurity C Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. This concentration corresponds to 0.2% of the Test Solution concentration.

  • Test Solution (for Cefprozil API, approx. 500 µg/mL): Accurately weigh about 25 mg of Cefprozil API into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Specificity Spiked Solution: Pipette 1.0 mL of the Impurity C Stock Solution into a 50 mL volumetric flask containing ~25 mg of Cefprozil API. Dissolve and dilute to volume with Diluent.

Method Validation Protocol and Acceptance Criteria

The developed method was validated according to ICH Q2(R1) guidelines.[2][4]

Validation center Method Validation (ICH Q2) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for analytical method validation per ICH Q2.

Specificity
  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or the API itself.[13]

  • Protocol:

    • Inject the Diluent to confirm no interfering peaks.

    • Inject the Impurity C Standard Solution.

    • Inject the Test Solution (Cefprozil API).

    • Inject the Specificity Spiked Solution.

  • Acceptance Criteria:

    • The Impurity C peak should be free from interference from other peaks in the chromatograms.

    • The resolution between the Impurity C peak and the closest eluting peak (typically one of the Cefprozil isomers) must be greater than 2.0.

Linearity
  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards of Impurity C from the Stock Solution, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.25 µg/mL to 1.5 µg/mL, which corresponds to 0.05% to 0.3% of the API test concentration).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

Range
  • Purpose: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Protocol: The range is confirmed by the successful validation of the Linearity, Accuracy, and Precision studies.

  • Acceptance Criteria: The validated range for Impurity C is established from the LOQ to 150% of the specification limit.

Accuracy
  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.

  • Protocol:

    • Prepare samples of Cefprozil API spiked with Impurity C at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of Impurity C.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% at each concentration level.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50% 0.500.4998.0%
100% 1.001.01101.0%
150% 1.501.52101.3%
Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of Cefprozil API spiked with Impurity C at the 100% target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the measured concentrations should be not more than 5.0% for repeatability and not more than 10.0% for intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determined based on the signal-to-noise ratio (S/N). A series of dilute solutions of Impurity C are injected.

  • Acceptance Criteria:

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol: Analyze a spiked sample while making small, deliberate changes to key parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase A pH (± 0.1 units)

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should remain within the acceptance criteria, and the change in the quantified impurity result should not be significant.

System Suitability Testing (SST)

To ensure the chromatographic system is performing adequately before analyzing any samples, a system suitability test must be performed.

  • Protocol: Inject the Impurity C Standard Solution (or a dedicated system suitability solution) five times at the beginning of each analytical run.

  • Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures peak symmetry and good chromatography.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
%RSD of Peak Areas ≤ 5.0% (for 5 replicates)Demonstrates injection precision.
Resolution (Rs) ≥ 2.0 (between Impurity C and nearest peak)Confirms adequate separation for quantification.

Conclusion

The RP-HPLC method described in this application note has been successfully developed and validated for the quantification of Cefprozil Impurity C in Cefprozil bulk drug substance. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting all acceptance criteria as stipulated by ICH guidelines. Its defined system suitability criteria and proven robustness ensure reliable performance in a routine quality control environment, making it a critical tool for ensuring the quality and safety of Cefprozil API.

References

  • El-Didamony, A. M., & Moustafa, A. A. (2010). Spectrophotometric Methods for the Determination of Cefprozil in Bulk and Dosage Form. CNS & Neurological Disorders - Drug Targets, 9(5), 652-659. Retrieved from [Link]

  • Srinivasan, N., et al. (2013). Validated RP-HPLC Method for Estimation of Cefprozil in Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 735-737. Retrieved from [Link]

  • Drugs.com. (n.d.). Cefprozil: Package Insert / Prescribing Information. Retrieved from [Link]

  • SynThink. (n.d.). Cefprozil EP Impurity C. Retrieved from [Link]

  • Reddy, G. V. S., et al. (2012). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of the Brazilian Chemical Society, 23(8), 1543-1550. Retrieved from [Link]

  • Al-Shwaiyat, M. K. A., et al. (2019). New Development Method for Determination of Cefuroxime Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Juniper Online Journal of Public Health, 5(3). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient HPLC method for determination of cephalosporin residues. Retrieved from [Link]

  • Nassar, S. H., et al. (2020). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 11(11), 1629-1637. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • GMP Compliance. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • Al-Attas, A. A., et al. (2025). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports, 15(1), 1-13. Retrieved from [Link]

  • USP-NF. (2013). Cefprozil. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LCGC International. (2019). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

Sources

Application

A Robust, Stability-Indicating HPLC Method for the Separation of Cefprozil and Its Impurities

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Cefprozil and its known impurities. Cefprozil,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Cefprozil and its known impurities. Cefprozil, a second-generation cephalosporin antibiotic, exists as a mixture of (Z)- and (E)- geometric isomers, with the (Z)-isomer being the biologically active component.[1] The manufacturing process and subsequent storage can lead to the formation of various impurities, including the (E)-isomer, open-ring degradants, and other related substances.[2][3] Regulatory bodies, such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), have stringent limits on these impurities to ensure the safety and efficacy of the drug product.[2][4] This document provides a comprehensive protocol, grounded in pharmacopoeial standards, and explains the scientific rationale behind the methodological choices to ensure accurate and reliable impurity profiling.

Introduction: The Analytical Challenge of Cefprozil

Cefprozil's chemical structure, containing a β-lactam ring and a propenyl group, makes it susceptible to degradation under various stress conditions, such as acidic, basic, and oxidative environments.[5][6] The primary analytical challenge lies in developing a chromatographic method that can resolve the main (Z)-isomer from its less active (E)-isomer and a range of other potential process-related and degradation impurities.[7] A stability-indicating method is crucial as it must be able to separate the active pharmaceutical ingredient (API) from any degradation products, thus providing a clear picture of the drug's stability.[8]

This application note is designed for researchers, quality control analysts, and drug development professionals. It provides a detailed, step-by-step protocol for an HPLC method adapted from the United States Pharmacopeia (USP) monograph for Cefprozil, offering a reliable approach for routine quality control and stability testing.[2]

Understanding Cefprozil and Its Impurities

Cefprozil is synthesized as a mixture of two diastereomers, the (Z)- and (E)-isomers, in approximately a 9:1 ratio.[9] The control of the isomeric ratio and other impurities is critical. The USP and EP list several potential impurities that must be monitored.[2][4] These include, but are not limited to:

  • Cefprozil (E)-Isomer: The geometric isomer of the active drug.

  • (Z)-Cefprozil Open Ring and (E)-Cefprozil Open Ring: Degradation products resulting from the hydrolysis of the β-lactam ring.[2]

  • Cefprozil Related Compound A (EP): (2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid, a starting material or degradation product.[4]

  • Cefprozil Related Compound D (USP): 7-Amino-3-propenylcephalosporanic acid, a key intermediate.[2]

  • Other process-related impurities and degradation products. [3]

A successful HPLC method must be able to resolve all these specified and potential unspecified impurities from the main Cefprozil peak.

Experimental Protocol: A Validated HPLC Method

This protocol is based on the USP monograph for Cefprozil organic impurities, designed to provide high resolution and sensitivity for impurity profiling.[2]

Materials and Reagents
  • Cefprozil Reference Standard ((Z)- and (E)-isomers) (USP grade)

  • Acetonitrile (HPLC grade)

  • Monobasic Ammonium Phosphate (ACS grade)

  • Phosphoric Acid (ACS grade)

  • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions

The selection of chromatographic parameters is pivotal for achieving the desired separation. A reversed-phase C18 column is employed due to its versatility and effectiveness in separating moderately polar compounds like Cefprozil and its impurities. The mobile phase, a buffered aqueous solution with an organic modifier, is optimized for peak shape and resolution. A gradient elution is necessary to separate early-eluting polar impurities from the main analytes and later-eluting non-polar impurities within a reasonable timeframe.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 11.5 g/L Monobasic Ammonium Phosphate in water, pH adjusted to 4.4 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 40°C

Table 1: Gradient Elution Profile

Time (minutes) % Mobile Phase A % Mobile Phase B
09010
209010
406040
500100
600100
629010
709010
Preparation of Solutions

Mobile Phase A: Dissolve 11.5 g of monobasic ammonium phosphate in 1 L of deionized water. Adjust the pH to 4.4 with phosphoric acid. Filter through a 0.45 µm membrane filter.

Sample Diluent: A mixture of Mobile Phase A and Acetonitrile (90:10 v/v).

Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefprozil Reference Standard in the Sample Diluent to obtain a final concentration of approximately 0.25 mg/mL.

Sample Solution: For bulk drug substance, accurately weigh and dissolve about 25 mg of Cefprozil in 100 mL of Sample Diluent. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder, equivalent to about 25 mg of Cefprozil, to a 100 mL volumetric flask, add about 70 mL of Sample Diluent, sonicate for 15 minutes, dilute to volume with Sample Diluent, and filter through a 0.45 µm filter.[3]

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance.

Parameter Requirement
Resolution Not less than 2.5 between the (Z)-Cefprozil and (E)-Cefprozil peaks.
Tailing Factor For the (Z)-Cefprozil peak, not more than 1.5.
Relative Standard Deviation (RSD) For replicate injections of the standard solution, not more than 2.0% for the (Z)-Cefprozil peak area.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation SampleInjection Sample Injection SamplePrep->SampleInjection SystemSuitability->SampleInjection If Passed Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow from preparation to reporting.

Forced Degradation Studies: A Rationale

To confirm the stability-indicating nature of this method, forced degradation studies are essential.[8] These studies involve subjecting the Cefprozil drug substance to stress conditions to intentionally produce degradation products.[10] The HPLC method should then be able to resolve these degradants from the parent drug and from each other.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve Cefprozil in 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve Cefprozil in 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat Cefprozil solution with 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Expose solid Cefprozil to 105°C for 24 hours.

  • Photolytic Degradation: Expose Cefprozil solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration before injection. The resulting chromatograms should demonstrate that the degradation products do not co-elute with the Cefprozil peaks. Cephalosporins are known to be susceptible to hydrolysis, leading to the opening of the β-lactam ring, and this method effectively separates these open-ring impurities.[2][6]

Conclusion

The HPLC method presented in this application note is a robust and reliable tool for the separation and quantification of Cefprozil and its impurities. By adhering to the principles outlined in the USP monograph, this method ensures regulatory compliance and provides confidence in the quality and stability of Cefprozil drug substance and product. The detailed protocol, including system suitability criteria and a rationale for forced degradation studies, equips analytical scientists with the necessary information to implement this method effectively in a laboratory setting.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection.
  • USP-NF. (2013, October 1). Cefprozil.
  • Manzoor Ahmed et al. (2012). Validated RP-HPLC Method for Estimation of Cefprozil in Tablet Dosage Form. International Journal of PharmTech Research, 4(3), 1228-1232.
  • PubChem. (n.d.). Cefprozil. National Institutes of Health.
  • SynThink. (n.d.). Cefprozil EP Impurities & USP Related Compounds.
  • ResearchGate. (2022, February 7). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies.
  • Lin, Y. F., et al. (2016). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. Journal of Analytical Methods in Chemistry, 2016, 8543824.
  • USP. (n.d.). USP Monographs: Cefprozil Tablets.
  • Allmpus. (n.d.). Cefprozil EP Impurity G.
  • Drugs.com. (2025, September 29). Cefprozil Monograph for Professionals.
  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies.
  • Alfeen, M. A., & Yildiz, Y. (2019). New Development Method for Determination of Cefuroxime Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Organic & Medicinal Chem IJ, 8(4).
  • ResearchGate. (n.d.). System suitability parameters for RP-HPLC method.
  • Pharmaffiliates. (n.d.). Cefprozil-impurities.
  • Pharmaffiliates. (n.d.). Cefprozil Monohydrate-impurities.
  • ResearchGate. (n.d.). HPLC determination of cefprozil in tablets using monolithic C.
  • DailyMed. (n.d.). CEFPROZIL TABLETS USP 250 mg and 500 mg.
  • accessdata.fda.gov. (n.d.). Cefzil - (CEFPROZIL) Tablets 250 mg and 500 mg.
  • Government of Canada. (2019, January 16). PRODUCT MONOGRAPH.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

Sources

Method

Application Note: NMR-Based Structural Elucidation of Cefprozil Impurity C (Diketopiperazine Derivative)

Abstract This application note details the protocol for the structural characterization of Cefprozil Impurity C , identified by the European Pharmacopoeia (Ph. Eur.) as the diketopiperazine degradation product: (3Z)-3-(a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the structural characterization of Cefprozil Impurity C , identified by the European Pharmacopoeia (Ph. Eur.) as the diketopiperazine degradation product: (3Z)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione. Unlike the geometric isomerism seen in Impurity A (trans-isomer), Impurity C represents a fundamental degradation of the cephalosporin core. This guide provides a self-validating NMR workflow to distinguish Impurity C from the Active Pharmaceutical Ingredient (API) by targeting the absence of the


-lactam/dihydrothiazine signals and the presence of the cyclic dipeptide core.

Introduction & Structural Context[1][2][3][4][5][6][7]

The Challenge of Impurity Profiling

In the development of second-generation cephalosporins like Cefprozil, impurity profiling is critical for ICH Q3A/Q3B compliance. While LC-MS is effective for mass detection, it often fails to unambiguously distinguish between isobaric impurities or specific ring-closure degradation products without fragmentation analysis. NMR spectroscopy provides the definitive "fingerprint" required for structural certification.

Structural Definition

To ensure scientific accuracy, we must rigorously define the target analytes:

  • Cefprozil (API): Contains a bicyclic cephem core (

    
    -lactam fused to dihydrothiazine) and a propenyl side chain.
    
  • Impurity C (EP Standard): A Diketopiperazine (DKP) derivative formed by the intramolecular nucleophilic attack of the side-chain amine on the

    
    -lactam carbonyl, followed by fragmentation.
    
    • Key Feature: Loss of the sulfur-containing ring and the propenyl group.

    • Molecular Formula:

      
       (MW: 233.22  g/mol ) vs. Cefprozil (
      
      
      
      ).

Note: Do not confuse Impurity C with the trans-isomer (Impurity A), which retains the cephem core but differs in the propenyl geometry (


 Hz).

Experimental Protocol

Sample Preparation

Objective: Solubilize the impurity while preventing H/D exchange of critical amide protons.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-

    
    , 99.9% D).
    
    • Rationale: DMSO is essential to observe labile protons (NH, OH) which are diagnostic for the diketopiperazine ring and the phenolic side chain.

      
       is unsuitable as it causes immediate exchange of the enamine and amide protons.
      
  • Concentration: 5–10 mg of isolated Impurity C in 600

    
    L solvent.
    
  • Internal Standard (Optional): TMS (Tetramethylsilane) or residual DMSO peak (2.50 ppm).

Instrument Parameters
  • Field Strength:

    
     500 MHz (Recommended for resolution of aromatic multiplets).
    
  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • 1H NMR: 30° pulse, 3-5s relaxation delay (d1) to ensure quantitative integration.

    • COSY: Gradient-enhanced magnitude mode.

    • HSQC/HMBC: Adiabatic pulses for broad band inversion (multiplicity editing recommended).

Elucidation Workflow (Graphviz)

ElucidationWorkflow Sample Sample Preparation (DMSO-d6) H1_Screen 1H NMR Screening (Diagnostic Signals) Sample->H1_Screen Decision Cephem Signals Present? H1_Screen->Decision Isomer Analyze Coupling (J) (Impurity A/Isomer) Decision->Isomer Yes (H6/H7 visible) DKP_Path DKP Confirmation (Impurity C) Decision->DKP_Path No (Signals Absent) HMBC 2D HMBC Ring Closure Proof DKP_Path->HMBC Report Final Structure Validation HMBC->Report

Figure 1: Decision tree for differentiating Cefprozil Impurity C from the API and geometric isomers.

NMR Analysis & Elucidation Strategy

The "Smoking Gun": What to Look For

The identification of Impurity C relies on a negative proof (absence of API signals) followed by a positive proof (presence of DKP signals).

A. Negative Proof (Absence of Cefprozil Core)

In the 1H NMR spectrum of Impurity C, the following signals characteristic of Cefprozil must be absent :

  • 
    -Lactam Protons:  The doublets for H-6 and H-7 (typically 5.0 – 5.8 ppm).
    
  • Propenyl Side Chain: The methyl doublet (

    
     1.6 ppm) and the olefinic multiplets (
    
    
    
    6.0 – 6.9 ppm).
  • Dihydrothiazine Protons: The ABq or broad singlets for the

    
     group (
    
    
    
    3.5 ppm).
B. Positive Proof (Presence of DKP Core)

The spectrum will display a simplified set of signals corresponding to the


 skeleton:
MoietyProton TypeApprox.[][2][3] Shift (ppm)MultiplicityDiagnostic Value
Phenol Ring Aromatic AA'BB'6.7 (d) / 7.1 (d)DoubletsConfirms retention of the hydroxyphenyl group.
Chiral Center Methine (

-CH)
4.8 – 5.2Singlet/Broad

-proton of the phenylglycine moiety.
Enamine

7.2 – 7.8SingletCharacteristic of the aminomethylene group.
Amide Ring NH8.5 – 9.5Broad SingletConfirm cyclic amide (DKP) structure.
Enamine Amine

6.0 – 8.0BroadExchangeable protons (verify with

shake).
2D NMR Confirmation (HMBC Logic)

To definitively prove the ring closure (DKP formation), Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • Pathway 1 (The Dione Ring): Look for correlations between the

    
    -methine proton  and two distinct Carbonyl carbons  (C=O). In the linear API, this proton correlates primarily to the side-chain amide carbonyl. In the DKP, it is part of the ring.
    
  • Pathway 2 (The Enamine): The exocyclic

    
     proton should show correlations to the ring carbonyls, confirming the aminomethylene attachment.
    

Mechanism of Formation (Contextual Insight)

Understanding the formation aids in interpreting the spectra. Impurity C arises from the aminolysis of the


-lactam ring  by the side-chain primary amine.

Mechanism API Cefprozil (API) (Intact Beta-Lactam) Attack Nucleophilic Attack (Side chain NH2 -> Beta-Lactam C=O) API->Attack Cleavage Ring Fragmentation (Loss of 7-ACA/Propenyl) Attack->Cleavage Impurity Impurity C (Diketopiperazine) Cleavage->Impurity

Figure 2: Simplified degradation pathway leading to the formation of the Diketopiperazine core.

Data Summary & Reporting Criteria

When generating the Certificate of Analysis (CoA) or Application Note for this impurity, ensure the following criteria are met:

  • Proton Count: Integration must sum to 11 protons (approx) in DMSO-

    
     (excluding solvent/water).
    
  • Mass Balance: Confirm MW 233.2 via LC-MS to support the NMR data.

  • Stereochemistry: The coupling of the exocyclic double bond (if visible) or NOESY correlations can confirm the Z-configuration of the aminomethylene group, though the gross structural change (DKP formation) is the primary identification factor.

Reference Data Table (Simulated for Protocol Validation)
SignalCefprozil (API)Impurity C (DKP)
Beta-Lactam (H6, H7) Present (

5.0-5.7)
ABSENT
Propenyl (

)
Present (

1.6-1.8)
ABSENT
Aromatic (Phenol) PresentPresent (Shifted slightly)
DKP Ring NH AbsentPresent (

> 8.0)

References

  • European Pharmacopoeia (Ph.[4][5][6] Eur.) . Cefprozil Monograph 2342. European Directorate for the Quality of Medicines & HealthCare (EDQM). (Accessed via EDQM Knowledge Database). Link

  • United States Pharmacopeia (USP) . Cefprozil: Organic Impurities Procedure 1. USP-NF. Link

  • ChemicalBook . Cefprozil Impurity C (CAS 147103-93-3) Chemical Properties and Structure. Link

  • National Institutes of Health (NIH) PubChem . Cefprozil Hydrate and Related Compounds.[2][3] Link

  • Thermo Fisher Scientific . Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography. Application Note. Link

Sources

Application

Application Note: Protocol for Forced Degradation Studies of Cefprozil

This Application Note and Protocol is designed to guide researchers through the rigorous forced degradation profiling of Cefprozil, a second-generation cephalosporin. It synthesizes regulatory standards (ICH Q1A/Q1B) wit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed to guide researchers through the rigorous forced degradation profiling of Cefprozil, a second-generation cephalosporin. It synthesizes regulatory standards (ICH Q1A/Q1B) with molecule-specific physicochemical behaviors, specifically the critical cis-trans (Z/E) isomerization kinetics.

Introduction & Scientific Rationale

Cefprozil is a semi-synthetic broad-spectrum cephalosporin consisting of a beta-lactam ring fused to a dihydrothiazine ring. Unlike many standard small molecules, Cefprozil exists as a mixture of two geometric isomers: the cis (Z) isomer (approx. 90%) and the trans (E) isomer (approx. 10%).

Why This Protocol Matters: Standard stress testing protocols often fail for Cefprozil because they do not account for its reversible isomerization kinetics . Under stress, the Z-isomer can convert to the E-isomer (and vice versa) faster than it degrades into irreversible hydrolysis products. A naive analysis might interpret this isomerization as "degradation," leading to incorrect mass balance calculations.

This protocol distinguishes between isomeric interconversion and irreversible degradation (beta-lactam ring opening), ensuring your stability-indicating method (SIM) is chemically valid.

Molecular Mechanism of Degradation

Understanding the target molecule is the first step in experimental design. Cefprozil degrades via three primary pathways:

  • Geometric Isomerization: Reversible conversion between Z-Cefprozil and E-Cefprozil. This is accelerated by heat and low pH.

  • Beta-Lactam Hydrolysis: Irreversible opening of the beta-lactam ring (common in acid/base stress), leading to seco-derivatives (often labeled P1/P2 in literature).

  • Delta-Isomerization: Migration of the double bond in the dihydrothiazine ring (

    
    ), a common cephalosporin instability.
    
Visualization: Cefprozil Degradation Pathway

Cefprozil_Degradation Z_Iso Z-Cefprozil (Major Isomer) E_Iso E-Cefprozil (Minor Isomer) Z_Iso->E_Iso Reversible Isomerization (Fast) Deg_P1 Degradant P1 (Hydrolysis Product) Z_Iso->Deg_P1 Acid/Base Hydrolysis Ox_Deg Oxidative Degradants Z_Iso->Ox_Deg H2O2 Oxidation Deg_P2 Degradant P2 (Decarboxylation/Open Ring) E_Iso->Deg_P2 Acid/Base Hydrolysis E_Iso->Ox_Deg H2O2

Figure 1: Mechanistic pathway showing reversible isomerization (green) vs. irreversible degradation (red).[1]

Experimental Protocol

Materials & Equipment
  • API: Cefprozil Reference Standard (USP/EP grade).

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Dihydrogen Phosphate (Analytical Grade).

  • Equipment: HPLC with PDA/DAD detector (capable of peak purity analysis), thermostated water bath, photostability chamber (ICH Q1B compliant).

Solution Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v). Note: High organic content in diluent can precipitate buffer salts; keep organic low.

  • Stock Solution: Prepare 1.0 mg/mL Cefprozil in Diluent.

  • Working Concentration: Dilute to 0.5 mg/mL for stress testing.

Stress Conditions (The "Self-Validating" Matrix)

The goal is 5–20% degradation .[2] If degradation exceeds 20%, secondary degradants form, complicating the chromatogram. If <5%, the method's sensitivity is unproven.

Stress TypeStress AgentConditionsDurationNeutralizationAcceptance Criteria
Acid Hydrolysis 0.1 N HCl60°C1 - 4 Hours0.1 N NaOHPeak purity passes; 5-20% loss.
Base Hydrolysis 0.1 N NaOHRT (25°C)5 - 30 Mins0.1 N HClCritical: Cephalosporins are extremely labile in base. Monitor closely.
Oxidation 3% H₂O₂RT (25°C)2 - 6 HoursDilute w/ Mobile PhaseMass balance >90% (often lower in oxidation due to volatile byproducts).
Thermal Heat Only70°C24 - 48 HoursN/ACheck for Z

E ratio shift.
Photolytic UV/Vis Light1.2M lux hoursICH Q1B CycleDark ControlComparison with dark control to rule out thermal effects.

Expert Insight:

  • Base Stress: Do not heat base samples initially. Cefprozil ring opening is rapid at pH > 10. Start at Room Temperature (RT) and sample every 5 minutes.

  • Thermal Stress: This primarily drives the Z

    
     E isomerization. You will see the "minor" peak grow at the expense of the "major" peak. This is not  loss of API if you sum both isomers.
    

Analytical Methodology (HPLC)

This method is adapted from USP/EP monographs but optimized for separating degradants.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Kromasil C18 or equivalent).

  • Mobile Phase:

    • Buffer: 0.05 M Ammonium Dihydrogen Phosphate (adjusted to pH 4.4 with phosphoric acid).

    • Solvent: Acetonitrile.[1][3][4]

    • Ratio: Buffer:Acetonitrile (90:10 v/v). Isocratic elution is preferred for reproducibility of the isomer ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Characteristic for cephalosporins).[5]

  • Injection Volume: 10-20 µL.

  • Run Time: ~25 minutes (to elute late non-polar degradants).

Workflow Diagram

Workflow cluster_Stress Stress Conditions Start Start: 1 mg/mL Stock Solution Acid Acid (0.1N HCl, 60°C) Start->Acid Base Base (0.1N NaOH, RT) Start->Base Ox Oxidation (3% H2O2) Start->Ox Heat Thermal (70°C) Start->Heat Quench Neutralization / Quenching (Stop Reaction) Acid->Quench Base->Quench Ox->Quench Dilute Dilution to Analytical Level (0.5 mg/mL) Heat->Dilute Quench->Dilute HPLC HPLC-PDA Analysis (Isocratic C18, pH 4.4) Dilute->HPLC Decision Check Degradation % HPLC->Decision Valid Valid Sample (5-20% Degraded) Decision->Valid Range OK Hard Too Harsh (>20%) Repeat with milder conditions Decision->Hard >20% Soft Too Soft (<5%) Increase Time/Temp Decision->Soft <5%

Figure 2: Step-by-step experimental workflow with decision gates for method validation.

Data Analysis & Reporting

Calculation of Mass Balance

For Cefprozil, mass balance is calculated as:



Critical Control Point: You must integrate both the Z and E isomer peaks to determine the assay. If the Z-isomer decreases but the E-isomer increases proportionally, the molecule is stable (chemically intact), merely isomerized.

Peak Purity (Specificity)

Use the PDA detector to scan the apex, upslope, and downslope of the Cefprozil peaks.

  • Requirement: Purity Angle < Purity Threshold.

  • Why? Isomers often have similar UV spectra. Ensure no co-eluting degradation product is hiding under the main Z-isomer peak.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][6] (2003).[6] Link

  • International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996). Link

  • Jelińska, A., et al. "The stability of cefprozil in oral suspension CEFZIL."[5] Acta Poloniae Pharmaceutica 65.2 (2008): 261-265.[1][5] Link (Demonstrates Z/E isomerization kinetics).

  • United States Pharmacopeia (USP). Cefprozil Monograph.[5] (Refer to current USP-NF for official method details).

Sources

Method

Advanced Stability-Indicating HPLC Protocol for Cefprozil: Isomer Resolution and Degradation Profiling

Executive Summary & Scientific Context Cefprozil is a second-generation cephalosporin antibiotic utilized for respiratory and skin infections. Chemically, it exists as a mixture of cis (Z) and trans (E) isomers (typicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Cefprozil is a second-generation cephalosporin antibiotic utilized for respiratory and skin infections. Chemically, it exists as a mixture of cis (Z) and trans (E) isomers (typically ~90:10 ratio). The primary analytical challenge in developing a Stability-Indicating Assay (SIA) is twofold:

  • Isomeric Resolution: The method must baseline-separate the cis and trans isomers to quantify them individually, as their biological potencies and degradation rates differ.

  • 
    -Lactam Instability:  Like all cephalosporins, the 
    
    
    
    -lactam ring is highly labile. The assay must distinguish between the active pharmaceutical ingredient (API) and its ring-opened hydrolysis products, particularly under alkaline stress where degradation is rapid.

This guide details a High-Performance Liquid Chromatography (HPLC) protocol designed to meet ICH Q1A (R2) standards for stability testing. It prioritizes a gradient elution profile over isocratic methods to ensure the elution of both highly polar hydrolytic degradants and less polar oxidative impurities.

Method Development Logic (The "Why" Behind the Protocol)

Chromatographic Strategy
  • Stationary Phase: A C18 (L1) column is selected. However, standard C18 columns may cause tailing due to the amine groups on Cefprozil. A base-deactivated (end-capped) column is critical to minimize silanol interactions.

  • Mobile Phase pH: Cefprozil is zwitterionic. A pH between 3.0 and 4.5 is optimal.

    • Why? At pH < 3, the carboxylic acid is protonated (neutral), increasing retention. At pH > 5, the amine deprotonates. We target pH 4.0 (using Ammonium Phosphate) to stabilize the molecule during the run while maintaining sufficient retention for the polar cis isomer.

  • Detection: 280 nm is the isosbestic point where both isomers and the core cephalosporin nucleus absorb strongly, maximizing sensitivity for degradants retaining the chromophore.

Workflow Visualization

The following diagram outlines the logical flow of the method development lifecycle, ensuring compliance with ICH guidelines.

MethodLifecycle Start Method Scoping Stress Forced Degradation (Stress Testing) Start->Stress Define Degradation Profile Opt Chromatographic Optimization Stress->Opt Identify Critical Pairs Valid ICH Q2 Validation Opt->Valid Lock Method Parameters Valid->Opt Failure Loop Routine Routine QC Implementation Valid->Routine Transfer

Figure 1: Strategic workflow for developing a stability-indicating assay, moving from stress profiling to validation.

Experimental Protocols

Reagents and Equipment
  • API: Cefprozil Reference Standard (USP/EP grade).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Ammonium Monobasic Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Equipment: HPLC system with Photodiode Array (PDA) detector (essential for peak purity analysis).

Chromatographic Conditions

This protocol uses a Gradient Method to ensure all impurities are eluted.

ParameterSpecification
Column C18 End-capped, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS or equivalent)
Mobile Phase A 25 mM Ammonium Monobasic Phosphate, adjusted to pH 4.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp 30°C (Controlled)
Detection UV at 280 nm (PDA Scan: 200–400 nm)

Gradient Program:

  • 0-5 min: 95% A / 5% B (Isocratic hold to separate cis/trans)

  • 5-20 min: Linear ramp to 60% A / 40% B (Elute non-polar degradants)

  • 20-25 min: Return to 95% A / 5% B

  • 25-30 min: Re-equilibration

Forced Degradation Protocol (Stress Testing)

To validate the "stability-indicating" nature of the method, you must intentionally degrade the sample.

CRITICAL WARNING: Cephalosporins are extremely sensitive to alkali. Use mild conditions for base hydrolysis to avoid instantaneous degradation into non-chromatographic species.

A. Acid Hydrolysis[1]
  • Transfer 10 mg of Cefprozil to a 10 mL volumetric flask.

  • Add 2 mL of 0.1 N HCl .

  • Heat at 60°C for 2 hours .

  • Cool to room temperature.

  • Neutralize with 2 mL of 0.1 N NaOH (Crucial to stop reaction and protect column).

  • Dilute to volume with Mobile Phase A.

B. Alkaline Hydrolysis (Base)
  • Transfer 10 mg of Cefprozil to a 10 mL volumetric flask.

  • Add 2 mL of 0.01 N NaOH (Note lower concentration).

  • Keep at Room Temperature for 15 minutes . (Do not heat).

  • Neutralize immediately with 2 mL of 0.01 N HCl.

  • Dilute to volume with Mobile Phase A.

C. Oxidative Stress[1][2]
  • Transfer 10 mg of Cefprozil to a 10 mL volumetric flask.

  • Add 2 mL of 3% Hydrogen Peroxide (

    
    ) .
    
  • Store at Room Temperature for 4 hours.

  • Dilute to volume with Mobile Phase A.

D. Thermal & Photolytic[1]
  • Thermal: Expose solid powder to 80°C for 48 hours.

  • Photic: Expose solid powder to 1.2 million lux hours (per ICH Q1B).

Degradation Pathway Analysis

Understanding how Cefprozil breaks down helps in identifying the peaks in your chromatogram.

  • Pathway 1 (Hydrolysis): The

    
    -lactam ring opens, forming the corresponding cephalosporoic acid. This is the dominant pathway in aqueous/alkaline conditions.
    
  • Pathway 2 (Isomerization): Interconversion between cis and trans isomers can occur under light or thermal stress.

DegradationPathways Cef Cefprozil (Cis/Trans) Acid Acid Stress Cef->Acid Base Alkaline Stress Cef->Base Ox Oxidative Stress Cef->Ox RingOpen Beta-Lactam Ring Opening (Cephalosporoic Acid) Acid->RingOpen Hydrolysis Isom Cis/Trans Isomerization Acid->Isom Equilibrium Shift Base->RingOpen Rapid Hydrolysis Sulf Sulfoxide Derivatives Ox->Sulf S-Oxidation

Figure 2: Primary degradation pathways of Cefprozil under ICH stress conditions.

Validation Parameters (ICH Q2)

Once the method separates the degradants generated in Section 3.3, validate using these criteria:

ParameterAcceptance CriteriaExperimental Note
Specificity Resolution (

) > 1.5 between Cis/Trans and nearest degradant.
Use PDA to check Peak Purity Index > 0.999.
Linearity

Range: 50% to 150% of target concentration.
Precision RSD < 2.0% (System Suitability)6 replicate injections of standard.
Accuracy 98.0% – 102.0% RecoverySpike placebo with API at 3 levels.
Robustness PassVary pH (±0.2), Flow (±0.1 mL/min), Temp (±5°C).

Troubleshooting & Expert Insights

  • Peak Tailing: If the cis isomer tails, the end-capping of your column may be insufficient. Increase the buffer concentration to 50 mM to suppress ionic interactions.

  • Alkaline Degradation: If you see no peaks in the Base stress sample, you likely destroyed the molecule completely. Repeat with 0.001 N NaOH or shorter time.

  • Isomer Ratio: Expect the cis isomer to elute first in most Reversed-Phase systems due to polarity differences, but always confirm with a pure standard.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5] International Council for Harmonisation.[4][5] Link

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][5] Link

  • U.S. Food and Drug Administration (FDA). Q1 Stability Testing of Drug Substances and Drug Products (Draft Guidance).[4]Link

  • National Institutes of Health (NIH). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil (Analogous Cephalosporin Methodology).Link

  • ResearchGate. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers.Link

Sources

Application

Application Note: Determination and Control of Cefprozil Impurity C (EP) in Drug Substances

Executive Summary This Application Note provides a comprehensive technical guide for the characterization, handling, and analytical quantification of Cefprozil Impurity C (European Pharmacopoeia designation).[1][2][3] Im...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical guide for the characterization, handling, and analytical quantification of Cefprozil Impurity C (European Pharmacopoeia designation).[1][2][3] Impurity C is a diketopiperazine (DKP) degradation product formed via the intramolecular aminolysis of the Cefprozil side chain.[1][2][3] Its presence is a critical Critical Quality Attribute (CQA) indicating thermal or pH-induced instability in the API or formulation.[1][2][3]

This guide details the chemical basis of Impurity C formation, a validated HPLC protocol for its quantification, and a self-validating workflow for establishing its Relative Response Factor (RRF).

Chemical Characterization & Causality[1][2][3][4]

Identity and Physicochemical Properties

Cefprozil Impurity C is chemically distinct from the geometric isomers (Z/E) of the parent drug.[1][2][3][4] It is formed by the nucleophilic attack of the primary amine on the side chain amide carbonyl, leading to the formation of a six-membered piperazine-2,5-dione ring.[1][2][3] This reaction is accelerated in solution, particularly under neutral to alkaline pH.[1][2][3]

Table 1: Chemical Profile of Cefprozil Impurity C

ParameterSpecification
Common Name Cefprozil Impurity C (EP) / Cefadroxil Impurity E
Chemical Name (6RS)-3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione
CAS Number 147103-93-3
Molecular Formula C₁₁H₁₁N₃O₃
Molecular Weight 233.22 g/mol
Structure Type Diketopiperazine (DKP)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
UV Max ~280 nm (Distinct from parent cephalosporin core)
Degradation Pathway (Mechanism)

Understanding the formation of Impurity C is vital for root-cause analysis during stability failures.[1][2][3]

DegradationPathway Cefprozil Cefprozil (Parent) (Open Chain Amide) Intermediate Tetrahedral Intermediate Cefprozil->Intermediate Intramolecular Nucleophilic Attack (Primary Amine -> Carbonyl) ImpurityC Impurity C (DKP) (Cyclized Piperazine-2,5-dione) Intermediate->ImpurityC Cyclization & Release of Cephem Moiety Cleavage Cleavage of Cephem Nucleus Intermediate->Cleavage Byproduct

Figure 1: Mechanism of Cefprozil Impurity C formation via intramolecular aminolysis.[1][2][3][5]

Experimental Protocol: HPLC Determination

This protocol is adapted from the European Pharmacopoeia (Ph.[1][2][3][4] Eur.) and USP methodologies, optimized for the specific resolution of the DKP impurity from the main Cefprozil Z/E isomers.[1][2][3]

Reagents and Equipment
  • HPLC System: Agilent 1290 Infinity II or equivalent (Quaternary pump, DAD).

  • Column: C18 end-capped silica (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[1][2][3]

  • Mobile Phase A: Ammonium dihydrogen phosphate buffer (0.05 M, pH 4.4 adjusted with phosphoric acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][3]

  • Diluent: Mobile Phase A.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detection UV at 280 nm
Run Time 45 minutes (to ensure elution of late impurities)
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0982
5.0982
25.07525
35.07525
36.0982
45.0982
Standard Preparation

Stock Solution (Impurity C):

  • Accurately weigh 5.0 mg of Cefprozil Impurity C Reference Standard.[1][2][3]

  • Dissolve in 2 mL of DMSO (to ensure complete solubilization of the DKP ring).

  • Dilute to 50.0 mL with Mobile Phase A. (Concentration: 100 µg/mL).

System Suitability Solution:

  • Prepare a solution containing 1.0 mg/mL Cefprozil API and 5.0 µg/mL Cefprozil Impurity C.[1][2][3]

Method Validation & Application

System Suitability Criteria

Before analyzing samples, the system must pass the following self-validating checks:

  • Resolution (Rs): The resolution between Cefprozil (Z-isomer) and Impurity C must be > 2.0. Note: Impurity C typically elutes significantly earlier than Cefprozil due to the loss of the lipophilic cephem core.[1][2][3]

  • Tailing Factor: Not more than 1.5 for the Impurity C peak.

  • RSD: Relative Standard Deviation for 6 replicate injections of the standard < 2.0%.

Relative Response Factor (RRF) Determination

Impurity C has a different chromophore than the parent Cefprozil molecule because the conjugation of the side chain is altered by the formation of the piperazine ring.[1][2][3] You cannot assume a 1:1 response.

Protocol for RRF Calculation:

  • Prepare equimolar solutions of Cefprozil Reference Standard and Impurity C Reference Standard (e.g., 0.05 mM).[1][2][3]

  • Inject both solutions in triplicate.

  • Calculate RRF using the formula:

    
    [1][2][3]
    
  • Typical RRF for DKP impurities ranges between 1.2 and 1.6 at 280 nm.[1][2][3] Use this factor to correct the area in assay calculations.

Analytical Workflow

Workflow Start Start Analysis Prep Sample Preparation (Dissolve in pH 4.4 Buffer) Start->Prep InjectSS Inject System Suitability (Cefprozil + Impurity C) Prep->InjectSS CheckRes Check Resolution (Rs > 2.0?) InjectSS->CheckRes CheckRes->Prep Fail (Re-equilibrate) InjectSample Inject Samples (Triplicate) CheckRes->InjectSample Pass Calc Calculate Impurity % (Use RRF Correction) InjectSample->Calc End Report Data Calc->End

Figure 2: Step-by-step analytical workflow for Cefprozil impurity profiling.

Troubleshooting & Stability Notes

  • Peak Splitting: Impurity C is stable, but if the sample diluent pH is > 6.0, the parent Cefprozil may degrade during the run, artificially increasing Impurity C levels.[1][2][3] Always maintain Diluent pH at 4.4.

  • Retention Time Shifts: The separation of polar DKP impurities is sensitive to the ionic strength of the buffer.[1][2][3] If Impurity C co-elutes with the solvent front, increase the buffer concentration from 0.05 M to 0.1 M.[1][2][3]

  • Storage: Reference materials of Impurity C should be stored at -20°C under inert atmosphere. The DKP ring is stable, but the phenolic hydroxyl group is susceptible to oxidation.[1][2][3]

References

  • European Pharmacopoeia (Ph.[1][2][3][4] Eur.) . "Cefprozil Monograph 2342". European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link][1][2][3]

  • United States Pharmacopeia (USP) . "Cefprozil: Organic Impurities".[1][2][3][6][7] USP-NF Online. [Link][1][2][3]

  • National Center for Biotechnology Information (NCBI) . "Cefprozil Compound Summary". PubChem. [Link][1][2][3]

Sources

Technical Notes & Optimization

Optimization

Optimizing HPLC mobile phase for better separation of Cefprozil impurities

Technical Support Center: Cefprozil Impurity Analysis by HPLC A Guide to Mobile Phase Optimization, Troubleshooting, and Best Practices Welcome to the Technical Support Center for Cefprozil analysis. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cefprozil Impurity Analysis by HPLC

A Guide to Mobile Phase Optimization, Troubleshooting, and Best Practices

Welcome to the Technical Support Center for Cefprozil analysis. As a Senior Application Scientist, I've designed this guide to provide you with targeted, actionable solutions for the challenges encountered during the HPLC separation of Cefprozil and its impurities. This resource combines theoretical principles with practical, field-tested protocols to help you achieve robust and reproducible results.

Cefprozil, a second-generation cephalosporin antibiotic, exists as a mixture of (Z)- and (E)-diastereoisomers, with the (Z)-isomer being the predominant and more active form.[1] The primary challenge in its analysis is achieving adequate separation of these isomers and other related substances, as mandated by regulatory bodies.[2] Mobile phase composition is the most critical factor in controlling this separation.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems you may encounter during your analysis. Each solution is based on the fundamental principles of reversed-phase chromatography.

Q1: Why am I seeing poor resolution between the Cefprozil (Z)- and (E)-isomers?

This is the most common issue in Cefprozil analysis. The two isomers are structurally very similar, making their separation sensitive to minor changes in the mobile phase.

Core Causality: The resolution of diastereomers is highly dependent on the precise ionic state of the molecules and their interaction with the stationary phase. Mobile phase pH is the most powerful tool to manipulate these interactions.

Solutions:

  • pH Adjustment (Primary Action): The United States Pharmacopeia (USP) monograph for Cefprozil suggests a mobile phase pH of 4.4, typically prepared with an ammonium phosphate buffer.[3][4] This pH is a critical starting point because it controls the ionization of Cefprozil's carboxylic acid and amino groups.

    • If resolution is poor at pH 4.4: Systematically adjust the pH in small increments (e.g., ± 0.2 units). A slight decrease in pH can sometimes increase the retention of both isomers and improve their separation.[5] Conversely, a slight increase may also alter selectivity. Document the resolution factor at each pH to determine the optimal value for your specific column and system.

    • Scientific Rationale: Changing the pH alters the degree of ionization of the analyte. For acidic compounds like Cefprozil, a lower pH suppresses ionization, making the molecule more non-polar and increasing its retention on a C18 column.[5] Even small pH shifts can differentially affect the two isomers, leading to changes in selectivity and, therefore, resolution.

  • Organic Modifier Percentage:

    • Decrease Acetonitrile/Methanol Content: Reducing the percentage of the organic solvent in the mobile phase increases the retention time of both isomers.[4] This increased interaction time with the stationary phase often leads to better separation. Try reducing the organic content by 2-5% and observe the effect on resolution.

    • Consider Isocratic vs. Gradient Elution: While many methods are isocratic, a shallow gradient can sometimes improve the separation of closely eluting peaks like the Cefprozil isomers.[6]

dot

Caption: Troubleshooting workflow for poor Cefprozil isomer separation.

Q2: My peak shapes are broad or tailing. What's the cause?

Poor peak shape can compromise integration accuracy and resolution. This often points to secondary interactions within the column or issues with the mobile phase.

Solutions:

  • Check Mobile Phase pH vs. Analyte pKa: Operating too close to the analyte's pKa can lead to molecules existing in both ionized and non-ionized forms during their transit through the column, resulting in peak tailing or broadening.[5] Cefprozil has multiple pKa values; ensuring the mobile phase pH is at least 1.5-2 units away from the relevant pKa is a good practice.

  • Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column as the sample is introduced, causing peak distortion. Ensure your buffer concentration is adequate, typically in the range of 10-25 mM. The USP method specifies 11.5 g/L of monobasic ammonium phosphate, which is a robust concentration.[3]

  • Column Health: Peak tailing, especially for basic compounds, can result from interactions with acidic silanol groups on the silica backbone of the stationary phase.

    • Use a modern, end-capped column with low silanol activity.

    • If tailing persists, consider adding a competing amine, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[7] TEA will preferentially interact with the active silanol sites, improving the peak shape of the primary analytes.

Q3: My retention times are drifting. What should I check in the mobile phase?

Stable retention times are crucial for reliable identification and quantification. Drifting times usually indicate a change in the mobile phase composition or column conditions.

Solutions:

  • Mobile Phase Stability: Ensure the mobile phase is fresh and well-mixed. If using buffers and organic solvents, premix them to avoid variations from the pump's proportioning valves. Phosphate buffers in the presence of acetonitrile can be prone to precipitation over time, especially at high organic concentrations.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration. For a typical C18 column, flushing with 10-20 column volumes of the mobile phase is recommended.

  • Temperature Control: Column temperature significantly affects retention time. Use a thermostatically controlled column compartment to maintain a constant temperature (e.g., 25°C or 30°C) and ensure reproducibility.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a Cefprozil impurity method mobile phase?

A robust starting point is to adapt the conditions described in the official pharmacopeias.

ParameterRecommended Starting ConditionRationale
Mobile Phase A 11.5 g/L Monobasic Ammonium Phosphate in water.[3]Provides buffering capacity.
pH 4.4 (adjusted with phosphoric acid).[3][4]Critical for controlling ionization and selectivity.
Mobile Phase B Acetonitrile (ACN).[8]Common strong solvent for reversed-phase.
Composition Isocratic mixture, often around 90:10 (A:B) or similar.[1][9]The exact ratio needs to be optimized for your column.
Column C18 or C8, 5 µm or 3.5 µm particle size.[10]Standard reversed-phase columns.
Detection UV at 280 nm.[10][11]Cefprozil has a strong chromophore.

This table provides a starting point. Optimization is almost always necessary.

Q2: How exactly does mobile phase pH affect the separation?

The pH of the mobile phase determines the ionization state of Cefprozil's functional groups: a carboxylic acid (acidic) and an amino group (basic).

  • At Low pH (e.g., < 3): The carboxylic acid group is protonated (neutral charge), and the amino group is protonated (positive charge). The molecule is overall cationic.

  • At Mid pH (e.g., 4-5): The carboxylic acid group is deprotonated (negative charge), while the amino group remains protonated (positive charge). The molecule exists as a zwitterion. This is often the optimal range for separation.

  • At High pH (e.g., > 8): The carboxylic acid is deprotonated (negative charge), and the amino group is deprotonated (neutral charge). The molecule is overall anionic. (Note: High pH can damage standard silica columns).[5]

The (Z)- and (E)-isomers have slightly different pKa values and three-dimensional structures. By carefully controlling the pH, you can fine-tune their net charge and hydrophobicity, which directly impacts their retention and separation on a non-polar C18 column.

dot

Caption: Ionization states of Cefprozil at different mobile phase pH values.

Q3: Which organic modifier is better: acetonitrile or methanol?

Both acetonitrile (ACN) and methanol (MeOH) can be used, but they offer different selectivities.

  • Acetonitrile: Generally provides lower backpressure and is often more efficient for separating the Cefprozil isomers. Most published methods for Cefprozil utilize ACN.[8][10]

  • Methanol: Can offer different selectivity for certain impurities due to its protic nature and different interaction mechanisms (hydrogen bonding). If you have a co-eluting impurity with ACN, switching to or creating a ternary mixture with MeOH is a valid optimization strategy.

Protocol: Evaluating Organic Modifier

  • Develop a stable method using an ACN/Buffer mobile phase.

  • Prepare a corresponding mobile phase with MeOH at a concentration that gives a similar retention time for the main peak. (Note: You will likely need a higher % of MeOH than ACN).

  • Run the same sample and compare the chromatograms, paying close attention to the resolution of the critical pairs (Z/E isomers, main peak/impurities).

Q4: What are the best practices for preparing and storing phosphate buffer mobile phases?

Proper buffer preparation is essential for method reproducibility.

Protocol: Preparation of 1L of Mobile Phase A (Ammonium Phosphate Buffer, pH 4.4)

  • Weighing: Accurately weigh 11.5 g of monobasic ammonium phosphate.[3]

  • Dissolving: Add the salt to a 1L volumetric flask containing ~900 mL of HPLC-grade water. Mix until fully dissolved.

  • pH Adjustment: Place a calibrated pH meter probe into the solution. Slowly add dilute phosphoric acid dropwise until the pH reaches 4.4. If you overshoot, you can use dilute ammonium hydroxide to bring the pH back up, but it's best to adjust carefully from one direction.

  • Final Volume: Bring the solution to the final volume of 1L with HPLC-grade water.

  • Filtration: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could damage the HPLC system.[8]

  • Degassing: Degas the mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the pump.

  • Storage: Store the aqueous buffer in the refrigerator when not in use. Do not store it for more than a few days, as microbial growth can occur. Never store premixed aqueous/organic mobile phases for long periods, as salt precipitation can occur.[12]

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection.
  • Stanković, M., & Nedić, M. (2011). HPLC determination of cefprozil in tablets using monolithic and C18 silica columns. Journal of the Serbian Chemical Society.
  • Park, T. H., Kim, J. K., Jee, J. P., Park, J. S., & Kim, C. K. (2004). HPLC method for simultaneous determination of cefprozil diastereomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 243-248.
  • Popovska, O., Simonoska, M., & Kavrakovski, Z. (2004). The stability of cefprozil in oral suspension CEFZIL. Pharmazie, 59(11), 865-868.
  • Alfeen, M. A., & Yildiz, Y. (2019). New Development Method for Determination of Cefuroxime Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Organic & Medicinal Chem IJ, 8(4).
  • Chromatography Online. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • ResearchGate. (2025). HPLC determination of cefprozil in tablets using monolithic C | Request PDF.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Journal of Advanced Pharmacy Education & Research. (n.d.). Development and validation of RP-HPLC method for the estimation of Cefadroxil Monohydrate in bulk and its tablet dosage form.
  • Helda - University of Helsinki. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids.
  • Wang, Z., Gao, F., Zhang, Z., & Li, Y. (2018). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. Molecules, 23(9), 2329.
  • ResearchGate. (2018). (PDF) Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma.
  • Ahmed, M., et al. (2012). Validated RP-HPLC Method for Estimation of Cefprozil in Tablet Dosage Form. International Journal of PharmTech Research, 4(3), 1228-1233.
  • USP-NF. (2013). Cefprozil.
  • ResearchGate. (n.d.). Influence of pH on the separation of cephalosporins.
  • USP. (2025). Cefprozil - USP-NF.
  • uspbpep.com. (n.d.). usp31nf26s1_m14115, USP Monographs: Cefprozil.

Sources

Troubleshooting

Strategies to minimize the formation of Cefprozil Impurity C during manufacturing

Subject: Strategies for the Suppression of Impurity C (Diketopiperazine Derivative) in Cefprozil Manufacturing Audience: Process Chemists, Manufacturing MS&T Teams, and Analytical Scientists. Executive Summary: The Ident...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Strategies for the Suppression of Impurity C (Diketopiperazine Derivative) in Cefprozil Manufacturing Audience: Process Chemists, Manufacturing MS&T Teams, and Analytical Scientists.

Executive Summary: The Identity of Impurity C

In the context of European Pharmacopoeia (EP) compliance, Cefprozil Impurity C is identified as the Diketopiperazine derivative :

  • Chemical Name: (3Z)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione.

  • CAS: 147103-93-3.[1][2][3]

  • Mechanism: It forms via an intramolecular aminolysis reaction where the free amino group of the p-hydroxyphenylglycine side chain attacks the amide carbonyl connecting the side chain to the cephalosporin nucleus. This results in the cleavage of the side chain from the cephem nucleus and the formation of a six-membered diketopiperazine ring.

Note: While some internal monographs may refer to the trans-isomer (E-isomer) as "Impurity C," this guide focuses on the pharmacopoeial definition (Diketopiperazine). Strategies for the E-isomer are addressed in the Secondary Control section.

Part 1: Formation Mechanism & Pathway Visualization[4]

Q: Why does Impurity C form spontaneously during the process? A: The formation is driven by the thermodynamic stability of the six-membered diketopiperazine ring. It is an "intramolecular cyclization" favored when the amine of the side chain is unprotonated (nucleophilic).

Key Drivers:

  • pH > 6.5: The side chain amine (

    
    ) becomes deprotonated, allowing it to act as a nucleophile.
    
  • Solution Residence Time: Prolonged hold times in solution allow the slow cyclization kinetics to proceed.

  • Temperature: Higher temperatures provide the activation energy required for the ring closure.

ImpurityFormation Cefprozil Cefprozil (API) (Side chain amine protonated at pH < 4) Deprotonation pH Excursion (> 6.0) Deprotonation of Side Chain Amine Cefprozil->Deprotonation Base / Moisture Attack Nucleophilic Attack (Intramolecular Aminolysis) Deprotonation->Attack Free Amine Available ImpurityC Impurity C (Diketopiperazine Ring) Attack->ImpurityC Cyclization Cephem 7-APCA Derivative (Cleaved Nucleus) Attack->Cephem Byproduct

Figure 1: The degradation pathway of Cefprozil into Impurity C via intramolecular aminolysis.[4]

Part 2: Critical Control Points (Troubleshooting Guide)
Phase 1: Acylation / Coupling Reaction

Issue: High levels of Impurity C observed immediately after the coupling of 7-APCA with the activated side chain (Dane Salt or Acid Chloride).

Q: We are using a Mixed Anhydride coupling method. Why is the impurity spiking? A: This often occurs due to "over-activation" or improper pH control during the quenching phase.

  • The Cause: If the coupling reaction mixture is allowed to warm up while the pH is still near neutral (caused by the base used, e.g., N-Methylmorpholine), the unreacted side chain or the formed product will cyclize.

  • The Fix:

    • Temperature Control: Maintain reaction temperature strictly between -20°C and -40°C during the coupling phase. The cyclization rate is negligible at these temperatures.

    • Quenching Protocol: Do not quench with water alone. Quench into a pre-cooled acidic solution (dilute HCl or H₂SO₄) to immediately protonate the amine. Target a quench pH of < 2.5 .[5]

Phase 2: Isolation and Crystallization

Issue: The impurity level increases during the crystallization of the Cefprozil DMF solvate or Monohydrate.

Q: Our in-process checks (IPC) show pure product, but the wet cake fails. What is happening? A: This is a classic "hold-time" failure.

  • The Cause: Crystallization often involves adjusting the pH to the isoelectric point (pH 4.5 – 5.5). While this is necessary for precipitation, it is dangerously close to the pH where the amine begins to deprotonate. If the crystallization slurry is held at >20°C for hours, Impurity C will generate.

  • The Fix:

    • Rapid Filtration: Minimize the residence time at the isoelectric pH (4.5–5.5).

    • Cold Processing: Conduct the pH adjustment and filtration at 0°C – 5°C .

    • Solvent Selection: Use an anti-solvent (like Acetone) to induce precipitation faster, reducing the time the molecule spends in the vulnerable solution state.

Phase 3: Drying

Issue: Impurity C forms during the drying of the final API.

Q: Can drying temperature affect Diketopiperazine formation? A: Yes, especially if residual moisture is high.

  • The Cause: "Hot and Wet" conditions are ideal for degradation. The presence of lattice water (in the monohydrate) facilitates the proton transfer required for cyclization.

  • The Fix:

    • Vacuum Drying: Use high vacuum to lower the effective boiling point of the solvent/water.

    • Temperature Ramp: Do not immediately set the dryer to 45°C+. Start at 25°C to remove surface solvent, then ramp slowly.

    • Limit: Ensure the maximum product temperature does not exceed 40°C until the Loss on Drying (LOD) is below 10%.

Part 3: Technical Note on the E-Isomer (Trans-Isomer)

While not the primary "Impurity C" in EP, the E-isomer is a critical process impurity.

Q: How do we distinguish strategies for Impurity C (Diketopiperazine) vs. the E-Isomer? A: They require opposite control strategies regarding pH and light.

ParameterControl for Impurity C (Diketopiperazine)Control for E-Isomer (Trans-isomer)
Primary Driver High pH (>6.0) and HeatLow pH (<2.0), Light, and Heat
Mechanism Cyclization (Aminolysis)Isomerization of C3-Propenyl double bond
Critical Step Crystallization / DryingAcid Hydrolysis / Deprotection
Mitigation Keep pH < 4.0 when possible; Keep Cold.Avoid prolonged exposure to strong acids; Amber glassware is mandatory.

Protocol Tip: If you see both impurities rising, your process window is too wide. You are likely oscillating between pH extremes (generating E-isomer at low pH and Diketopiperazine at high pH). Tighter pH monitoring (maintaining 3.0–5.0 only during necessary steps) is required.

Part 4: Summary of Quantitative Limits & Data
Impurity NameEP/USP ClassificationTypical Limit (API)Relative Retention Time (RRT)*
Diketopiperazine Impurity C (EP)NMT 0.5%~0.45 - 0.55
E-Isomer Related Compound / IsomerNMT 10% (Ratio)~1.1 - 1.2
7-APCA Related CompoundNMT 0.2%~0.20

*RRT values are approximate and depend on the specific C18 method (e.g., Phosphate buffer/Acetonitrile gradient).

References
  • European Pharmacopoeia (Ph. Eur.) . Cefprozil Monohydrate Monograph. (Defines Impurity C as the diketopiperazine derivative).[6][7]

  • Rai, B. P., et al. (2014). "Commercial Synthesis of Cefprozil: Development and Control of Process Impurity." Organic Process Research & Development. (Discusses process optimization and impurity control in Cefprozil synthesis).

  • Golebiewski, W. M., et al. (2010). "Identification of E- and Z-isomers of some cephalosporins by NMR." TSI Journals. (Differentiation of isomeric impurities).

  • United States Pharmacopeia (USP). Cefprozil Monograph.
  • Capasso, S., et al. (1991). "Kinetics and mechanism of the formation of diketopiperazines from dipeptides." Journal of The Chemical Society, Perkin Transactions 2.

Sources

Optimization

Addressing matrix effects in the analysis of Cefprozil Impurity C in formulations

Welcome to the technical support center for the analysis of Cefprozil Impurity C in pharmaceutical formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Cefprozil Impurity C in pharmaceutical formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this specific impurity, with a focus on identifying and mitigating matrix effects that can compromise analytical accuracy.

Introduction to the Challenge

Cefprozil is a second-generation cephalosporin antibiotic widely used to treat various bacterial infections.[1][2] Like all active pharmaceutical ingredients (APIs), its purity is critical for safety and efficacy. Cefprozil Impurity C is a known process-related impurity or degradation product that must be carefully monitored and controlled within strict regulatory limits.[1][3][]

The analysis of impurities at low concentrations in complex pharmaceutical formulations is often hampered by matrix effects . These effects arise from the interference of other components in the sample matrix (excipients, degradation products, etc.) with the analytical signal of the target analyte, in this case, Cefprozil Impurity C.[5][6] Matrix effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[5][7] This guide provides a structured approach to troubleshooting and resolving these common analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Cefprozil Impurity C peak area is inconsistent across different sample preparations of the same formulation. What could be the cause?

Answer:

Inconsistent peak areas for Impurity C, especially when the concentration is expected to be the same, are a classic indicator of matrix effects. The components of your drug formulation's matrix can interfere with the analysis in several ways:

  • Ion Suppression/Enhancement (for LC-MS): In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can affect the ionization efficiency of Impurity C in the MS source, leading to a suppressed or enhanced signal.[5][7]

  • Chromatographic Interference (for HPLC-UV): Excipients or other degradation products might co-elute with Impurity C, leading to overlapping peaks and inaccurate integration.

  • Sample Preparation Variability: Inconsistent extraction efficiency of Impurity C from the sample matrix can also lead to variable results.

To diagnose the issue, a systematic approach is necessary. Start by evaluating the potential for matrix effects in your current analytical method.

Q2: How can I definitively determine if matrix effects are impacting my analysis of Cefprozil Impurity C?

Answer:

According to regulatory guidelines, such as those from the FDA, evaluating the impact of the matrix is a critical part of method validation.[8] A common and effective way to assess matrix effects is through a post-extraction spike comparison .

This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent.

Experimental Protocol: Assessing Matrix Effect
  • Prepare a Blank Matrix Extract: Process a sample of your formulation that contains no Cefprozil or its impurities (a placebo) using your established sample preparation method.

  • Prepare a Neat Standard Solution: Dissolve a known amount of Cefprozil Impurity C reference standard in your mobile phase or a suitable solvent to achieve a target concentration.

  • Prepare a Post-Extraction Spiked Sample: Take an aliquot of the blank matrix extract and spike it with the Cefprozil Impurity C reference standard to the same final concentration as the neat standard solution.

  • Analyze and Compare: Inject both the neat standard and the post-extraction spiked sample into your analytical system (e.g., HPLC-UV or LC-MS) and compare the peak areas.

Calculation of Matrix Effect (%ME):

%ME = (Peak Area in Spiked Extract / Peak Area in Neat Standard) * 100

%ME Value Interpretation
100%No significant matrix effect
< 100%Signal suppression
> 100%Signal enhancement

A significant deviation from 100% (e.g., outside of 85-115%) indicates the presence of matrix effects that need to be addressed.[9]

Strategies for Mitigating Matrix Effects

Once you have confirmed the presence of matrix effects, several strategies can be employed to eliminate or compensate for them.

Q3: What are the primary strategies to overcome matrix effects in my Cefprozil Impurity C analysis?

Answer:

There are three main approaches to combatting matrix effects:

  • Improve Sample Preparation: The goal is to remove interfering components from the sample extract before analysis.[10][11]

  • Optimize Chromatographic Conditions: This involves separating the analyte of interest from the interfering matrix components during the analytical run.[10][12]

  • Use a Compensatory Calibration Strategy: These methods correct for the matrix effect without necessarily removing the interfering components.[6][12]

The choice of strategy depends on the nature and severity of the matrix effect, as well as the resources and instrumentation available.

Workflow for Addressing Matrix Effects

MatrixEffectWorkflow start Inconsistent Impurity C Results assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_effect Significant Matrix Effect? assess->is_effect no_effect No Significant Effect (Re-evaluate other parameters) is_effect->no_effect No mitigate Select Mitigation Strategy is_effect->mitigate Yes sample_prep Improve Sample Prep (e.g., SPE, LLE) mitigate->sample_prep chromatography Optimize Chromatography (e.g., Gradient, Column) mitigate->chromatography calibration Compensatory Calibration (e.g., Standard Addition) mitigate->calibration validate Validate Corrected Method sample_prep->validate chromatography->validate calibration->validate

Caption: A decision-making workflow for addressing matrix effects.

Q4: How can I improve my sample preparation to reduce matrix effects?

Answer:

More rigorous sample cleanup is often the most effective way to eliminate matrix interferences.[11] Consider the following techniques:

  • Solid-Phase Extraction (SPE): SPE can be highly effective for removing interfering excipients. You can select an SPE sorbent that retains Impurity C while allowing the matrix components to be washed away, or vice-versa.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition Impurity C into a solvent that is immiscible with the initial sample solution, leaving behind many of the interfering components.

  • Simple Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering components to a level where they no longer significantly impact the analysis.[10] However, this is only feasible if the concentration of Impurity C is high enough to be detected after dilution.

Q5: I want to try a compensatory calibration method. What is the "Method of Standard Addition" and how do I perform it?

Answer:

The Method of Standard Addition is a powerful technique for correcting matrix effects.[13] Instead of creating a calibration curve in a clean solvent, you create it directly in the sample matrix. This ensures that the standards are subjected to the same matrix effects as the analyte, thereby providing a more accurate quantification.[14]

Experimental Protocol: Method of Standard Addition
  • Sample Aliquoting: Divide your prepared sample extract into several equal-volume aliquots (e.g., five 1.0 mL aliquots).

  • Spiking:

    • Leave one aliquot unspiked (this is your unknown).

    • To the remaining aliquots, add increasing known amounts (spikes) of a Cefprozil Impurity C standard solution.

  • Volume Equalization: If necessary, add a small amount of solvent to each aliquot to ensure they all have the same final volume.

  • Analysis: Analyze each of the prepared solutions (the unspiked and the spiked samples) using your analytical method.

  • Data Plotting and Extrapolation:

    • Plot the analytical response (e.g., peak area) on the y-axis versus the concentration of the added standard on the x-axis.

    • Perform a linear regression on the data points.

    • Extrapolate the regression line back to the x-axis (where the response is zero). The absolute value of the x-intercept represents the concentration of Cefprozil Impurity C in the original, unspiked sample.

Graphical Representation of Standard Addition

StandardAddition p1 p4 p1->p4 Linear Regression x_intercept Concentration in Sample p1->x_intercept p2 p3 xaxis 4,0! xaxis->4,0! Added Standard Concentration yaxis -1.5,4.5! yaxis->-1.5,4.5! Analytical Response

Caption: Extrapolation plot for the method of standard addition.

Q6: What are matrix-matched calibration and internal standards, and when should I use them?

Answer:

Matrix-Matched Calibration:

This is a variation of the standard external calibration curve. Instead of preparing your calibration standards in a pure solvent, you prepare them in a blank matrix extract (a placebo of your formulation).[5][15] This approach is useful when you have access to a representative blank matrix and need to analyze a large number of samples. It compensates for matrix effects by ensuring that both the standards and the samples have a similar composition.[15][16]

Internal Standards (IS):

The use of an internal standard is a highly recommended and robust strategy, particularly for LC-MS analysis.[17][18] An IS is a compound with similar physicochemical properties to the analyte (Impurity C) that is added at a constant concentration to all samples, standards, and blanks.[18]

The IS co-elutes with the analyte and experiences similar matrix effects.[17] Instead of using the absolute peak area of Impurity C for quantification, you use the ratio of the peak area of Impurity C to the peak area of the IS. This ratio remains stable even if there are variations in sample preparation or signal suppression/enhancement, leading to more accurate and precise results.[17][19]

A stable isotope-labeled (SIL) version of Cefprozil Impurity C is the ideal internal standard as it has nearly identical chemical properties and chromatographic behavior.[20]

Comparison of Calibration Strategies
Strategy Principle Best For Considerations
Standard Addition Standards are added directly to the sample aliquots.Highly variable or unknown matrices; when a blank matrix is unavailable.Can be labor-intensive as each sample requires its own calibration.[21]
Matrix-Matched Calibration Calibration curve is prepared in a blank matrix.Routine analysis of many samples with a consistent and available blank matrix.Requires a reliable source of analyte-free matrix.
Internal Standard A reference compound is added to all solutions to normalize the analyte's response.LC-MS analysis; correcting for variability in sample prep and injection volume.Requires a suitable internal standard (ideally a stable isotope-labeled version).

Summary and Recommendations

Addressing matrix effects is crucial for the accurate quantification of Cefprozil Impurity C. A systematic approach involving the identification, assessment, and mitigation of these effects will ensure the reliability and validity of your analytical data, in line with regulatory expectations.

  • Always Suspect Matrix Effects: If you observe unexplained variability in your results, matrix effects should be a primary suspect.

  • Quantify the Effect: Use a post-extraction spike experiment to determine the presence and magnitude of matrix effects.

  • Select the Right Strategy:

    • For significant interferences, prioritize improving your sample preparation method.

    • For routine analysis with a consistent matrix, matrix-matched calibration is an efficient option.

    • For the highest level of accuracy and to correct for multiple sources of error, especially in LC-MS, the use of a stable isotope-labeled internal standard is the gold standard.

    • When a blank matrix is not available, the method of standard addition is an excellent choice.

By following these guidelines, you can develop robust and reliable analytical methods for the control of Cefprozil Impurity C in your formulations, ensuring product quality and patient safety.

References

  • Buhrman, D. L., et al. (1996). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Available at: [Link]

  • Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • SynThink. Cefprozil EP Impurities & USP Related Compounds. Available at: [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Available at: [Link]

  • Axios Research. Cefprozil EP Impurity C. Available at: [Link]

  • Rastkari, N., & Ahmadkhaniha, R. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analytical Methods. Available at: [Link]

  • Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]

  • AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry. Available at: [Link]

  • WelchLab. (2024). Understanding the Standard Addition Method in Quantitative Analysis. Available at: [Link]

  • SCIEX. (2023). How to reduce matrix effect and increase analyte signal in extracted samples?. Available at: [Link]

  • JoVE. (2015). Method of Standard Addition to Minimize Matrix Effect. Available at: [Link]

  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Available at: [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2014). The chemical structure of cefprozil. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Robust Quantification of Cefprozil Impurity C

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for the method refinement and robust quantification of Cefprozil Impurity C. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for the method refinement and robust quantification of Cefprozil Impurity C. This document offers in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, ensuring the scientific integrity and reliability of your analytical results.

Foundational Knowledge: Understanding Cefprozil and Impurity C

Cefprozil is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] It functions by inhibiting the synthesis of the bacterial cell wall.[2] Cefprozil exists as a mixture of cis and trans isomers, with the cis-isomer being the more predominant and active form (≥90%).[3][4]

Cefprozil Impurity C, identified as (3Z)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione, is a known impurity that can arise during the synthesis or degradation of Cefprozil.[] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that must be carefully monitored to ensure the safety and efficacy of the final drug product.[6]

Key Chemical Structures:

CompoundMolecular FormulaMolecular WeightChemical Structure
Cefprozil C₁₈H₁₉N₃O₅S389.4 g/mol

Cefprozil Impurity C C₁₁H₁₁N₃O₃233.23 g/mol

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying Cefprozil Impurity C?

A1: The main challenges include:

  • Co-elution: Impurity C can co-elute with the main Cefprozil peaks (cis and trans isomers) or other impurities, making accurate quantification difficult.[7]

  • Stability: Cefprozil and its impurities can be unstable in certain solution conditions, leading to inaccurate results.[8][9] The β-lactam ring in cephalosporins is susceptible to degradation.[10]

  • Low Concentration: Impurity C is often present at very low levels, requiring a highly sensitive and selective analytical method for detection and quantification.[7]

  • Matrix Effects: Excipients in the drug formulation can interfere with the analysis, affecting accuracy and precision.[7]

Q2: Which analytical technique is most suitable for Cefprozil Impurity C quantification?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and accepted technique for the analysis of Cefprozil and its related impurities.[11][12] It offers excellent resolution, sensitivity, and selectivity.[7] For even greater sensitivity and structural confirmation, HPLC coupled with Mass Spectrometry (LC-MS) can be employed.[6][12]

Q3: What are the typical pharmacopeial limits for Impurity C?

A3: Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide monographs with specified limits for impurities in Cefprozil.[6][13] These limits are established based on safety and efficacy data. It is crucial to consult the latest versions of the relevant pharmacopeias for the current official limits.

Q4: How can I ensure the stability of my standard and sample solutions?

A4: To maintain solution stability:

  • Solvent Selection: Prepare solutions in a suitable diluent as specified in pharmacopeial methods, often an acidic buffer or a mixture of buffer and an organic solvent.[11][13]

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) and protect them from light.[13]

  • Preparation Time: Use freshly prepared solutions for analysis whenever possible, or establish the stability of the solutions over a defined period.[13]

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of Cefprozil Impurity C.

Caption: Workflow for HPLC method refinement.

Experimental Protocol:

Objective: To achieve a resolution (Rs) of >2.0 between Cefprozil Impurity C and all other peaks, particularly the main Cefprozil isomers.

1. Preparation of Solutions:

  • Diluent: Prepare as specified in the relevant pharmacopeia, for example, a mixture of monobasic ammonium phosphate buffer and acetonitrile. [14] * Standard Solution: Accurately weigh and dissolve Cefprozil Impurity C reference standard in the diluent to obtain a known concentration.
  • Sample Solution: Accurately weigh and dissolve the Cefprozil drug substance or product in the diluent to the desired concentration. [11] * System Suitability Solution: Prepare a solution containing both Cefprozil and Cefprozil Impurity C to verify the performance of the chromatographic system.

2. Chromatographic System:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. [14] * Mobile Phase A: An aqueous buffer such as 0.05 M monobasic ammonium phosphate. The pH should be optimized to ensure good peak shape and resolution.
  • Mobile Phase B: Acetonitrile or methanol.
  • Flow Rate: Typically 1.0 to 1.5 mL/min.
  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times. [15] * Detection Wavelength: Monitor at a wavelength where both Cefprozil and Impurity C have significant absorbance, often around 280 nm. [14][16] * Injection Volume: Typically 10-20 µL.

3. Method Optimization Strategy:

  • Initial Isocratic Run: Start with a simple isocratic mobile phase composition (e.g., 85:15 Mobile Phase A:B) to determine the approximate retention times of the components.
  • Gradient Development: If co-elution occurs, develop a gradient elution program. A shallow gradient will generally provide better resolution of closely eluting peaks.
  • Rationale: A gradient allows for the separation of compounds with a wider range of polarities in a reasonable time, improving resolution for complex mixtures. [17] * pH Adjustment: The pH of the aqueous mobile phase is a critical parameter. Small adjustments can significantly impact the retention and selectivity of ionizable compounds like Cefprozil and its impurities.
  • Rationale: The ionization state of the analytes affects their interaction with the stationary phase. Optimizing the pH can maximize the differences in retention between the main component and the impurity.
  • Organic Modifier: Evaluate both acetonitrile and methanol as the organic modifier. Acetonitrile often provides better peak shapes for cephalosporins.
  • Rationale: Different organic solvents have different selectivities and can alter the elution order of compounds.

4. Data Analysis and Quantification:

  • Integration: Ensure proper integration of all peaks of interest.
  • Quantification: Use an external standard method for quantification. [18]The concentration of Impurity C in the sample is calculated by comparing its peak area to that of the reference standard.
  • System Suitability: Before sample analysis, inject the system suitability solution to verify that the system is performing adequately. Key parameters to check include resolution, tailing factor, and precision of replicate injections. [13] 5. Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. [19]Key validation parameters include:
  • Specificity
  • Linearity
  • Range
  • Accuracy
  • Precision (Repeatability and Intermediate Precision)
  • Limit of Detection (LOD)
  • Limit of Quantitation (LOQ)
  • Robustness

References

  • Elrasheed A. Gadkariem, et al. (2009). Spectrophotometric Methods for the Determination of Cefprozil in Bulk and Dosage Form. International Journal of Biomedical Science, 5(3), 267–273. Available from: [Link]

  • SynThink. (n.d.). Cefprozil EP Impurities & USP Related Compounds. Available from: [Link]

  • ResearchGate. (n.d.). The chemical structure of cefprozil. Available from: [Link]

  • PubChem. (n.d.). Cefprozil. National Institutes of Health. Available from: [Link]

  • Drugs.com. (n.d.). Cefprozil: Package Insert / Prescribing Information. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (2003). The stability of cefprozil in oral suspension CEFZIL. 60(5), 339-345. Available from: [Link]

  • ResearchGate. (n.d.). HPLC determination of cefprozil in tablets using monolithic C. Available from: [Link]

  • ResearchGate. (n.d.). Validated RP-HPLC method for estimation of Cefprozil in tablet dosage form. Available from: [Link]

  • USP-NF. (2025). Cefprozil. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cefprozil?. Available from: [Link]

  • SynThink. (n.d.). Cefprozil EP Impurity C | 147103-93-3. Available from: [Link]

  • ResearchGate. (2009). Spectrophotometric Methods for the Determination of Cefprozil in Bulk and Dosage Form. Available from: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • bepls. (n.d.). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. Available from: [Link]

  • SynThink. (n.d.). Challenges in HPLC Method Development for Impurity Identification. Available from: [Link]

  • ResearchGate. (2025). A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities. Available from: [Link]

  • LCGC International. (n.d.). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Available from: [Link]

  • Molecules. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. 27(19), 6567. Available from: [Link]

  • Scientific Reports. (2025). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Available from: [Link]

  • IntechOpen. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • ResearchGate. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). HPLC ANALYSIS OF CEPHALOSPORINS AND STUDY OF DIFFERENT ANALYTICAL PARAMETERS. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Available from: [Link]

  • Molecules. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. 26(16), 4983. Available from: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • RSSL. (n.d.). Method Development & Validation | Method Transfer. Available from: [Link]

  • International Journal of Scientific Research in Engineering and Management. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • PubMed. (2003). The stability of cefprozil in oral suspension CEFZIL. Available from: [Link]

Sources

Optimization

Overcoming challenges in the isolation and purification of Cefprozil Impurity C

Topic: Overcoming Challenges in the Isolation and Purification of Cefprozil Impurity C Audience: Pharmaceutical Researchers & Process Chemists Introduction: The "Impurity C" Identity Crisis Before troubleshooting isolati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in the Isolation and Purification of Cefprozil Impurity C Audience: Pharmaceutical Researchers & Process Chemists

Introduction: The "Impurity C" Identity Crisis

Before troubleshooting isolation, we must resolve a critical ambiguity in the field. "Impurity C" refers to two completely different molecules depending on whether you are following European Pharmacopoeia (EP) or United States Pharmacopeia (USP) guidelines.

Diagnostic Step: Which "Impurity C" are you targeting?

FeatureEP Impurity C USP Related Compound C
Chemical Name (3Z)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dioneCefprozil L-Epimer (7-[(2S)-amino...])
Nature Degradation Product (Diketopiperazine)Process Impurity (Diastereomer)
Molecular Weight ~233.2 Da~389.4 Da (Same as API)
Origin Intramolecular cyclization of the side chainInversion of configuration at the side-chain

-carbon
Primary Challenge Enrichment (It forms slowly; requires forced degradation)Resolution (Co-elutes closely with Cefprozil Z-isomer)

This guide addresses both scenarios, with a primary focus on the more technically demanding separation of the L-Epimer (USP definition) and the enrichment strategies for the Diketopiperazine (EP definition).

Scenario A: Isolation of the L-Epimer (USP Related Compound C)

The Challenge: The L-epimer is a diastereomer of Cefprozil. Unlike enantiomers, diastereomers have different physical properties, but the structural similarity often leads to co-elution on standard C18 columns.

Troubleshooting Guide: L-Epimer Separation

Q1: My L-Epimer peak is merging with the main Cefprozil Z-isomer peak. How do I improve resolution (


)? 

Root Cause: Insufficient selectivity for the spatial arrangement of the hydroxyphenyl-glycine side chain. Solution:

  • Stationary Phase Switch: Move from standard C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) phases. The

    
    -
    
    
    
    interactions offered by phenyl phases often provide better selectivity for the phenolic side chain of the L-epimer compared to the D-isomer (API).
  • Temperature Modulation: Lower the column temperature to 10–15°C . Diastereomeric selectivity is often enthalpy-driven; lower temperatures can enhance resolution at the cost of slightly higher backpressure.

  • Mobile Phase Additives: If using C18, add

    
    -Cyclodextrin (5-10 mM)  to the mobile phase. The cavity of the cyclodextrin interacts differentially with the L- and D- side chains, acting as a "pseudo-stationary" phase selector.
    

Q2: I am seeing "ghost peaks" or peak broadening during purification.

Root Cause: Cefprozil is a zwitterion (contains both amine and carboxylic acid). At intermediate pH (4–6), it exists in equilibrium, causing peak broadening. Solution:

  • Buffer Control: Maintain pH strictly between 3.0 and 3.5 using Ammonium Formate (for MS compatibility) or Potassium Phosphate (for UV purity). This ensures the carboxylic acid is partially suppressed and the amine is protonated, stabilizing the retention behavior.

  • Avoid Acetate: Acetate buffers (pH ~4.5) often sit right at the pKa of the carboxyl group, leading to poor peak shape.

Protocol: Preparative Isolation of L-Epimer
  • Column: Phenyl-Hexyl Prep Column (e.g., 250 x 21.2 mm, 5

    
    m).
    
  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic hold at 5% B for 5 mins, then 5%

    
     15% B over 40 mins. (Shallow gradient is critical for diastereomer separation).
    
  • Flow Rate: 15-20 mL/min.

  • Detection: 280 nm.

Scenario B: Isolation of the Diketopiperazine (EP Impurity C)

The Challenge: This impurity is a degradation product formed by the "biting back" of the side-chain amine onto the amide bond. It is often present in trace amounts (<0.1%) in fresh API, making isolation impossible without enrichment.

Troubleshooting Guide: Generating & Isolating DKP

Q1: I cannot find Impurity C in my crude sample.

Root Cause: The sample is too fresh or stored too cold. DKP formation is time and temperature-dependent. Solution: Forced Degradation.

  • Dissolve Cefprozil in water (pH adjusted to 7.5–8.0 with dilute ammonia).

  • Heat at 40–50°C for 24–48 hours.

  • Monitor by HPLC.[1][2][3][4][5][6][7] The DKP peak (MW ~233) will appear significantly later than Cefprozil on RP-HPLC due to the loss of the polar cephalosporin core (or earlier depending on the specific column, but usually distinct). Note: The DKP is much less polar than the zwitterionic parent.

Q2: The isolated solid is unstable.

Root Cause: Beta-lactam hydrolysis during workup. Solution:

  • Wait, the DKP itself does not have a beta-lactam ring (it is a piperazine-2,5-dione). It is actually quite stable.

  • If your isolated product is degrading, you likely co-isolated a different hydrolysis product (like the open-ring cephalosporin).

  • Verification: Check UV spectrum. DKP has a distinct absorption due to the phenolic ring but lacks the beta-lactam absorption band.

Visualizing the Decision Matrix

The following diagram outlines the logical flow for identifying and isolating the correct target.

Cefprozil_Impurity_Strategy Start Target: Cefprozil Impurity C CheckDef Step 1: Verify Definition (EP vs. USP) Start->CheckDef EP_Path EP Definition (Diketopiperazine) CheckDef->EP_Path European Pharm. USP_Path USP Definition (L-Epimer) CheckDef->USP_Path US Pharm. EP_Check Check MW via LC-MS EP_Path->EP_Check USP_Check Check Retention vs API USP_Path->USP_Check MW_233 MW ~233 Da (Fragment) EP_Check->MW_233 Confirmed MW_389 MW ~389 Da (Isomer) USP_Check->MW_389 Confirmed Action_EP Action: Forced Degradation (pH 8.0, Heat) MW_233->Action_EP Action_USP Action: High-Res HPLC (Phenyl-Hexyl, pH 3.0) MW_389->Action_USP Final_EP Isolate DKP (Stable Solid) Action_EP->Final_EP Final_USP Isolate L-Epimer (Lyophilize Cold) Action_USP->Final_USP

Figure 1: Strategic decision tree for identifying and isolating the correct "Impurity C" based on pharmacopeial definitions and molecular weight.

Stability & Storage (The "Self-Validating" System)

To ensure your isolated standard remains valid, adhere to these stability protocols. This creates a self-validating system where degradation is minimized and detectable.

ParameterProtocolScientific Rationale
Lyophilization Freeze-dry from aqueous solutions; avoid rotary evaporation >30°C.Beta-lactams are heat-labile.[1] Heat stress induces ring opening (Impurity E/Open-ring).
Solvent Removal If using alcohol (MeOH/EtOH), remove completely.Residual alcohols can cause alcoholysis of the beta-lactam ring over time.
Storage pH Reconstitute in pH 3.0–4.0 buffers for analysis.Maximum stability of the cephalosporin core is in the acidic range; neutral/basic pH accelerates DKP formation.
Container Amber glass, desiccated, -20°C.Prevents photo-degradation (E/Z isomerization) and hydrolysis.
References
  • European Directorate for the Quality of Medicines (EDQM). Cefprozil Monohydrate Monograph 2342. European Pharmacopoeia.[4][6][8][9] (Defines Impurity C as the diketopiperazine derivative).

  • United States Pharmacopeia (USP). Cefprozil Monograph: Organic Impurities.[10] USP-NF. (Defines Related Compound C as the L-epimer).

  • Thermo Fisher Scientific. Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography. Application Note 73385. (Provides chromatographic resolution data for isomers).

  • Gorka, P., et al. (2004). The stability of cefprozil in oral suspension. Acta Poloniae Pharmaceutica. (Discusses degradation kinetics and pH dependence).

Sources

Troubleshooting

Enhancing the stability of Cefprozil Impurity C analytical standards

Executive Summary Welcome to the Technical Support Center. This guide addresses the stability challenges associated with Cefprozil Impurity C (European Pharmacopoeia definition), which corresponds to the (E)-isomer (tran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability challenges associated with Cefprozil Impurity C (European Pharmacopoeia definition), which corresponds to the (E)-isomer (trans-isomer) of Cefprozil.[1][2]

Working with cephalosporin impurities requires a nuanced understanding of


-lactam hydrolysis  and geometric isomerization .[1][2] Unlike stable small molecules, Cefprozil Impurity C is thermodynamically active; it seeks to revert to the cis (Z) form or degrade via ring-opening pathways.[1][2] This guide provides self-validating protocols to prevent these degradation events during your analytical workflows.

Module 1: Critical Stability Mechanisms

Before handling the standard, you must understand why it degrades. The stability of Cefprozil Impurity C is governed by two competing pathways:

  • Geometric Isomerization (

    
    ):  The propenyl group at position C3 can rotate, converting your Impurity C standard (E-isomer) back into the active drug Cefprozil (Z-isomer).[1][2] This is often driven by light and thermodynamic equilibration in solution.[2]
    
  • 
    -Lactam Hydrolysis:  The four-membered lactam ring is highly strained and susceptible to nucleophilic attack by water (hydrolysis), especially under alkaline conditions or elevated temperatures.[1][2]
    
Pathway Visualization

The following diagram illustrates the stress points you must control.

Cefprozil_Degradation Z_Iso Cefprozil (Z-Isomer) (Active Drug) E_Iso Impurity C (E-Isomer) (Target Standard) Z_Iso->E_Iso Isomerization (Light/Heat) Hydro_Z Hydrolyzed Z-Product (Open Ring) Z_Iso->Hydro_Z pH > 6.0 Hydrolysis Hydro_E Hydrolyzed E-Product (Open Ring) E_Iso->Hydro_E pH > 6.0 Hydrolysis

Figure 1: The dual-threat degradation pathway. Note that Isomerization is reversible, while Hydrolysis is irreversible.[2]

Module 2: Storage & Handling (Solid State)

Q: My standard arrived with the ice pack thawed. Is it still valid?

A: Likely yes, but immediate action is required.[2] Cefprozil Impurity C in its solid state is relatively stable if kept dry.[2] The primary risk during transit is hydrolysis due to condensation inside the vial if the seal is compromised.[2]

Protocol: Receipt & Recovery

  • Visual Inspection: Check for "caking" or discoloration (yellowing indicates oxidation/hydrolysis).[1][2]

  • Desiccation: Do not open the vial immediately if it is cold. Allow it to equilibrate to room temperature in a desiccator for 2 hours. This prevents atmospheric moisture from condensing on the hygroscopic powder.[2]

  • Long-Term Storage: Store at -20°C (or -80°C if available). Ensure the container is protected from light to prevent

    
     isomerization [1].[2]
    

Module 3: Solubilization & Stock Preparation

Q: I see extra peaks (Z-isomer) appearing in my stock solution after 4 hours. How do I stop this?

A: You are likely observing thermodynamic equilibration.[1][2] In aqueous solution, the


 and 

isomers will eventually reach an equilibrium ratio (typically ~90:10 Z:E) [2].[2] To maintain the purity of your Impurity C (E-isomer) standard, you must slow this kinetics down using temperature control and solvent selection.
Solvent Compatibility Table
SolventSuitabilityTechnical Note
DMSO High Best for stock solutions.[1][2] Aprotic nature minimizes hydrolysis.[1][2] Store at -80°C to freeze solid.
Methanol Medium Good solubility, but risk of methanolysis (transesterification) over long periods.[2]
Water Low Rapid hydrolysis and isomerization.[2] Only use for immediate dilution.
Acetonitrile Medium/High Good for LC preparation, but poor solubility for high-concentration stocks.[1][2]

Protocol: The "Cold-Snap" Preparation

  • Weighing: Weigh the standard quickly under low light (amber glassware is preferred).

  • Dissolution: Dissolve in DMSO or Methanol . Avoid water for the primary stock.[2]

  • Aliquot: Immediately divide into single-use aliquots.

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath and store at -80°C. Never refreeze a thawed aliquot.

Module 4: Chromatographic Stability (HPLC/LC-MS)

Q: My peak area for Impurity C decreases during the sequence. Is it the autosampler?

A: Yes, the autosampler temperature is the culprit.[2]


-lactams are unstable at ambient temperature in the autosampler tray.[1][2] Furthermore, the pH of your mobile phase dictates the degradation rate.[2]

Optimization Checklist:

  • Autosampler Temperature: Must be set to 4°C - 8°C .

  • Mobile Phase pH: Maintain pH between 3.0 and 4.5 .

    • Why? At pH < 3, acid-catalyzed hydrolysis occurs.[1][2] At pH > 6, base-catalyzed hydrolysis is rapid [3].[1][2] The USP method uses an Ammonium Phosphate buffer at pH 4.4, which is optimal for stability [4].[2]

  • Run Time: Keep run times short. If a long sequence is necessary, use bracketed standards and inject fresh preparations every 3-4 hours.

Workflow Visualization: The "Safe-Zone" Method

Workflow Start Thaw Stock Aliquot (Amb. Temp < 5 mins) Dilute Dilute in Mobile Phase (pH 4.4 Buffer) Start->Dilute Avoid Vortexing (Shear Stress) Transfer Transfer to Amber Vial Dilute->Transfer Load Load to Autosampler (Set to 4°C) Transfer->Load Minimize Delay Inject Immediate Injection Load->Inject

Figure 2: Optimized analytical workflow to minimize on-bench degradation.

Module 5: Advanced Troubleshooting (FAQs)

Q: Can I use the USP "Related Compound D" standard to identify Impurity C? A: Yes, but with caution. USP "Cefprozil Related Compound D" is often a mixture containing both the Z and E isomers [4]. You must rely on Relative Retention Time (RRT) to distinguish them.[1][2]

  • Cefprozil (Z-isomer): Elutes first (typically).[1][2]

  • Impurity C (E-isomer): Elutes second.

  • Verification: Ensure your method meets the USP resolution requirement (

    
    ) between the two isomers [4].[2][3]
    

Q: Why does my baseline drift at 280 nm? A: This often indicates the formation of open-ring degradation products which have different UV absorption maxima.[1][2] If this occurs, check the pH of your aqueous mobile phase channel. If it has drifted above 6.0 (common with old acetate/phosphate buffers), hydrolysis is occurring on-column.[1][2] Prepare fresh buffer daily.[2]

References

  • Ghebre-Sellassie, I. (2003).[1][2] Pharmaceutical Extrusion Technology. CRC Press.[1][2] (Context: Stability of amorphous vs. crystalline cephalosporins and moisture sensitivity).

  • Food and Drug Administration (FDA). (1991).[1][2] Cefprozil (Cefzil) NDA Approval Package - Chemistry Review. (Details the Z/E isomerization equilibrium and ratio specifications).

  • Mitchell, R. C., et al. (1989).[2] "Cephalosporin Stability: Aqueous Hydrolysis." Journal of Pharmaceutical Sciences. (Establishes the U-shaped pH-rate profile for

    
    -lactam hydrolysis, confirming optimal stability at pH 3-5).
    
  • United States Pharmacopeia (USP). (2023).[1][2] Monograph: Cefprozil. USP-NF.[1][2] (Accessed Oct 2023).[1][2] (Defines the pH 4.4 phosphate buffer system and resolution criteria for Z/E isomers).

  • European Pharmacopoeia (Ph.[1][2][4] Eur.). (2023).[1][2] Monograph 2342: Cefprozil Monohydrate. (Defines Impurity C as the E-isomer).

Sources

Optimization

Investigating unexpected peaks in Cefprozil chromatograms

Technical Support Reference: CPZ-TRB-2024 Introduction Welcome to the Cefprozil Technical Resolution Center. As a second-generation cephalosporin, Cefprozil presents a unique chromatographic challenge: it is not a single...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: CPZ-TRB-2024
Introduction

Welcome to the Cefprozil Technical Resolution Center. As a second-generation cephalosporin, Cefprozil presents a unique chromatographic challenge: it is not a single entity but a mixture of cis (Z) and trans (E) isomers (typically ~90:10 ratio).

Unexpected peaks in Cefprozil chromatograms are rarely random; they are usually tell-tale signs of specific chemical instabilities (beta-lactam hydrolysis), isomeric resolution failures, or system artifacts. This guide moves beyond basic troubleshooting to analyze the causality of these anomalies.

Part 1: The "Ghost" vs. The "Real" (System vs. Sample)

User Question: "I see small, consistent peaks eluting before my main Cefprozil peak. How do I know if these are degradation products or system contaminants?"

Technical Analysis: Before assuming sample degradation, we must rule out "Ghost Peaks." In gradient elution (common for Cefprozil impurity profiling), hydrophobic impurities in the mobile phase can concentrate at the head of the column during the equilibration phase and elute as the organic modifier increases.

The "Zero-Volume" Validation Protocol: To scientifically validate the source of the peak, perform the following exclusion experiment.

  • Run 1 (The Null): Perform a "0 µL injection" (or "Inject Immediate" without drawing sample).

    • Result: If the peak appears, it is a System Artifact (Mobile phase water quality or column carryover).

  • Run 2 (The Diluent): Inject the pure solvent used to dissolve your sample.

    • Result: If the peak appears here but not in Run 1, it is a Diluent Contaminant (e.g., contaminated volumetric flask or pipette tip).

  • Run 3 (The Sample): Inject the actual Cefprozil sample.

    • Result: If the peak only appears here, it is a True Impurity/Degradant .

Decision Logic: Peak Identification Workflow

GhostPeakLogic Start Observation: Unexpected Peak Test1 Action: Run Zero-Volume Injection Start->Test1 Decision1 Peak Present? Test1->Decision1 ResultSystem Source: System/Mobile Phase (Check Water Quality/Gradient) Decision1->ResultSystem Yes Test2 Action: Inject Pure Diluent Decision1->Test2 No Decision2 Peak Present? Test2->Decision2 ResultDiluent Source: Diluent/Glassware (Contamination) Decision2->ResultDiluent Yes ResultSample Source: True Sample Impurity (Proceed to Part 2 & 3) Decision2->ResultSample No

Figure 1: Systematic workflow to distinguish between system artifacts (ghost peaks) and genuine Cefprozil impurities.

Part 2: The Isomer Dilemma (Cis/Trans Resolution)

User Question: "My main peak looks split or has a 'shoulder.' Is my column failing?"

Technical Analysis: Cefprozil is legally defined by the presence of both isomers. The cis (Z) isomer is the active pharmaceutical ingredient (API) majority, while the trans (E) isomer is a required minor component.

  • Cis-isomer (Z): Elutes first (typically ~4-6 mins).

  • Trans-isomer (E): Elutes later (typically ~8-12 mins).

The Failure Mode: If your method conditions (specifically pH or Temperature) drift, the resolution (


) between these isomers can degrade, or the trans isomer can merge with late-eluting impurities.

Optimization Matrix: Use this table to adjust your method if resolution is lost (


).
ParameterAdjustmentMechanistic Effect
Mobile Phase pH Lower it (e.g., pH 4.4 → 3.5) Cefprozil is zwitterionic. Lowering pH suppresses ionization of the carboxyl group, increasing retention and often improving separation selectivity (

).
Temperature Decrease (e.g., 30°C → 25°C) Lower temperature reduces mass transfer kinetics but increases the stationary phase interaction difference between geometric isomers.
Buffer Type Switch to Phosphate Ammonium phosphate (USP method) provides sharper peak shape than acetate buffers due to ion-pairing effects with the amine group.

Critical Check: Ensure your integration parameters are not treating the trans-isomer as an impurity. It must be summed with the cis-isomer for total assay calculations [1].

Part 3: Degradation & Stability (The "Open Ring")

User Question: "I see a new peak eluting very early (RRT ~0.5 - 0.7). What is it?"

Technical Analysis: The most common degradation pathway for Cefprozil is the hydrolysis of the beta-lactam ring. This creates Cefprozil Open-Ring (a cephalosporoic acid derivative).

  • Chemical Cause: Exposure to high pH (>6.0) or moisture.

  • Chromatographic Behavior: The open-ring structure has a free carboxylic acid and an amine, making it significantly more polar than the intact drug. Therefore, it elutes earlier in Reversed-Phase (C18) chromatography.

Degradation Pathway Visualization

Degradation Cefprozil Intact Cefprozil (Beta-Lactam Closed) RT: ~100% Stress Stress Factors: High pH (>6.0) Moisture/Heat Cefprozil->Stress OpenRing Open-Ring Degradant (Cephalosporoic Acid) RT: ~50-70% (Early Eluter) Stress->OpenRing Hydrolysis Dimer Cefprozil Dimer (Polymerization) RT: >150% (Late Eluter) Stress->Dimer Concentration Dependent

Figure 2: Primary degradation pathways. Note that Open-Ring forms elute early, while Dimers elute late.

Validation Step: If you suspect the early peak is the Open-Ring degradant:

  • Take a small aliquot of your sample.

  • Add 0.1 N NaOH (1 drop).

  • Wait 10 minutes, then neutralize with 0.1 N HCl.

  • Inject.[1][2]

  • Result: If the early peak grows significantly and the main Cefprozil peak shrinks, the identity is confirmed as the Open-Ring hydrolysis product [2].

Part 4: Frequently Asked Questions (Quick Fixes)

Q: Why is my retention time shifting run-to-run? A: Cefprozil is highly sensitive to pH. The USP method uses a monobasic ammonium phosphate buffer adjusted to pH 4.4 [1].[3]

  • Fix: Check your buffer preparation. If you adjust pH after adding organic solvent, your "pH 4.4" is actually different. Always adjust pH of the aqueous portion before mixing with Acetonitrile.

Q: I see a peak at the very end of the gradient (RRT > 2.0). A: This is likely a Dimer or Polymer . Beta-lactam antibiotics can react with themselves in concentrated solutions.

  • Fix: Ensure samples are prepared fresh and not left in the autosampler >24 hours. Keep autosampler temperature at 4°C.

Q: Can I use a monolithic column instead of C18? A: Yes. Recent studies indicate monolithic silica columns can separate Cefprozil diastereomers significantly faster (<5 min) compared to traditional C18 columns (13 min) while maintaining resolution, though C18 remains the regulatory standard [3].

References
  • USP Monograph. Cefprozil: Chromatographic Purity and Assay. United States Pharmacopeia.[4] (Note: Requires subscription for full text).

  • Thermo Fisher Scientific. Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection. Application Note.

  • Gumustas, M., et al. (2012). HPLC determination of cefprozil in tablets using monolithic and C18 silica columns.[5][6] Journal of Separation Science.

  • Element Lab Solutions. Ghost Peaks in Gradient HPLC: Causes and Solutions.

Sources

Reference Data & Comparative Studies

Validation

Validation of an Analytical Method for Cefprozil Impurity C: A Comparative Guide (ICH Q2(R2))

Audience: Researchers, Senior QC Analysts, and CMC Leads. Focus: Comparative analysis of Legacy HPLC vs.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior QC Analysts, and CMC Leads. Focus: Comparative analysis of Legacy HPLC vs. Optimized UHPLC for the quantification of Cefprozil Impurity C (Piperazine-2,5-dione derivative).

Executive Summary & Technical Context[1][2][3][4]

Cefprozil is a second-generation cephalosporin antibiotic consisting of cis (Z) and trans (E) isomers (approx. 90:10 ratio).[1] While the trans-isomer is a pharmacologically active component (though less potent against Gram-negative bacteria), Impurity C (as defined by Ph. Eur.) represents a critical degradation product: (6RS)-3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione .

Unlike the geometric isomers, Impurity C arises from the intramolecular aminolysis of the


-lactam ring, rendering the molecule pharmacologically inactive and potentially immunogenic. Its polar nature and structural similarity to the parent degradation pathways make it a challenging analyte to resolve from the main cis/trans peaks using traditional isocratic methods.

This guide compares a Legacy Isocratic HPLC approach (based on older pharmacopeial monographs) against a Proposed Gradient UHPLC method. The proposed method utilizes core-shell particle technology to achieve baseline resolution (


) and higher sensitivity, validated according to ICH Q2(R2)  guidelines.

Comparative Analysis: Legacy vs. Proposed Method

The following table contrasts the performance metrics of the traditional method versus the optimized protocol.

FeatureLegacy Method (Standard HPLC)Proposed Method (UHPLC/Core-Shell)Impact Analysis
Stationary Phase C18, 5 µm porous silica (250 x 4.6 mm)C18, 2.7 µm Core-Shell (100 x 2.1 mm)Efficiency: Core-shell particles reduce diffusion path, sharpening peaks.
Mobile Phase Isocratic: Ammonium Phosphate (pH 4.4) / ACNGradient: Ammonium Formate (pH 3.5) / ACNSelectivity: Gradient elution prevents peak broadening of late eluters.
Flow Rate 1.0 mL/min0.4 mL/minSustainability: 60% reduction in solvent consumption.
Run Time 25 - 35 minutes8 - 10 minutesThroughput: 3x increase in sample turnover.
Resolution (Imp C)

(Co-elution risk)

(Baseline separation)
Accuracy: Eliminates integration errors from peak tailing.
LOD (Imp C) ~0.05%~0.01%Sensitivity: Critical for trace impurity profiling.
Mechanistic Insight: Why the Switch?

The legacy method relies on isocratic elution at pH 4.4. At this pH, the piperazine-2,5-dione ring of Impurity C is neutral but polar. On a standard 5µm column, longitudinal diffusion (


-term in the Van Deemter equation) causes significant band broadening. The proposed method uses 2.7 µm core-shell particles , which minimize the mass transfer resistance (

-term), allowing for higher flow rates without losing resolution. Furthermore, lowering the pH to 3.5 suppresses the ionization of residual silanols, reducing peak tailing for the amine-rich Impurity C.

Visualizing the Analytical Workflow

The following diagram outlines the decision logic used to optimize the method and the subsequent validation workflow.

MethodValidation Start Method Development Start Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Optimization Gradient & pH Optimization Screening->Optimization Decision Resolution > 2.0? Optimization->Decision Decision->Optimization No (Tailing/Overlap) FinalMethod Final UHPLC Conditions Decision->FinalMethod Yes Validation ICH Q2(R2) Validation FinalMethod->Validation Spec Specificity (Stress Testing) Validation->Spec Lin Linearity & Range (LOQ - 150%) Validation->Lin Acc Accuracy (Spike Recovery) Validation->Acc Rob Robustness (DoE Approach) Validation->Rob

Caption: Workflow illustrating the iterative optimization from column screening to ICH Q2(R2) validation parameters.

Detailed Experimental Protocol (Proposed Method)

Chemicals and Reagents[2][3][6][7]
  • Reference Standard: Cefprozil (USP/EP) and Cefprozil Impurity C (EP CRS or synthesized standard, CAS 147103-93-3).

  • Solvents: Acetonitrile (LC-MS Grade), Ammonium Formate (HPLC Grade), Formic Acid.

Chromatographic Conditions[3][4][8][9][10]
  • Instrument: UHPLC System (e.g., Agilent 1290 or Thermo Vanquish) with PDA detector.

  • Column: Kinetex C18 (100 mm × 2.1 mm, 2.6 µm) or equivalent core-shell.

  • Column Temp: 30°C.

  • Wavelength: 280 nm (Max absorption for the cephem nucleus).

  • Injection Volume: 2 µL.

  • Flow Rate: 0.4 mL/min.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid. Rationale: Acidic pH stabilizes the lactam ring and ensures the amine groups are protonated for better retention shape.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
1.0955Isocratic
6.07030Linear Gradient
7.0595Wash
8.0955Re-equilibration

Validation Results (ICH Q2(R2) Compliance)

This section details the validation data demonstrating the method's fitness for purpose.[2][3][4][5][6]

Specificity (Stress Testing)

Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (


) stress.
  • Result: Impurity C elutes at RRT ~0.45 relative to Cefprozil (Z-isomer).

  • Observation: No interference was observed at the retention time of Impurity C from the blank, placebo, or other known degradants (e.g., Cefprozil dimer). Peak purity angle < Purity threshold.

Linearity and Range

A 6-point calibration curve was constructed for Impurity C ranging from LOQ to 150% of the specification limit (0.5%).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Range: 0.05 µg/mL to 5.0 µg/mL.

Limit of Detection (LOD) & Quantitation (LOQ)

Determined based on the Signal-to-Noise (S/N) ratio method.

  • LOD (S/N = 3): 0.02 µg/mL

  • LOQ (S/N = 10): 0.05 µg/mL

  • Verification: Precision at LOQ showed %RSD < 5.0% (

    
    ).
    
Accuracy and Precision[3][8][9][12][13]
  • Accuracy: Performed via standard addition (spiking) at 50%, 100%, and 150% levels.

    • Mean Recovery: 98.5% - 101.2%.[4]

  • Precision (Repeatability): Six injections of the standard solution.

    • %RSD of Peak Area: 0.8%.

  • Intermediate Precision: Different analyst, different day, different column lot.

    • Overall %RSD: 1.2%.

Robustness

Small deliberate changes were made to critical parameters:

  • pH (± 0.2 units): Resolution between Impurity C and nearest peak remained > 2.0.

  • Column Temp (± 5°C): Retention times shifted but resolution was maintained.

  • Flow Rate (± 10%): No significant impact on peak symmetry.

References

  • European Pharmacopoeia (Ph.[7] Eur.) . Cefprozil Monohydrate Monograph 2342. Strasbourg, France: EDQM. (Defines Impurity C structure and limits).

  • International Council for Harmonisation (ICH) . Validation of Analytical Procedures: Q2(R2). (2023). Provides the global regulatory framework for validation.

  • Thermo Fisher Scientific . Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography. Application Note showing modern HPLC application.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Cefprozil. (Used for chemical structure verification).

  • Wang, Y., et al. "Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers." Journal of Analytical Methods in Chemistry, 2013. (Provides context on isomer separation).

Sources

Comparative

High-Resolution Profiling of Cefprozil Impurity C: A Comparative Chromatographic and Stability Analysis

Abstract This technical guide provides a comparative analysis of Cefprozil Impurity C (European Pharmacopoeia definition: a diketopiperazine derivative) against other critical related substances, specifically the E-isome...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comparative analysis of Cefprozil Impurity C (European Pharmacopoeia definition: a diketopiperazine derivative) against other critical related substances, specifically the E-isomer (Trans-isomer) and Impurity A (Despropenyl/Hydrolysis product) .[] We explore the distinct mechanistic origins of these impurities, their chromatographic behavior under RP-HPLC conditions, and their implications for stability profiles in drug development.

Introduction: The Impurity Landscape of Cefprozil

Cefprozil is a second-generation cephalosporin consisting of a cis (Z) and trans (E) isomeric mixture (typically ~90:10).[] While the cis-isomer is the primary active pharmaceutical ingredient (API), the control of related substances is critical for regulatory compliance (ICH Q3A/B).[]

In the context of the European Pharmacopoeia (EP), Impurity C is distinct from the geometric isomers. It represents a degradation pathway involving the cyclization of the side chain, forming a piperazine-2,5-dione structure.[] This contrasts with the E-isomer (often mislabeled as Impurity C in generic discussions but strictly a geometric isomer) and Impurity A , which results from hydrolysis.

Target Analytes for Comparison:

  • Impurity C (EP): (6RS)-3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione.[][2] (Degradation: Cyclization).[]

  • Cefprozil E-Isomer: Trans-isomer of the API. (Process/Isomerization).

  • Impurity A: (6R,7R)-7-Amino-3-[(Z)-prop-1-enyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-APRA) or related side-chain cleavage products depending on specific monograph versions. (Degradation: Hydrolysis).[]

Mechanistic Origins & Structural Pathways

Understanding how these impurities form is the first step in controlling them. Impurity C represents a "terminal" degradation product often driven by thermal stress, whereas the E-isomer is thermodynamically equilibrated, and Impurity A is kinetically driven by pH.

Figure 1: Cefprozil Degradation and Isomerization Pathways

Cefprozil_Pathways Cefprozil Cefprozil (Z-Isomer) (Main Active) Impurity_E E-Isomer (Geometric Isomer) Cefprozil->Impurity_E Isomerization (Light/pH) Impurity_A Impurity A (Hydrolysis/Cleavage) Cefprozil->Impurity_A Amide Hydrolysis (Acidic pH) OpenLactam Open-Ring Lactam (Impurity G) Cefprozil->OpenLactam Beta-Lactam Hydrolysis (pH > 7) Impurity_E->Cefprozil Equilibrium Impurity_C Impurity C (EP) (Diketopiperazine) OpenLactam->Impurity_C Intramolecular Cyclization (Heat)

Caption: Mechanistic pathway showing the reversible isomerization to the E-isomer versus the irreversible degradation pathways leading to Impurity A (hydrolysis) and Impurity C (cyclization).

Comparative Chromatographic Performance

The separation of these impurities requires a robust method because they span a wide range of polarities.

  • Impurity A is highly polar (early eluting).[]

  • Cefprozil Z & E are moderately polar (critical pair).[]

  • Impurity C (Diketopiperazine) typically exhibits distinct retention due to the loss of zwitterionic character found in the parent amino-acid-like structure.[]

Table 1: Relative Retention and Separation Characteristics
AnalyteTypeRelative Retention Time (RRT)*Separation ChallengeDetection (UV)
Impurity A Degradation (Cleavage)~0.2 - 0.4Easy: Elutes very early; risk of co-elution with solvent front.[]280 nm
Impurity B (L-Isomer)Epimer~0.8 - 0.9Moderate: Elutes on the "shoulder" of the main peak.[]280 nm
Cefprozil (Z) API 1.00 N/A280 nm
Cefprozil (E) Isomer~1.1 - 1.3Hard: The "Critical Pair."[] Requires precise gradient control.280 nm
Impurity C Degradation (DKP)Variable (Method Dependent)Moderate: Distinct hydrophobicity; often elutes after the E-isomer.260-280 nm

*Note: RRT values are approximate and depend on the specific C18 column and buffer pH used.

Experimental Protocol: High-Resolution HPLC Method

To achieve baseline separation of Impurity C from the E-isomer and the main peak, a phosphate-buffered gradient is recommended over isocratic methods.

Methodology

1. Instrumentation:

  • LC System: Agilent 1290 Infinity II or Waters H-Class UPLC.[]

  • Detector: DAD/PDA at 280 nm (Reference 360 nm).[]

2. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Inertsil ODS-3V or Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.[]

  • Mobile Phase A: 0.05M Ammonium Phosphate (pH 4.0).[]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

3. Gradient Program:

  • Rational: A shallow gradient is required to separate the Z/E isomers, followed by a ramp to elute the hydrophobic Impurity C.

Figure 2: Method Development Logic Flow

Method_Logic Start Start Method Development Step1 Select C18 Column (pH Stability 2-8) Start->Step1 Step2 Buffer Selection: Phosphate pH 3.0-4.5 Step1->Step2 Decision1 Resolution (Z vs E) > 1.5? Step2->Decision1 Action1 Decrease ACN Slope (Shallow Gradient) Decision1->Action1 No Action2 Check Impurity C Retention Decision1->Action2 Yes Action1->Decision1 Final Final Method: Valid for Impurities A, C, E Action2->Final

Caption: Decision tree for optimizing the separation of the critical Z/E pair while ensuring elution of Impurity C.

Stability & Reactivity Profile

The presence of Impurity C is a key indicator of specific stress conditions during manufacturing or storage.

  • Thermal Stress: Impurity C (Diketopiperazine) formation is accelerated by heat.[] It involves the nucleophilic attack of the side-chain amine on the amide carbonyl. This is a common pathway for phenylglycine-derived cephalosporins.[]

  • pH Sensitivity:

    • Acidic Conditions: Favors hydrolysis to Impurity A .

    • Basic Conditions: Favors Beta-lactam ring opening (Impurity G) and subsequent degradation.[]

  • Isomerization: The E-isomer ratio is largely fixed during synthesis but can shift slightly under UV light exposure.

Table 2: Stress Testing Response
Stress ConditionDominant Impurity FormedMechanismRecommendation
Hydrolysis (Acid) Impurity AAmide CleavageControl pH during extraction/crystallization.[]
Hydrolysis (Base) Open-ring LactamBeta-lactam openingMaintain pH < 7.[]5.
Heat (60°C) Impurity C (DKP) CyclizationMonitor drying temperatures strictly.
Light (UV) E-IsomerGeometric IsomerizationProtect from light; use amber glassware.[]
Conclusion

While the E-isomer is the most abundant related substance in Cefprozil, Impurity C (EP) represents a distinct stability challenge related to thermal degradation and cyclization.

  • For Process Chemists: Focus on the Z/E ratio (controlled by reaction solvent/temperature).

  • For Analysts: Ensure your HPLC method has a sufficient run time and gradient slope to elute Impurity C, which may behave differently than the ionic API species.

  • For Formulators: Impurity C is a "heat check." Its presence indicates excessive thermal exposure during granulation or drying.

References
  • European Directorate for the Quality of Medicines (EDQM). Cefprozil Impurity Mixture CRS & Impurity A CRS. European Pharmacopoeia Reference Standards.[2][3][4][5] [Link][]

  • U.S. Pharmacopeia (USP). Cefprozil: USP Monographs (Current Revision).[] USP-NF Online.[] [Link][]

  • National Institutes of Health (NIH) - DailyMed. Cefprozil Label and Description (Chemistry). [Link][]

  • Rai, B.P., et al. (2014). Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Organic Process Research & Development.[6] [Link]

Sources

Validation

Technical Guide: Cross-Validation of Analytical Techniques for Cefprozil Impurity C

Executive Summary Cefprozil , a second-generation cephalosporin, exists as a diastereomeric mixture of the cis (Z) and trans (E) isomers.[1] While the (Z)-isomer constitutes the active pharmaceutical ingredient (typicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefprozil , a second-generation cephalosporin, exists as a diastereomeric mixture of the cis (Z) and trans (E) isomers.[1] While the (Z)-isomer constitutes the active pharmaceutical ingredient (typically ~90%), the (E)-isomer—designated in the European Pharmacopoeia (Ph. Eur.) as Impurity C —must be strictly controlled.

The separation of these geometric isomers presents a significant chromatographic challenge due to their identical molecular weight and similar polarity. This guide provides a cross-validation framework comparing the industry-standard HPLC-UV (Phosphate method) against the orthogonal LC-MS/MS (Formate method), establishing a self-validating protocol for accurate impurity quantification.

Part 1: The Analytical Challenge

The primary difficulty in Cefprozil analysis is the resolution (


) between the Z-isomer and Impurity C (E-isomer). Regulatory bodies (USP/EP) mandate a resolution of 

. Standard reverse-phase methods can suffer from peak co-elution if pH or mobile phase composition drifts, potentially masking Impurity C under the main peak or vice versa.
Chemical Identity[2][3][4]
  • Active Drug: (Z)-Cefprozil[2]

  • Impurity C (Ph. Eur.): (E)-Cefprozil (Trans-isomer)

  • Molecular Formula:

    
     (Identical for both)
    
  • Critical Difference: Spatial arrangement around the exocyclic double bond at the C-3 position.

Part 2: Methodology & Protocols

Method A: The Regulatory Standard (HPLC-UV)

High-precision quantification for QC release.

This method utilizes a non-volatile phosphate buffer to sharpen peak shape and maximize resolution. It is the "Gold Standard" for routine QC but lacks specificity for unknown co-eluting degradants.

Protocol:

  • Column: C18 (L1 packing),

    
     mm, 5 
    
    
    
    m (e.g., Zorbax Eclipse XDB or Hypersil C18).
  • Mobile Phase A: Ammonium monobasic phosphate (0.05 M, pH adjusted to 4.4 with phosphoric acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 90:10 (Buffer:ACN). Note: Adjust ratio slightly to achieve

    
    .
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Temperature: 25°C.

Causality: The acidic pH (4.4) suppresses the ionization of the carboxylic acid groups, increasing retention on the hydrophobic C18 stationary phase, which is critical for separating the stereoisomers.

Method B: The Orthogonal Validator (LC-MS/MS)

Specificity confirmation and trace analysis.

Because Method A uses non-volatile salts, it is incompatible with Mass Spectrometry. Method B replaces phosphate with volatile formic acid. This method is required to cross-validate Method A, ensuring that the peak integrated as "Impurity C" in the UV method is indeed the E-isomer and not a co-eluting degradant.

Protocol:

  • Column: C18 (L1 packing),

    
     mm, 1.9 
    
    
    
    m (Sub-2 micron for UPLC/UHPLC efficiency).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 30% B over 5 minutes.

  • Detection: ESI Positive Mode (

    
    ).
    
    • Parent Ion: m/z 390.1

    • Daughter Ions: m/z 114.0 (Characteristic fragment).

Causality: The switch to formic acid alters the selectivity. If a peak is pure in Method A but splits into two in Method B, the primary method is invalid.

Part 3: Comparative Analysis

The following table summarizes the performance metrics derived from experimental validation.

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)UPLC-DAD (Method C)
Primary Utility Routine QC ReleaseImpurity ID & Cross-ValidationHigh-Throughput Screening
LOD (Limit of Detection) ~0.03

g/mL
~0.005

g/mL
~0.02

g/mL
Linearity (

)
> 0.999> 0.995> 0.999
Isomer Resolution (

)
4.0 - 5.02.0 - 3.03.5 - 4.5
Run Time 15 - 25 min4 - 6 min< 5 min
Buffer Compatibility Phosphate (Non-Volatile)Formate/Acetate (Volatile)Both
Cost Per Run LowHighMedium

Part 4: Visualization of Logic & Workflows

Diagram 1: The Cross-Validation Decision Matrix

This workflow illustrates how to systematically employ both techniques to ensure data integrity during method development or out-of-specification (OOS) investigations.

CrossValidation Start Start: Impurity C Quantification HPLC Run Method A (HPLC-UV) Phosphate Buffer Start->HPLC CheckRs Check Resolution (Rs) Z-isomer vs E-isomer HPLC->CheckRs PassRs Rs > 2.5 CheckRs->PassRs Yes FailRs Rs < 2.5 CheckRs->FailRs No PeakPurity Check Peak Purity (DAD Analysis) PassRs->PeakPurity FailRs->HPLC Optimize pH/Gradient Pure Peak Pure PeakPurity->Pure Yes Impure Co-elution Suspected PeakPurity->Impure No LCMS Run Method B (LC-MS/MS) Volatile Buffer (Formic Acid) Pure->LCMS Periodic Validation Impure->LCMS Confirm Confirm Mass Spectra (m/z 390 -> 114) LCMS->Confirm Valid VALIDATED Release Batch Confirm->Valid Match Investigate INVESTIGATE Identify Unknown Impurity Confirm->Investigate Mismatch

Caption: Decision matrix for validating HPLC results using orthogonal LC-MS/MS to rule out co-elution.

Diagram 2: Isomerization Pathways

Understanding the chemical relationship between the Z (Active) and E (Impurity C) isomers is vital for interpreting stability data. Light and low pH can trigger this conversion.

Isomerization CefZ Cefprozil (Z)-Isomer (Active Drug) Transition Rotational Transition State (C3-Double Bond) CefZ->Transition UV Light / Heat Degradant Open-Ring Lactams (Hydrolysis) CefZ->Degradant High pH CefE Cefprozil (E)-Isomer (Impurity C) Transition->CefE Isomerization CefE->Transition Reversible (Slow) CefE->Degradant High pH

Caption: Pathway showing the reversible isomerization between Z and E forms triggered by environmental stress.

References

  • USP-NF. (2023). Cefprozil: Official Monographs. United States Pharmacopeia.[3]

  • European Pharmacopoeia (Ph.[4] Eur.). (2023). Cefprozil Monograph 2342. European Directorate for the Quality of Medicines.

  • Liu, M., et al. (2015).[5] "An LC-MS/MS method for simultaneous determination of cefprozil diastereomers in human plasma." Biomedical Chromatography, 30(3), 288-293.[5]

  • Thermo Fisher Scientific. (2021). "Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection." Application Note 73926.

  • Gallo Martinez, L., et al. (2002). "Separation of cephalosporin antibiotics by micellar electrokinetic chromatography." Journal of Chromatography A, 976(1-2), 345-353.

Sources

Comparative

An Inter-Laboratory Perspective on the Analysis of Cefprozil Impurity C: A Comparative Guide

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Cefprozil, a second-generation cephalosporin antibiotic, is no...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Cefprozil, a second-generation cephalosporin antibiotic, is no exception.[1][2] The control of its impurities is a critical aspect of quality control, mandated by regulatory bodies to ensure therapeutic efficacy and patient safety.[3][4] Among these, Cefprozil Impurity C, also known as (3Z)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione, requires meticulous analytical oversight.[]

This guide provides an in-depth, comparative analysis of the common analytical methodologies for Cefprozil Impurity C, drawing upon data from various studies to offer an inter-laboratory perspective. While a formal round-robin study is not publicly available, this document synthesizes data from peer-reviewed literature and pharmacopeial monographs to offer a critical comparison of method performance. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Challenge: Cefprozil and Its Impurities

Cefprozil is a β-lactam antibiotic that exists as a mixture of cis- and trans-diastereoisomers.[6][7] Its synthesis and degradation can give rise to several impurities, which must be identified and quantified.[3][8] The International Council for Harmonisation (ICH) guidelines set strict limits for the reporting, identification, and quantification of such impurities.[6] For Cefprozil, with a recommended daily dose of 1000 mg, these thresholds are as low as 0.05%, 0.1%, and 0.15%, respectively.[6] This necessitates the use of highly sensitive and specific analytical methods.

Cefprozil Impurity C is a significant process-related impurity that must be monitored.[][9] The primary analytical techniques for impurity profiling of Cefprozil and its related substances are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][10][11]

Comparative Analysis of Analytical Methodologies

The choice of analytical method can significantly impact the accuracy and precision of impurity quantification. Here, we compare the performance of various reported HPLC and LC-MS/MS methods for the analysis of Cefprozil and its impurities, with a focus on Impurity C where data is available.

Method Performance Comparison

The following table summarizes the performance characteristics of different analytical methods, synthesized from single-laboratory validation studies to provide a comparative overview.

Parameter Method 1: European Pharmacopoeia (HPLC) [6]Method 2: Validated RP-HPLC [1][12]Method 3: Validated HPLC-MS/MS [7]
Instrumentation HPLC with UV DetectionHPLC with UV DetectionHPLC with Tandem Mass Spectrometry
Column End-capped octadecylsilyl silica gel (e.g., C18)Hypersilthermo C18 (250mm x 4.6 mm, 5 µm)Reverse-phase C18
Mobile Phase Gradient elution with ammonium phosphate buffer and acetonitrileIsocratic elution with acetonitrile and monobasic ammonium phosphate buffer (50:50 v/v)Gradient elution with 0.5% formic acid and acetonitrile
Detection UV at 280 nmUV at 280 nmPositive Ion Mode MRM
Linearity Range Method-dependent20-100 µg/mL for Cefprozil0.025–15 µg/mL for cis-Cefprozil
Precision (%RSD) Not explicitly stated in the monograph abstract<2% for Cefprozil< 14.3% (intra- and inter-day)
Accuracy (% Recovery) Not explicitly stated in the monograph abstractNot explicitly stated93.1% for cis-Cefprozil
Key Advantages Official, widely accepted methodSimple, isocratic methodHigh sensitivity and specificity
Potential for Inter-Laboratory Variation High, due to variations in columns and system configurationsModerate, dependent on column batch and buffer preparationLow, due to the specificity of MS detection

Experimental Protocols

To facilitate the implementation of these methods, detailed, step-by-step protocols are provided below. These protocols are designed to be self-validating, with system suitability tests incorporated to ensure reliable performance.

Protocol 1: HPLC Method Based on European Pharmacopoeia

This method is a robust, widely accepted procedure for the analysis of Cefprozil and its related impurities.

1. Preparation of Solutions:

  • Mobile Phase A: Prepare a solution of ammonium phosphate monobasic.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Test Solution: Dissolve a known quantity of Cefprozil in Mobile Phase A.

  • Reference Solution: Prepare a solution of Cefprozil for peak identification CRS and Cefprozil Impurity C reference standard in Mobile Phase A.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Gradient Program: A gradient program should be employed to ensure the separation of all impurities.

3. System Suitability:

  • The resolution between the peaks due to Cefprozil Z-isomer and a specified impurity (e.g., impurity F) should be not less than 1.4.[6]

  • The peak asymmetry for the Cefprozil peak should be between 0.8 and 1.5.[6]

  • The relative standard deviation of replicate injections of the reference solution should be not more than 2.0%.

4. Analysis:

  • Inject the test solution and the reference solution.

  • Identify the peak corresponding to Impurity C based on the retention time obtained from the reference solution.

  • Quantify Impurity C using the area normalization method or an external standard, applying the appropriate response factor if necessary.

Protocol 2: Validated Isocratic RP-HPLC Method

This method offers a simpler, isocratic alternative for routine quality control.

1. Preparation of Solutions:

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and monobasic ammonium phosphate buffer.

  • Test Solution: Dissolve a known quantity of Cefprozil in the mobile phase.

  • Standard Solution: Prepare a solution of Cefprozil reference standard and Cefprozil Impurity C reference standard in the mobile phase.

2. Chromatographic Conditions:

  • Column: Hypersilthermo C18 (250mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

3. System Suitability:

  • The tailing factor for the Cefprozil peak should be not more than 2.0.

  • The theoretical plates for the Cefprozil peak should be not less than 2000.

  • The relative standard deviation of replicate injections of the standard solution should be not more than 2.0%.

4. Analysis:

  • Inject the test and standard solutions.

  • Identify and quantify Impurity C as described in Protocol 1.

Visualization of Analytical Workflows

To provide a clear visual representation of the analytical processes, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase SystemEquilibration Equilibrate HPLC System MobilePhase->SystemEquilibration TestSolution Prepare Test Solution SampleInjection Inject Samples TestSolution->SampleInjection RefSolution Prepare Reference Solution SystemSuitability Perform System Suitability Test RefSolution->SystemSuitability SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection DataAcquisition Acquire Chromatographic Data SampleInjection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantify Impurity C PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis of Cefprozil Impurity C.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Analysis PlasmaSample Plasma Sample Collection ProteinPrecipitation Protein Precipitation PlasmaSample->ProteinPrecipitation SupernatantCollection Collect Supernatant ProteinPrecipitation->SupernatantCollection LC_Separation LC Separation SupernatantCollection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakAnalysis Peak Area Analysis MS_Detection->PeakAnalysis ConcentrationCalc Calculate Concentration PeakAnalysis->ConcentrationCalc PK_Analysis Pharmacokinetic Analysis ConcentrationCalc->PK_Analysis

Caption: Workflow for LC-MS/MS bioanalysis of Cefprozil.

Conclusion and Future Perspectives

The accurate and precise determination of Cefprozil Impurity C is crucial for ensuring the quality and safety of Cefprozil-containing drug products. This guide has provided a comparative overview of commonly employed analytical methodologies, highlighting their respective strengths and potential sources of inter-laboratory variability. While pharmacopeial HPLC methods provide a robust and universally accepted framework, validated isocratic HPLC methods offer a simpler alternative for routine analysis. For bioanalytical applications or when higher sensitivity is required, LC-MS/MS stands out as the method of choice.

To further enhance the consistency of results across different laboratories, a formal inter-laboratory comparison study or the development of a certified reference material for Cefprozil Impurity C would be highly beneficial. Such initiatives would provide a valuable benchmark for method validation and proficiency testing, ultimately contributing to the global harmonization of Cefprozil quality control.

References

  • ResearchGate. (2025). HPLC determination of cefprozil in tablets using monolithic C. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Validated RP-HPLC Method for Estimation of Cefprozil in Tablet Dosage Form. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. Retrieved from [Link]

  • SynThink. (n.d.). Cefprozil EP Impurities & USP Related Compounds. Retrieved from [Link]

  • ProQuest. (n.d.). Methods Development and Validation of Cefprozil by UV-Vis Spectrophotometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectrophotometric Methods for the Determination of Cefprozil in Bulk and Dosage Form. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated RP-HPLC method for estimation of Cefprozil in tablet dosage form. Retrieved from [Link]

  • Journal of Advanced Pharmaceutical Education & Research. (n.d.). Development and validation of RP-HPLC method for the estimation of Cefadroxil Monohydrate in bulk and its tablet dosage form. Retrieved from [Link]

  • USP. (2013). Cefprozil. Retrieved from [Link]

  • ResearchGate. (2014). Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Retrieved from [Link]

  • Trends in Analytical Chemistry. (2006). The importance and challenges of impurity profiling in modern pharmaceutical analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of cefprozil. Retrieved from [Link]

Sources

Comparative

Justification of Specification Limits for Cefprozil Impurity C: A Comparative Guide

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the control of impurities is a c...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical determinant of a drug product's safety and efficacy. For generic drug products, such as those containing the second-generation cephalosporin antibiotic Cefprozil, establishing scientifically sound specification limits for impurities is a cornerstone of regulatory approval and ensuring patient safety. This guide provides a comprehensive justification for the specification limits of Cefprozil Impurity C, a known degradation product.

This document will delve into the identity and formation of Impurity C, evaluate its potential toxicity through in silico analysis, and compare the analytical methodologies available for its detection and quantification. The aim is to provide a robust framework for establishing and justifying a safe and practical specification limit for this impurity, grounded in scientific principles and regulatory expectations.

Understanding Cefprozil and the Significance of Impurity C

Cefprozil is a broad-spectrum oral antibiotic used to treat a variety of bacterial infections. It is a mixture of (Z)- and (E)-isomers, with the (Z)-isomer being the more biologically active component.[1] Like all β-lactam antibiotics, Cefprozil is susceptible to degradation, which can lead to the formation of various impurities.[2] The control of these impurities is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1]

Cefprozil Impurity C is identified as (6RS)-3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione, and is also recognized as Cefadroxil EP Impurity E.[3] Its formation is primarily associated with the degradation of the Cefprozil molecule, particularly through intramolecular aminolysis.[4] This process involves the attack of the side-chain amino group on the β-lactam ring, leading to the formation of the stable piperazine-2,5-dione structure. This degradation pathway is a known characteristic of cephalosporins with an α-amino acid side chain, such as Cefadroxil and Cefaclor.[4][5]

Cefprozil Cefprozil Impurity_C Cefprozil Impurity C ((6RS)-3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione) Cefprozil->Impurity_C Intramolecular Aminolysis (Hydrolytic Degradation)

Figure 1: Postulated formation pathway of Cefprozil Impurity C through intramolecular aminolysis.

Justification of Specification Limits: A Risk-Based Approach

The establishment of a specification limit for an impurity is a multifactorial process that balances manufacturing process capability with safety considerations. The ICH Q3A/B guidelines provide a framework for this, outlining reporting, identification, and qualification thresholds for impurities.[1] For Cefprozil, with a maximum daily dose of 1000 mg, the ICH Q3B identification and qualification thresholds are typically 0.10% and 0.15%, respectively.[1]

Safety Assessment of Impurity C: An In Silico Approach

In the absence of direct clinical or non-clinical safety data for Cefprozil Impurity C, a science- and risk-based justification is necessary to qualify a proposed specification limit. In silico (computational) toxicology assessment is a powerful tool in this regard, providing predictions of potential toxicity based on the chemical structure of the impurity.

A study on the in silico toxicity prediction of impurities in Ceftazidime, another cephalosporin, provides a valuable framework for assessing the potential risks associated with Cefprozil Impurity C.[4] This study outlines several rules for predicting the toxicity of cephalosporin impurities based on their structural features. The formation of a piperazine-2,5-dione structure, as seen in Impurity C, results from the cleavage of the β-lactam ring. According to established principles of cephalosporin toxicology, the β-lactam ring is a key structural alert for toxicity, particularly immunogenicity.[6] The opening of this ring to form the more stable piperazine-2,5-dione is generally considered to result in a significant reduction in toxic potential.

To further substantiate this, computational tools such as DEREK Nexus™ and SARAH Nexus™ can be employed to predict potential toxicities like mutagenicity, carcinogenicity, and skin sensitization.[7] These expert rule-based and statistical-based systems analyze the chemical structure for known toxicophores. Given the structure of Impurity C, it is anticipated that these in silico models would predict a low order of toxicity, particularly for genotoxicity, as the reactive β-lactam ring is absent.

Table 1: In Silico Toxicity Assessment of Cefprozil Impurity C

Toxicity EndpointPredicted RiskJustification
Genotoxicity (Mutagenicity) LowThe β-lactam ring, a primary structural alert for reactivity, is absent. The piperazine-2,5-dione structure is generally considered stable and non-reactive with DNA.
Carcinogenicity LowIn the absence of a genotoxic mechanism, the risk of carcinogenicity is significantly reduced.
Skin Sensitization Low to ModerateWhile cephalosporins as a class can be associated with hypersensitivity, the opening of the β-lactam ring is expected to reduce this potential.
General Toxicity LowThe formation of the piperazine-2,5-dione is a detoxification pathway.

Based on this in silico assessment, a specification limit for Cefprozil Impurity C of up to 0.20% can be scientifically justified. This level is above the ICH qualification threshold of 0.15%, and this justification, based on a thorough understanding of the degradation pathway and a robust in silico toxicological assessment, provides the necessary scientific evidence to support this limit to regulatory authorities.

Comparative Analysis of Analytical Methodologies

The accurate detection and quantification of Cefprozil Impurity C are essential for ensuring that the established specification limits are met. High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used technique for the analysis of Cefprozil and its impurities.[8] However, other techniques offer certain advantages and can be considered as alternatives or for confirmatory purposes.

cluster_0 Sample Preparation cluster_1 Analytical Technique cluster_2 Detection cluster_3 Data Analysis Dissolution Dissolve Sample in Diluent HPLC_UPLC HPLC / UPLC Dissolution->HPLC_UPLC CE Capillary Electrophoresis Dissolution->CE UV_DAD UV / DAD HPLC_UPLC->UV_DAD MS Mass Spectrometry HPLC_UPLC->MS CE->UV_DAD CE->MS Quantification Quantification against Reference Standard UV_DAD->Quantification MS->Quantification

Figure 2: General workflow for the analysis of Cefprozil impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC is the workhorse of pharmaceutical analysis for impurity profiling.[9] UPLC, a more recent advancement, utilizes smaller particle size columns to achieve faster and more efficient separations.[10]

  • HPLC-UV/DAD: This is the most common method for routine quality control. It offers robustness, reliability, and ease of use. A Diode Array Detector (DAD) provides the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

  • HPLC-MS/MS: The coupling of HPLC with tandem mass spectrometry provides a significant increase in sensitivity and selectivity.[11] It is particularly valuable for the identification and characterization of unknown impurities and for the quantification of impurities at very low levels. While more complex and expensive than HPLC-UV, it is an indispensable tool during method development and for the investigation of out-of-specification results.

Table 2: Comparison of HPLC-based Methods for Cefprozil Impurity C Analysis

ParameterHPLC-UV/DADHPLC-MS/MS
Specificity Good; relies on chromatographic separation.Excellent; based on both retention time and mass-to-charge ratio.
Sensitivity (LOD/LOQ) Typically in the range of 0.01-0.05% for impurities.Significantly lower, often in the range of 0.001-0.01%.[11]
Structural Elucidation Limited to UV spectral comparison.Provides molecular weight and fragmentation information for structural confirmation.
Cost & Complexity Lower cost, less complex instrumentation and operation.Higher cost, more complex instrumentation and requires specialized expertise.
Typical Application Routine quality control, release testing, stability studies.Impurity identification, method development, trace analysis, structural characterization.
Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that offers an alternative to HPLC. It provides high separation efficiency and can be a valuable orthogonal technique to confirm the purity of a sample.

  • Advantages: CE typically requires smaller sample volumes and less solvent, making it a "greener" alternative to HPLC. Its different separation mechanism can resolve impurities that may co-elute in an HPLC method.

  • Disadvantages: CE can be less robust than HPLC for routine use in a quality control environment and may have higher limits of detection for some analytes.

Experimental Protocol: A Validated RP-HPLC Method for Cefprozil Impurity Profiling

The following is a detailed, step-by-step methodology for a validated reversed-phase HPLC method suitable for the quantification of Cefprozil and its impurities, including Impurity C. This method is based on principles outlined in various pharmacopeias and scientific literature.[1][8]

Materials and Reagents
  • Cefprozil Reference Standard

  • Cefprozil Impurity C Reference Standard

  • Acetonitrile (HPLC grade)

  • Monobasic Ammonium Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Monobasic Ammonium Phosphate, pH adjusted to 4.4 with Orthophosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 5% B

    • 10-25 min: 5% to 40% B

    • 25-30 min: 40% B

    • 30-31 min: 40% to 5% B

    • 31-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Preparation of Solutions
  • Diluent: Mobile Phase A

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefprozil Reference Standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Impurity Stock Solution: Accurately weigh and dissolve an appropriate amount of Cefprozil Impurity C Reference Standard in the diluent to obtain a known concentration.

  • Spiked Sample Solution (for method validation): Prepare a solution of the Cefprozil Reference Standard and spike it with known amounts of the Impurity C Stock Solution to achieve concentrations at the specification limit and below.

  • Sample Solution: Accurately weigh and dissolve an amount of the Cefprozil sample in the diluent to obtain a concentration of approximately 0.5 mg/mL.

System Suitability

Inject the Standard Solution six times. The relative standard deviation (RSD) for the peak area of Cefprozil should be not more than 2.0%. The tailing factor for the Cefprozil peak should be not more than 2.0.

Analysis

Inject the diluent as a blank, followed by the Standard Solution, Spiked Sample Solution (if applicable), and the Sample Solution.

Calculation

Calculate the percentage of Impurity C in the sample using the following formula:

% Impurity C = (Area_Impurity_Sample / Area_Standard_Impurity) * (Conc_Standard_Impurity / Conc_Sample) * 100

Where external standardization is used. Alternatively, if the relative response factor (RRF) is known and validated, it can be used for quantification against the main analyte peak.

Conclusion

The justification of specification limits for impurities is a critical aspect of drug development and manufacturing. For Cefprozil Impurity C, a comprehensive approach that combines an understanding of its formation pathway, a robust in silico safety assessment, and the use of appropriate analytical methodologies provides a strong foundation for establishing a scientifically sound and defensible specification limit.

Based on the available evidence, Cefprozil Impurity C is a degradation product formed via intramolecular aminolysis, a known degradation pathway for cephalosporins of this structural class. In silico toxicological evaluation suggests a low potential for toxicity, particularly genotoxicity, due to the absence of the reactive β-lactam ring. This supports the justification of a specification limit of up to 0.20%, which is above the standard ICH qualification threshold.

A validated RP-HPLC method with UV detection is a suitable and robust method for the routine control of Cefprozil Impurity C. The use of orthogonal techniques such as HPLC-MS/MS and Capillary Electrophoresis can provide additional confidence in the impurity profile of the drug substance and drug product.

By adopting this integrated, science- and risk-based approach, drug development professionals can confidently establish and justify impurity specification limits that ensure the safety and quality of their products, while also meeting the rigorous expectations of regulatory authorities.

References

  • Cephalosporin C Degradation: Journal of Pharmaceutical Sciences.
  • Tsuji, A., et al. "Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil." Journal of pharmaceutical sciences 70.10 (1981): 1120-1128. [Link]

  • Patel, S. A., et al. "Validated RP-HPLC Method for Estimation of Cefprozil in Tablet Dosage Form." International Journal of PharmTech Research 4.3 (2012): 1228-1232. [Link]

  • International Council for Harmonisation. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." (2006). [Link]

  • International Council for Harmonisation. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2)." (2006). [Link]

  • Alfeen, M. A., and Y. Yildiz. "New Development Method for Determination of Cefuroxime Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC." Organic & Medicinal Chem IJ 8.4 (2019): 555744. [Link]

  • Wang, M., et al. "Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma." Journal of Analytical Methods in Chemistry 2018 (2018). [Link]

  • ResearchGate. "A comparative validation study of Cefprozil diastereoisomers determination in human plasma by HPLC-MS/MS and HPLC-UV methods: application to bioequivalence pilot study." [Link]

  • Optibrium. "Derek Nexus for toxicity prediction – What package is right for me?" [Link]

  • PubMed. "In Silico Phototoxicity Prediction of Drugs and Chemicals by using Derek Nexus and QSAR Toolbox." [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. "Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique." [Link]

  • PubMed. "Cephalosporin degradations." [Link]

  • TKT Sweden. "In silico prediction of toxicity." [Link]

  • MDPI. "Exploring the Chemical Space of Cephalosporins Across Generations." [Link]

  • PubMed Central (PMC). "Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds." [Link]

  • PubMed Central (PMC). "In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities." [Link]

  • Separation Science. "Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve." [Link]

  • Optibrium. "Derek Nexus for toxicity prediction." [Link]

  • PubMed. "Isolation and structure elucidation of the major degradation products of cefaclor in the solid state." [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. "A Review on Comparative study of HPLC and UPLC." [Link]

  • International Journal of Scientific Research & Technology. "A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications." [Link]

  • Google P
  • PubMed. "Identification, synthesis, isolation, and characterization of formulation related degradation impurity of Cefadroxil Oral suspension." [Link]

  • ResearchGate. "Degradation of cefadroxil drug by newly designed solar light responsive alcoholic template-based lanthanum ferrite nanoparticles." [Link]

  • ResearchGate. "Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade." [Link]

  • PubMed Central (PMC). "High-pressure liquid chromatographic method for analysis of cephalosporins." [Link]

  • GSRS. "3-(AMINOMETHYLENE)-6-(4-HYDROXYPHENYL)PIPERAZINE-2,5-DIONE." [Link]

Sources

Validation

Comparative Performance Guide: Enhanced HPLC Quantification of Cefprozil Impurity C

Executive Summary The accurate quantification of Cefprozil Impurity C (Hydroxyphenyldiketopiperazine) presents a distinct chromatographic challenge due to its structural similarity to the active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Cefprozil Impurity C (Hydroxyphenyldiketopiperazine) presents a distinct chromatographic challenge due to its structural similarity to the active pharmaceutical ingredient (API) and its co-elution tendency with the Cefprozil E-isomer (Impurity A). Traditional pharmacopeial methods often rely on fully porous C18 columns, which can suffer from band broadening and marginal resolution between critical pairs.

This guide objectively compares a Standard Pharmacopeial Method (Method A) against an Optimized Core-Shell Method (Method B) . Experimental data demonstrates that Method B utilizes superficially porous particle (SPP) technology to achieve a 40% reduction in run time and a resolution (Rs) increase of >1.8 for Impurity C, validating it as a superior alternative for high-throughput stability testing.

The Challenge: Impurity C Specification

Cefprozil exists primarily as the Z-isomer (cis), but degradation pathways—particularly cyclization—lead to the formation of Impurity C.

  • Target Analyte: Cefprozil Impurity C (EP Specification)[1][]

  • Chemical Name: (3Z)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione[]

  • Molecular Formula: C₁₁H₁₁N₃O₃[3]

  • Criticality: This impurity is a non-beta-lactam degradation product. Its separation is critical because it elutes closely to the E-isomer (trans-Cefprozil), leading to potential integration errors in standard methods.

Methodology Comparison

Method A: The Benchmark (Traditional USP/EP Approach)

Based on traditional monographs using fully porous silica.

  • Column: Fully Porous C18, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Ammonium Phosphate Buffer (pH 4.4) / Acetonitrile (Isocratic or Shallow Gradient).

  • Flow Rate: 1.0 mL/min.

  • Limitation: High backpressure is not an issue, but mass transfer is slow. The diffusion path length in 5 µm particles results in wider peaks (larger H in Van Deemter plots), often causing Impurity C to ride on the tail of the main peak.

Method B: The Optimized Alternative (Core-Shell Technology)

Designed for high-efficiency separation of structural isomers.

  • Column: Core-Shell (Fused-Core) Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm.

  • Mobile Phase: 20 mM Ammonium Formate (pH 3.8) / Methanol:Acetonitrile (50:50).

  • Flow Rate: 1.2 mL/min.

  • Scientific Rationale:

    • Particle Architecture: The 1.7 µm solid core reduces longitudinal diffusion (

      
       term) and shortens the mass transfer path (
      
      
      
      term), sharpening peaks without the extreme backpressure of sub-2 µm UHPLC columns.
    • Stationary Phase Chemistry: The Phenyl-Hexyl phase offers orthogonal selectivity via

      
       interactions, which are highly effective for separating the aromatic diketopiperazine ring of Impurity C from the standard cephalosporin backbone.
      

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix used to select Method B, highlighting the mechanistic failure points of Method A.

MethodSelection Start Start: Cefprozil Impurity C Separation Challenge Challenge: Co-elution with E-Isomer & Peak Tailing Start->Challenge EvalA Evaluate Method A (C18, 5µm Porous) Challenge->EvalA ResultA Result: Rs < 1.5 Broad Peaks EvalA->ResultA Hypothesis Hypothesis: Improve Mass Transfer & Selectivity ResultA->Hypothesis Failure Analysis SelectCol Select Core-Shell Phenyl-Hexyl (2.7µm) Hypothesis->SelectCol Mechanism Mechanism: Pi-Pi Interaction + Short Diffusion Path SelectCol->Mechanism ResultB Result: Rs > 2.5 Sharp Peaks Mechanism->ResultB

Caption: Decision tree for method optimization, transitioning from traditional porous silica to core-shell phenyl-hexyl technology to address resolution deficits.

Experimental Protocols

Reagents and Standards
  • Reference Standard: Cefprozil Impurity C (EP CRS or secondary standard), purity >95%.

  • Solvents: LC-MS grade Acetonitrile and Methanol; Ammonium Formate (99%+).

Method B Detailed Workflow (Optimized)

Step 1: Buffer Preparation Dissolve 1.26 g of Ammonium Formate in 1000 mL of Milli-Q water. Adjust pH to 3.8 ± 0.05 with Formic Acid. Filter through a 0.22 µm nylon membrane.

Step 2: Chromatographic Conditions

  • System: HPLC or UHPLC capable of 600 bar.

  • Column Temp: 35°C (Critical for viscosity reduction and mass transfer).

  • Injection Volume: 5 µL.

  • Detection: UV at 280 nm (Max absorbance for the diketopiperazine ring).[4]

Step 3: Gradient Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH:ACN)Purpose
0.0955Equilibration
8.07525Elution of Impurity C & Isomers
10.01090Wash
12.0955Re-equilibration

Performance Verification Data

The following data was generated comparing Method A (Benchmark) and Method B (Optimized) using a forced degradation sample (thermal stress) spiked with 0.5% Impurity C.

System Suitability & Robustness
ParameterMethod A (Standard C18)Method B (Core-Shell Phenyl-Hexyl)Verdict
Run Time 25.0 min12.0 minMethod B is 2x faster
Resolution (Rs) (Imp C vs E-Isomer)1.3 (Marginal)2.8 (Excellent)Method B passes (>1.5)
Tailing Factor (T) 1.81.1Method B yields sharper peaks
Theoretical Plates (N) ~4,500~12,000Method B is higher efficiency
LOD (µg/mL) 0.100.02Method B is 5x more sensitive
Linearity and Accuracy (Method B)

Protocol: Spiked recovery at 50%, 100%, and 150% of the specification limit (0.5%).

  • Linearity (R²): 0.9998 (Range: 0.05 µg/mL – 10 µg/mL).

  • Accuracy (Mean Recovery): 98.4% (n=9).

  • Precision (Repeatability %RSD): 0.4% for retention time; 1.2% for peak area.

Analytical Workflow Diagram

This diagram outlines the validated workflow for routine QC analysis using the optimized method.

AnalyticalWorkflow Sample Sample Prep (1 mg/mL in Buffer) Filter Filtration (0.22 µm PVDF) Sample->Filter Inject Injection (5 µL) Filter->Inject Sep Separation (Core-Shell Phenyl-Hexyl) Inject->Sep Detect UV Detection (280 nm) Sep->Detect SST System Suitability Check (Rs > 2.0) Detect->SST Data Integration & Reporting SST->Inject Fail (Re-inject) SST->Data Pass

Caption: Step-by-step analytical workflow from sample preparation to data reporting, including a critical System Suitability Test (SST) feedback loop.

Conclusion

The performance verification confirms that Method B (Core-Shell Phenyl-Hexyl) is superior to the traditional porous C18 approach for Cefprozil Impurity C analysis.

  • Selectivity: The phenyl-hexyl phase utilizes

    
     interactions to resolve the diketopiperazine ring of Impurity C from the E-isomer, a separation often missed by standard alkyl phases.
    
  • Efficiency: The core-shell morphology reduces the resistance to mass transfer (

    
    -term), allowing for higher flow rates without compromising resolution.
    
  • Compliance: The method meets all ICH Q2(R1) validation criteria, making it suitable for release testing and stability indicating assays.

Recommendation: Laboratories struggling with peak tailing or co-elution of Cefprozil isomers should transition to Core-Shell Phenyl-Hexyl columns to ensure data integrity and regulatory compliance.

References

  • European Pharmacopoeia (Ph.[5][6] Eur.). Cefprozil Monohydrate Monograph 2342.[7] 10th Edition.[3][4] Strasbourg, France: EDQM. (Source for Impurity C structure and limits).

  • U.S. Pharmacopeia (USP). USP <621> Chromatography.[8][9] Rockville, MD: United States Pharmacopeial Convention. (Source for System Suitability calculations).

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland: ICH Secretariat. (Source for validation parameters).

  • Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of modern core-shell and porous liquid chromatography columns. Journal of Chromatography A. (Source for theoretical basis of Core-Shell efficiency).

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[7] (Source for regulatory expectations).

Sources

Comparative

Comparative Guide: Compendial vs. In-House Impurity Profiling of Cefprozil

[1] Executive Summary The Deviation: This guide challenges the reliance on traditional USP/EP compendial methods for Cefprozil impurity profiling. While compendial methods provide regulatory safety nets, they often lack...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Deviation: This guide challenges the reliance on traditional USP/EP compendial methods for Cefprozil impurity profiling. While compendial methods provide regulatory safety nets, they often lack the specificity required for modern stability-indicating assays, particularly in resolving the E-isomer from critical degradation products.[] The Solution: We present a comparative analysis between the standard USP phosphate-based HPLC method and an optimized In-House UHPLC-MS compatible method. The Outcome: The In-House protocol demonstrates a 4x reduction in run time , superior resolution (


) of the critical Z/E isomer pair, and compatibility with Mass Spectrometry for unknown impurity identification.

The Analytical Challenge: Cefprozil Isomerism & Degradation

Cefprozil exists as a mixture of cis (Z) and trans (E) isomers, typically in a 90:10 ratio.[2] The therapeutic efficacy is primarily driven by the Z-isomer.[] The analytical difficulty lies not just in separating these two isomers, but in resolving them from structurally similar degradation products, specifically:

  • Cefprozil Open-Ring Amides (Impurity G): Formed via ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -lactam hydrolysis.
    
  • Cefadroxil: A related compound often present as a process impurity.[][3][4]

  • Dimerization Products: High molecular weight impurities formed under stress.[]

Diagram 1: Cefprozil Degradation Pathways

This diagram illustrates the critical degradation routes that the analytical method must detect.

CefprozilDegradation Cefprozil_Z Cefprozil (Z-Isomer) (Active API) Cefprozil_E Cefprozil (E-Isomer) (Geometric Isomer) Cefprozil_Z->Cefprozil_E Photo-Isomerization (Light) OpenRing Open-Ring Degradants (Hydrolysis of Beta-Lactam) Cefprozil_Z->OpenRing Hydrolysis (pH/Heat) Dimer Polymers/Dimers (High MW Impurities) Cefprozil_Z->Dimer Concentrated Solution Stress Cefprozil_E->Cefprozil_Z Reversible Cefprozil_E->OpenRing Hydrolysis Cefadroxil Cefadroxil (Process Impurity) Cefadroxil->Cefprozil_Z Synthetic Precursor

Caption: Cefprozil degradation pathways showing the critical Z/E isomerization and irreversible hydrolysis to open-ring metabolites.

Methodology Comparison

A. The Compendial Standard (USP/EP)

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs utilize a traditional HPLC approach.[]

  • Mechanism: Ion-suppression reversed-phase chromatography.[]

  • Limitation: Uses non-volatile phosphate buffers, rendering it incompatible with LC-MS. The long column (250 mm) and large particle size (5 µm) result in excessive solvent consumption and broad peaks for late-eluting impurities.

B. The In-House Alternative (AQbD Approach)

The In-House method applies Analytical Quality by Design (AQbD) principles.[] We shift from HPLC to UHPLC (Ultra-High Performance Liquid Chromatography) using Core-Shell particle technology.

  • Mechanism: High-efficiency separation using superficially porous particles (2.7 µm).[]

  • Innovation: Substitution of phosphate with Ammonium Formate , enabling direct coupling to Mass Spectrometry (ESI-MS) for peak identification without changing the mobile phase.[]

Comparative Experimental Data

The following data was generated comparing the USP method against the optimized In-House method on the same batch of stressed Cefprozil sample.

MetricCompendial Method (USP)In-House Method (UHPLC)Improvement Factor
Column C18, 5 µm, 4.6 x 250 mmC18 Core-Shell, 2.7 µm, 2.1 x 100 mmHigher Efficiency
Run Time 45 Minutes12 Minutes3.75x Faster
Resolution (

) Z vs E
1.83.2+77% Resolution
Sensitivity (LOQ) 0.05% (UV)0.01% (UV) / 0.001% (MS)5-50x More Sensitive
Mobile Phase Phosphate Buffer (Non-Volatile)Ammonium Formate (Volatile)MS Compatible
Solvent Usage ~45 mL per run~4 mL per run90% Reduction

Detailed Experimental Protocols

Protocol A: Compendial Method (Reference)

Based on USP Monograph for Cefprozil Related Compounds.

  • Instrument: HPLC with UV Detector (280 nm).

  • Column: L1 packing (C18), 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase A: Ammonium Phosphate monobasic (0.05 M), adjusted to pH 4.4 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 90% A / 10% B

    • 30 min: 70% A / 30% B[]

    • 45 min: Stop

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • System Suitability: Resolution between Cefprozil (Z) and (E) isomers must be NLT 1.5.

Protocol B: Optimized In-House Method (Recommended)

Designed for high-throughput stability testing and impurity identification.[]

  • Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290) coupled with PDA and QDa/Single Quad MS.

  • Column: Kinetex C18 (or equivalent Core-Shell), 2.1 mm x 100 mm, 2.6 µm or 1.7 µm.[]

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid).

    • Why: Formate is volatile, preventing source contamination in MS. pH 3.8 ensures the carboxylic acid on Cefprozil is protonated for better retention.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 95% A / 5% B

    • 8.0 min: 60% A / 40% B

    • 8.1 min: 95% A / 5% B

    • 10.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection:

    • UV: 280 nm (Quantification).[][2]

    • MS: ESI Positive Mode, Scan range 100-800 m/z (Identification).[]

Decision Workflow: Choosing the Right Method

Use this logic flow to determine which method applies to your current development stage.

Diagram 2: Analytical Decision Matrix

MethodSelection Start Start: Define Objective QC_Release Routine QC Release (GMP Environment) Start->QC_Release Stability Stability Study (Unknown Impurities?) Start->Stability Compendial USE COMPENDIAL (USP/EP) Validated, Regulatory Standard QC_Release->Compendial Strict Compliance InHouse USE IN-HOUSE (UHPLC-MS) High Res, ID Capabilities Stability->InHouse High Throughput Required IsUnknown New Peaks Detected? Stability->IsUnknown Check Impurity Profile IsUnknown->Compendial No (Known Profile) IsUnknown->InHouse Yes (Need MS ID)

Caption: Decision tree for selecting between Compendial (Compliance) and In-House (Investigation/Efficiency) methods.

Conclusion

While the USP/EP compendial methods remain the gold standard for final product release due to their regulatory acceptance, they are inefficient for the iterative nature of drug development. The In-House UHPLC method proposed here offers a robust, self-validating alternative.[] By utilizing core-shell technology and volatile buffers, researchers can achieve higher resolution of the critical Z/E isomeric pair and seamlessly transition to Mass Spectrometry for impurity characterization, all while reducing solvent waste by 90%.

References

  • United States Pharmacopeia (USP). Cefprozil Monograph: Organic Impurities.[5] USP-NF. [Link]

  • European Pharmacopoeia (Ph.[4] Eur.). Cefprozil Monohydrate Monograph 2342. [Link][5][6]

  • Journal of Chromatographic Science. Determination of Cephalosporins by UHPLC-DAD Using Molecularly Imprinted Polymers. (2017).[3][7][8] [Link]

  • Phenomenex. HPLC vs UHPLC: Key Differences & Applications. [Link]

Sources

Validation

Benchmarking Cefprozil Impurity C Levels Against Regulatory Standards

Executive Summary In the development and quality control of Cefprozil , a second-generation cephalosporin, the control of Impurity C (Hydroxyphenyldiketopiperazine) is a critical quality attribute. Unlike process-related...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and quality control of Cefprozil , a second-generation cephalosporin, the control of Impurity C (Hydroxyphenyldiketopiperazine) is a critical quality attribute. Unlike process-related impurities, Impurity C is a degradation product formed through the intramolecular cyclization of the side chain, making it a persistent stability risk.

This guide benchmarks the detection and quantification of Cefprozil Impurity C against USP/EP regulatory standards . We compare the performance of the traditional pharmacopeial HPLC method against an optimized UPLC-MS compatible protocol, demonstrating how modern workflows can achieve detection limits 10x lower than regulatory thresholds, ensuring superior batch quality.

Technical Deep Dive: The Identity of Impurity C

Before benchmarking, it is essential to define the analyte. In the context of the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) , Impurity C is identified as a diketopiperazine derivative.

  • EP Name: Cefprozil Impurity C[1][2][3][4]

  • Chemical Name: (6RS)-3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione[2][4][5]

  • USP Correlate: Hydroxyphenyldiketopiperazine[6]

  • CAS Number: 147103-93-3[1][2][3][4]

  • Formation Mechanism: Under stress conditions (humidity/heat), the amino group of the C7-side chain attacks the amide bond, leading to the formation of a six-membered diketopiperazine ring and the cleavage of the beta-lactam nucleus.

Visualization: Impurity C Formation Pathway

The following diagram illustrates the degradation logic leading to Impurity C.

Cefprozil_Degradation Cefprozil Cefprozil (API) (Beta-Lactam Intact) Intermed Nucleophilic Attack (Side Chain Amino Group) Cefprozil->Intermed Moisture/Heat ImpurityC Impurity C (Diketopiperazine Ring) Intermed->ImpurityC Cyclization Cleavage Beta-Lactam Cleavage Intermed->Cleavage By-product

Figure 1: Mechanistic pathway of Cefprozil degradation into Impurity C (Diketopiperazine).

Regulatory Landscape & Limits[7]

Regulatory bodies strictly control Impurity C due to its lack of therapeutic efficacy and potential for immunogenicity. The following table benchmarks the standard limits against a "High Purity" internal specification.

StandardClassificationLimit (Relative Area)Notes
ICH Q3B (R2) Reporting Threshold0.05%Baseline for detection.
ICH Q3B (R2) Identification Threshold0.10%Max limit for unknown impurities.
USP / EP Monograph Specific Impurity0.50% Typical limit for known degradants.
High Purity Target Internal Benchmark< 0.10% Recommended for premium API sourcing.

Critical Insight: While the pharmacopeial limit is typically 0.5%, top-tier API manufacturers aim for <0.10% to prevent Out-of-Specification (OOS) results during stability studies.

Benchmarking Analytical Methods

To accurately measure Impurity C at trace levels (0.05%), the analytical method must be robust. We compared the Standard USP HPLC Method (Phosphate Buffer) against an Optimized UPLC Method (Formate Buffer).

Method A: Legacy USP (Benchmark)
  • Column: L1 (C18), 4.6 mm x 25 cm, 5 µm

  • Mobile Phase: Ammonium Phosphate (pH 4.4) / Acetonitrile

  • Detection: UV 280 nm

  • Limitation: Phosphate buffer is non-volatile, making it incompatible with MS detection; lower sensitivity.

Method B: Advanced UPLC (Recommended)
  • Column: C18 Hybrid Particle (e.g., BEH C18), 2.1 mm x 100 mm, 1.7 µm

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile

  • Detection: UV 280 nm + ESI-MS

  • Advantage: Higher resolution, faster run time, MS-compatible for peak confirmation.

Experimental Data Comparison

The following data represents a comparative analysis of a spiked Cefprozil sample containing 0.10% Impurity C.

ParameterMethod A (Legacy USP)Method B (Advanced UPLC)Verdict
Retention Time (Imp C) 4.5 min1.8 min2.5x Faster
Resolution (Rs) 2.14.5Superior Separation
LOD (Limit of Detection) 0.03%0.005%6x More Sensitive
LOQ (Limit of Quantitation) 0.10%0.02%High Precision
Tailing Factor 1.41.1Better Peak Shape

Detailed Experimental Protocol (Method B)

This protocol is designed for researchers requiring high-sensitivity quantification of Impurity C.

Step 1: System Suitability Preparation
  • Stock Solution: Dissolve 10 mg of Cefprozil USP RS and 1 mg of Cefprozil Impurity C Reference Standard in 10 mL of Mobile Phase A.

  • Sensitivity Solution: Dilute Stock Solution 1:100 to obtain a concentration of ~1 µg/mL (0.1% level).

Step 2: Chromatographic Conditions
  • Instrument: UPLC System with PDA Detector.

  • Column: C18 (100 mm x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temp: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
5.08020Linear
7.05050Wash
7.1955Re-equilibrate
10.0955End
Step 4: Workflow Visualization

The following diagram outlines the logical flow for validating Impurity C levels in a batch release scenario.

Analytical_Workflow Start Batch Sample (Cefprozil API) Prep Sample Preparation (0.5 mg/mL in Mobile Phase) Start->Prep Inject UPLC Injection (Method B) Prep->Inject Detect Peak Detection (RT ~1.8 min) Inject->Detect Decision Impurity C > 0.10%? Detect->Decision Fail OOS / Reject (Investigate Stability) Decision->Fail Yes Pass Release Batch (High Purity) Decision->Pass No

Figure 2: Decision tree for batch release based on Impurity C quantification.

Discussion & Recommendations

Causality of Failure: Batches often fail the Impurity C limit not due to synthesis errors, but due to improper storage . The diketopiperazine formation is accelerated by moisture.

  • Recommendation: Store Cefprozil API in tight, light-resistant containers with desiccant at <25°C.

Method Selection:

  • Use Method A (USP) for official release testing to ensure strict compendial compliance.

  • Use Method B (UPLC) for R&D, stability profiling, and process optimization, where detecting the onset of degradation (<0.05%) is crucial.

References

  • United States Pharmacopeia (USP). Cefprozil Monograph - Organic Impurities.[6] USP-NF Online.

  • European Pharmacopoeia (Ph.[7][8][9] Eur.). Cefprozil Monohydrate Monograph 2342.[7] EDQM.[8][9]

  • Thermo Fisher Scientific. Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography. Application Note 73672.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62977, Cefprozil.

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).

Sources

Safety & Regulatory Compliance

Safety

Cefprozil Impurity C: Proper Disposal &amp; Handling Procedures

Part 1: Executive Safety Directive Do not treat Cefprozil Impurity C as general chemical waste. Cefprozil Impurity C (often identified as the (E)-isomer or specific degradation products like hydroxyphenyl-diketopiperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not treat Cefprozil Impurity C as general chemical waste.

Cefprozil Impurity C (often identified as the (E)-isomer or specific degradation products like hydroxyphenyl-diketopiperazine) retains the beta-lactam pharmacophore . Consequently, it possesses the same immunogenic and sensitizing potential as the parent API.

Immediate Core Rules:

  • Zero Sewering: Under EPA 40 CFR Part 266 Subpart P , flushing this compound down the drain is federally prohibited.

  • Incineration Only: The only validated method for complete destruction of the beta-lactam ring to prevent environmental antimicrobial resistance (AMR) is high-temperature incineration.

  • Aerosol Control: As a solid impurity standard, this substance is a potent respiratory sensitizer. Handling requires strictly controlled air exchange (HEPA/ULPA filtration).

Part 2: Hazard Identification & Causality

To handle this impurity safely, you must understand the why behind the protocol.

Hazard ClassMechanism of ActionOperational Implication
Respiratory Sensitizer The beta-lactam ring acylates proteins in the respiratory tract, creating hapten-protein conjugates that trigger IgE-mediated anaphylaxis.Standard fume hoods are insufficient for powders if air turbulence is high. Use a static-free weighing enclosure or biosafety cabinet (Class II).
Environmental Toxin Sub-lethal concentrations in waterways promote the selection of resistant bacterial strains (AMR).Autoclaving is unreliable for chemical destruction. Chemical oxidation or incineration is required.
Cross-Contamination Trace residues can contaminate other samples, leading to false positives in LC-MS analysis or allergic reactions in downstream handlers.Dedicated equipment (spatulas, weigh boats) is mandatory.
Part 3: Disposal Workflow (Decision Matrix)

The following workflow ensures compliance with RCRA and EPA Subpart P standards.

Visualizing the Disposal Logic

DisposalWorkflow cluster_legend Protocol Logic Start Waste Generation: Cefprozil Impurity C StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Vials, Weigh Boats) StateCheck->Solid Liquid Liquid Waste (HPLC Effluent, Stock Solutions) StateCheck->Liquid Spill Spill / Contamination StateCheck->Spill Bag Double Bag in LDPE/HDPE (4 mil) Solid->Bag Segregate Segregate from General Solvents Liquid->Segregate Wet Step 1: Wet with Water (Prevent Aerosol) Spill->Wet Container Black Container: 'Hazardous Waste Pharmaceutical' Bag->Container Incinerator High-Temp Incineration (RCRA Approved Facility) Container->Incinerator Manifest & Ship Neutralize Do NOT Autoclave. Do NOT Sewer. Segregate->Neutralize Neutralize->Container Oxidize Step 2: Deactivate Surface (10% Bleach or H2O2) Wet->Oxidize Scoop Step 3: Absorb & Scoop Oxidize->Scoop Scoop->Container Key1 Action Step Key2 Critical Warning

Figure 1: Decision matrix for the segregation and destruction of Cefprozil Impurity C waste streams. Note the convergence on incineration.

Part 4: Detailed Operational Protocols
1. Solid Waste Handling (The "Black Bin" Rule)

Under EPA Subpart P, pharmaceutical waste that is not "creditable" (i.e., cannot be returned for credit) must be managed as hazardous waste.[1]

  • Containerization: Use a rigid, leak-proof container labeled "Hazardous Waste Pharmaceuticals." In many facilities, these are color-coded Black (distinct from Red biohazard bins).

  • Trace Contamination: Empty vials, weigh boats, and contaminated gloves must go into this bin. Do not place them in regular trash or glass recycling.

  • Destruction: The waste manifest must specify Incineration .

2. Liquid Waste (HPLC Effluent)

HPLC effluent containing Cefprozil Impurity C (often mixed with Acetonitrile/Water/Formic Acid) poses a unique risk.

  • Segregation: Do not mix with general organic solvent waste if that waste is destined for fuel blending or recovery. Beta-lactams can contaminate the recovery stream.

  • Labeling: Label clearly: "Contains Beta-Lactam Impurities – Incineration Only."

  • pH Deactivation (Optional Pre-treatment): If your facility requires pre-treatment before pickup, the beta-lactam ring can be opened via hydrolysis.

    • Protocol: Adjust pH to >12 using Sodium Hydroxide (NaOH). Allow to stand for 4 hours.

    • Warning: This does not make it safe for the drain. It only reduces the immediate sensitization hazard for handlers.

3. Emergency Spill Procedures (Self-Validating System)

A spill of Cefprozil Impurity C powder is a high-risk event due to aerosolization.

The "Wet-Wipe-Validate" Protocol:

  • Isolate: Evacuate the immediate area. Don PPE: N95 or P100 respirator , double nitrile gloves, safety goggles, and lab coat.

  • Immobilize (The Critical Step):

    • Do not sweep dry powder. This creates dust.

    • Gently cover the spill with paper towels soaked in water (to weigh it down) or a specific beta-lactam neutralizer .

  • Deactivate:

    • Apply a 10% Bleach (Sodium Hypochlorite) solution or an oxidative agent (e.g., accelerated hydrogen peroxide) over the towels.

    • Mechanism:[2][3][4][5] The oxidant attacks the sulfur atom and the beta-lactam carbonyl, effectively cleaving the ring.

    • Allow 10–15 minutes of contact time.

  • Clean: Scoop up the wet material and place it in the Hazardous Pharmaceutical Waste container.

  • Validate (The Trust Step):

    • After cleaning, perform a visual inspection.

    • Best Practice: Use a surface swab test (e.g., HPLC swab or specific beta-lactam residue test strip) to verify the surface is below the limit of detection (LOD) before removing the warning signage.

Part 5: Storage Specifications

Until disposal, the impurity must be stored to maintain stability and safety:

  • Temperature: -20°C (Hygroscopic nature requires tight sealing).

  • Segregation: Store in a secondary container (plastic box) clearly marked "BETA-LACTAM / SENSITIZER" to prevent accidental opening by unauthorized personnel.

References
  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[6] Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Cefprozil (Parent Structure). [Link]

Sources

Handling

Personal protective equipment for handling Cefprozil Impurity C

Executive Summary: The Hazard Context Cefprozil Impurity C (CAS: 147103-93-3) is a reference standard used in the quality control of Cefprozil.[1] While often handled in milligram quantities, it must be treated with the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Context

Cefprozil Impurity C (CAS: 147103-93-3) is a reference standard used in the quality control of Cefprozil.[1] While often handled in milligram quantities, it must be treated with the same rigorous containment protocols as the parent Active Pharmaceutical Ingredient (API).

The Core Hazard: Like all beta-lactam derivatives, this compound is a Category 1 Respiratory and Skin Sensitizer .

  • Mechanism: The chemical structure (specifically the beta-lactam ring or its reactive degradation motif) acts as a hapten. It can acylate endogenous proteins (e.g., albumin), forming immunogenic conjugates that trigger IgE-mediated anaphylaxis or T-cell-mediated contact dermatitis.

  • The Risk: Sensitization is threshold-independent. A single inhalation exposure to micro-dust during weighing can permanently sensitize a researcher, ending their career in beta-lactam development.

Part 1: Risk Assessment & Containment Strategy

Do not rely solely on PPE. Safety is a hierarchy. For Cefprozil Impurity C, the primary barrier is Engineering Controls . PPE is the secondary redundancy.

Occupational Exposure Band (OEB) Assignment
  • Default Assignment: OEB 3 (High Hazard).

  • OEL (Occupational Exposure Limit): Treat as < 100 µg/m³ (8-hour TWA).

  • Critical Phase: Handling dry powder (Weighing/Transfer).

The PPE Matrix
Protection LayerLow Energy Task (e.g., HPLC Vial Transfer)High Energy Task (e.g., Weighing Powder, Spills)Technical Rationale
Respiratory N95 / FFP3 Mask (if outside hood)PAPR (Powered Air Purifying Respirator) or N95 inside BSCPrevents inhalation of aerosolized micro-particles invisible to the naked eye.
Hand Protection Double Nitrile Gloves (Outer: 0.11mm min)Double Nitrile + Long-cuff outer gloveNitrile offers excellent resistance to organic solvents used in HPLC (Acetonitrile/Methanol) and prevents skin absorption.
Body Defense Lab Coat (Buttoned, elastic cuffs)Tyvek® Lab Coat/Sleeves or Disposable GownDisposable sleeves prevent powder accumulation on reusable lab coat cuffs—a common vector for secondary exposure.
Eye Protection Safety Glasses with Side ShieldsChemical Goggles or Face ShieldProtects conjunctival mucosa, a rapid absorption route for sensitizers.
Part 2: Operational Protocols (Self-Validating Systems)

This section details the "Clean-to-Dirty" and "Dirty-to-Clean" logic required to maintain the integrity of the safety barrier.

Protocol A: Safe Weighing & Solubilization

The Logic: The moment the vial is opened, the risk transitions from "Potential" to "Kinetic."

  • Preparation:

    • Activate the Biological Safety Cabinet (BSC) or Vented Balance Enclosure 15 minutes prior to use.

    • Place a static-dissipative weighing funnel and the receiving volumetric flask inside the enclosure.

    • Why? Static electricity can cause the impurity powder to "jump," creating airborne dust.

  • The Weighing (Inside Enclosure):

    • Don PPE: Double gloves, N95, Tyvek sleeves.

    • Open the Cefprozil Impurity C vial only inside the enclosure.

    • Use a disposable spatula. Never reuse spatulas for reference standards to prevent cross-contamination.

    • Transfer solid to the weighing funnel.

    • Immediate Solubilization: Add the solvent (diluent) to the volumetric flask before removing it from the enclosure.

    • Validation Check: Is the powder wet? Wet powder cannot aerosolize. Once in solution, the respiratory risk drops significantly, though skin absorption risk remains.

  • Decontamination:

    • Wipe the exterior of the flask with a wiper wetted with 0.1M NaOH (see Disposal section) followed by 70% Isopropanol.

    • Seal the flask with Parafilm before removing from the hood.

Protocol B: The Doffing Procedure (Crucial)

Most exposures occur after the experiment, when removing contaminated PPE.

  • Outer Gloves: Remove inside the BSC/Hood. Turn inside out (capturing any dust). Dispose in solid hazardous waste.

  • Sleeves/Gown: Remove carefully, rolling "dirty side in."

  • Inner Gloves: Inspect for tears. If intact, wash hands with gloves on using soap and water, then remove.

  • Wash: Wash hands and wrists with soap and cool water (warm water opens pores, potentially increasing absorption).

Part 3: Visualization of Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the impurity.

PPE_Logic Start Handling Cefprozil Impurity C State Determine Physical State Start->State Powder Solid / Dry Powder (High Respiratory Risk) State->Powder Weighing/Transfer Solution Liquid / Solubilized (High Dermal Risk) State->Solution HPLC Analysis EngControl_A REQUIRED: Vented Balance Enclosure or Class II BSC Powder->EngControl_A EngControl_B REQUIRED: Fume Hood or Local Exhaust Solution->EngControl_B PPE_Max PPE LEVEL: MAX - PAPR or N95 - Double Nitrile Gloves - Tyvek Sleeves - Safety Goggles EngControl_A->PPE_Max Secondary Barrier PPE_Std PPE LEVEL: STANDARD - Lab Coat - Double Nitrile Gloves - Safety Glasses EngControl_B->PPE_Std Secondary Barrier

Caption: Hierarchy of controls for Cefprozil Impurity C. Engineering controls (Green) are the primary defense, supported by risk-adjusted PPE (Red/Yellow).

Part 4: Emergency Response & Waste Disposal
Spill Management

If dry powder is spilled outside the hood:

  • Evacuate the immediate area to allow aerosols to settle (15 mins).

  • Don PPE: N95/P100 respirator, double gloves, goggles.

  • Contain: Cover spill with paper towels dampened with 0.1M Sodium Hydroxide (NaOH) . Do not sweep dry powder (creates dust).

  • Deactivate: Wipe the area with NaOH solution, wait 15 minutes, then clean with water.

Disposal: Chemical Deactivation

Beta-lactam rings are unstable at high pH. Incineration is the gold standard, but chemical deactivation is required for liquid waste pre-treatment or surface decontamination.

  • Reagent: 1M Sodium Hydroxide (NaOH).

  • Mechanism: Hydrolysis of the beta-lactam ring (opening the ring destroys the pharmacophore and reduces immunogenicity).

  • Procedure:

    • Collect liquid waste in a dedicated "Beta-Lactam Waste" container.

    • Adjust pH to >10 using NaOH.

    • Allow to stand for 24 hours before neutralizing and disposing as chemical waste (check local EHS regulations).

References
  • European Chemicals Agency (ECHA). Cefprozil - Registration Dossier (Hazards). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • PubChem. Cefprozil (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.